molecular formula C14H8O2<br>C14H8O2<br>C6H4(CO)2C6H4 B042736 Anthraquinone CAS No. 84-65-1

Anthraquinone

货号: B042736
CAS 编号: 84-65-1
分子量: 208.21 g/mol
InChI 键: RZVHIXYEVGDQDX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Anthraquinone is a versatile and industrially significant organic compound, serving as a critical precursor and intermediate in numerous research fields. Its primary application lies in the synthesis of this compound dyes, a major class of colorants valued for their brilliant hues and excellent stability on textile fibers like cotton and wool. Furthermore, this compound is a pivotal compound in the study of pulping chemistry, where it acts as a redox catalyst in the alkaline pulping of wood, significantly improving delignification yield and reducing environmental pollutants. In biochemistry and pharmacology research, its derivatives are extensively investigated for their diverse biological activities, including antitumor properties, where some function as topoisomerase inhibitors, and as laxative agents. The compound's planar, conjugated structure also makes it a model molecule for studying electron transfer processes, electrochemistry, and the development of novel materials such as organic semiconductors and redox-flow batteries. This high-purity reagent is essential for advancing studies in synthetic chemistry, industrial process development, and biomedical research.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

anthracene-9,10-dione
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InChI

InChI=1S/C14H8O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8H
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InChI Key

RZVHIXYEVGDQDX-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2=O
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Molecular Formula

C14H8O2, Array
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Related CAS

71730-08-0
Record name 9,10-Anthracenedione, homopolymer
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DSSTOX Substance ID

DTXSID3020095
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Molecular Weight

208.21 g/mol
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Physical Description

Anthraquinone appears as yellow crystals or powder. (NTP, 1992), Dry Powder; Water or Solvent Wet Solid, Light yellow or nearly colorless solid; [Merck Index] Yellow powder; [MSDSonline], LIGHT YELLOW CRYSTALS.
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Boiling Point

714 to 718 °F at 760 mmHg (NTP, 1992), 377 °C at 760 mm Hg, 380 °C
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Flash Point

365 °F (NTP, 1992), 185 °C, 365 °F (185 °C) (Closed cup), 185 °C c.c.
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992), 0.44 g/100 g alc at 25 °C; 2.25 g/100 g boiling alc; 0.11 g/100 g ether at 25 °C; 0.61 g/100 g chloroform at 20 °C; 0.26 g/100 g benzene at 20 °C; 0.30 g/100 g toluene at 25 °C, SOL IN CONCN SULFURIC ACID, Soluble in acetone, In water, 1.353 mg/L at 25 °C, Solubility in water: very poor
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Density

1.438 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.42-1.44 at 20 °C/4 °C, 1.4 g/cm³
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Vapor Density

7.16 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 7.16 (Air = 1), Relative vapor density (air = 1): 7.16
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Vapor Pressure

1 mmHg at 374 °F (NTP, 1992), 0.00000012 [mmHg], Vapor pressure = 1 mm Hg at 190.0 °C, 1.16X10-7 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible
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Color/Form

Light yellow, slender monoclinic prisms by sublimation in vacuo. Almost colorless, orthorhombic, bipyramidal crystals from sulfuric acid and water., Yellow rhombic needles from alcohol, benzene, Yellow-green crystals

CAS No.

84-65-1
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Melting Point

547 °F (sublimes) (NTP, 1992), 286 °C, Liquid Molar Volume = 0.193625 cu m/kmol; IG Heat of Formation = -9.52X10+7 J/kmol; Heat Fusion at Melting Point = 3.2552X10+7 J/kmol
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Foundational & Exploratory

The Multifaceted Biological Activities of Anthraquinone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the therapeutic potential of anthraquinone derivatives, detailing their anticancer, antimicrobial, anti-inflammatory, and antiviral properties through quantitative data, experimental protocols, and pathway visualizations.

Introduction

This compound derivatives, a class of aromatic compounds based on the 9,10-dioxoanthracene core structure, are ubiquitously found in nature, particularly in plants, fungi, and lichens.[1][2] For centuries, these compounds have been utilized in traditional medicine, and modern scientific investigation has begun to unravel the molecular mechanisms behind their broad spectrum of biological activities.[3][4] This technical guide provides a comprehensive overview of the significant therapeutic potential of this compound derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and antiviral effects. To facilitate research and drug development, this guide presents quantitative biological data in structured tables, details key experimental protocols, and visualizes complex signaling pathways and workflows using Graphviz diagrams.

Anticancer Activity

This compound derivatives represent a privileged scaffold in the development of anticancer agents, with several compounds, such as doxorubicin (B1662922) and mitoxantrone, being established chemotherapeutic drugs.[3][5] Their mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression like topoisomerases and kinases.[1][4][6]

Quantitative Anticancer Data

The anticancer efficacy of various this compound derivatives has been quantified against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug required for 50% inhibition of cell growth in vitro, is a key metric for comparison.[7]

DerivativeCancer Cell LineIC50 (µM)Reference
1,4-bis(benzyloxy)-2,3-bis(hydroxymethyl)anthracene-9,10-dionePC3 (Prostate)4.65[8]
Amide this compound derivative 67HCT116 (Colon)17.80 (µg/mL)[6]
Azasugar-anthraquinone derivative 51MCF-7 (Breast)17.3[6]
This compound 37DU-145 (Prostate)10.2[6]
This compound 37HT-29 (Colon)8.5[6]
This compound-thiosemicarbazone derivative 34K562 (Leukemia)2.17[6]
This compound-thiosemicarbazone derivative 35K562 (Leukemia)2.35[6]
N-alkylated this compound derivative 65MCF-7 (Breast)13.6[6]
N-alkylated this compound derivative 65HeLa (Cervical)14.1[6]
N-alkylated this compound derivative 65MO59J (Glioblastoma)14.8[6]
Nordamnacanthal (MS01)A549 (Lung)16.3[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of potential anticancer agents.[10][11]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[11]

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom microplate at a predetermined density and incubate overnight to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in a suitable solvent (e.g., DMSO). Add the diluted compounds to the wells containing the cells and incubate for a specified period (e.g., 72 hours).[5] Include a solvent control.

  • MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Read the absorbance of the solubilized formazan solution using a microplate reader at a wavelength between 500 and 600 nm (e.g., 570 nm).[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

experimental_workflow_mtt_assay cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 5: Assay cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add this compound derivatives incubation_24h->add_compound incubation_72h Incubate for 72h add_compound->incubation_72h add_mtt Add MTT solution incubation_72h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h solubilize Solubilize formazan incubation_4h->solubilize read_absorbance Read absorbance solubilize->read_absorbance signaling_pathway_ros_jnk AQ This compound Derivative ROS ↑ Reactive Oxygen Species (ROS) AQ->ROS JNK JNK Activation ROS->JNK Bcl2 Bcl-2 Phosphorylation (Inactivation) JNK->Bcl2 CytochromeC Cytochrome C Release Bcl2->CytochromeC Caspases Caspase Cascade Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis serial_dilution Serial dilution of this compound inoculation Inoculate 96-well plate serial_dilution->inoculation inoculum_prep Prepare bacterial inoculum inoculum_prep->inoculation incubation Incubate plate inoculation->incubation visual_inspection Visually inspect for growth incubation->visual_inspection determine_mic Determine MIC visual_inspection->determine_mic signaling_pathway_nfkb LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkBa IκBα Phosphorylation & Degradation IKK->IkBa NFkB NF-κB Translocation to Nucleus IkBa->NFkB Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, IL-6) NFkB->Genes AQ This compound Derivative AQ->IkBa Inhibits experimental_workflow_plaque_assay cluster_prep Day 1: Preparation cluster_infection Day 2: Infection cluster_incubation Days 3-12: Incubation cluster_analysis Day 13: Analysis seed_cells Seed host cells pre_incubate Pre-incubate virus with this compound seed_cells->pre_incubate infect_cells Infect cell monolayer pre_incubate->infect_cells add_overlay Add semi-solid overlay infect_cells->add_overlay incubation Incubate for plaque formation add_overlay->incubation fix_stain Fix and stain cells incubation->fix_stain count_plaques Count plaques fix_stain->count_plaques calculate_ec50 Calculate EC50 count_plaques->calculate_ec50

References

An In-depth Technical Guide to the Natural Sources of Anthraquinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthraquinones are a large class of aromatic organic compounds based on the 9,10-anthracenedione core. They are widely distributed in nature, found in various plants, fungi, lichens, and even some insects.[1] These compounds and their derivatives are of significant interest to the scientific community due to their diverse and potent biological activities, including laxative, anti-inflammatory, antimicrobial, and anticancer properties.[2][3] This technical guide provides a comprehensive overview of the natural sources of anthraquinone compounds, methods for their extraction and quantification, and insights into their mechanisms of action through key signaling pathways.

Natural Sources and Quantitative Data of this compound Compounds

Anthraquinones are biosynthesized through different pathways in various organisms. In plants, both the acetate-malonate and the shikimate pathways are involved, while in fungi and lichens, the acetate-malonate pathway is the primary route.[4][5] This diversity in biosynthesis contributes to the wide array of this compound structures found in nature. The following tables summarize the quantitative data of prominent this compound compounds from various natural sources.

Table 1: this compound Content in Plant Sources

Plant SpeciesFamilyPlant PartThis compound Compound(s)Concentration (% w/w or mg/g)Reference(s)
Rheum palmatumPolygonaceaeRoots and RhizomesEmodin (B1671224)2.31 mg/g[6]
Aloe-emodin (B1665711), Rhein (B1680588), Chrysophanol, Physcion (B1677767)0.3 - 0.7% (free aglycones), up to 2.1% (total after hydrolysis)[7]
Senna alexandrina (Senna)FabaceaeLeavesRhein0.098 - 0.30%[1]
Aloe-emodin0.081 - 0.34%[1]
Cassia toraFabaceaeSeedsEmodin0.0058 - 0.1002%[8]
Chrysophanol0.0015 - 0.182%[8]
Polygonum cuspidatumPolygonaceaeRhizomesEmodinExtraction recovery of 99%[9]
Rumex japonicusPolygonaceaeRootsEmodin, Chrysophanol, Physcion3.4 mg, 24.1 mg, and 2.0 mg respectively from 500 mg of crude extract[5]
Aloe veraAsphodelaceaeLeaf exudateAloe-emodinPresent as a major active principle[2]

Table 2: this compound Content in Fungal and Lichen Sources

OrganismTypeThis compound Compound(s)Yield/ConcentrationReference(s)
Aspergillus chevalieriFungusPhyscion85.2 mg/L (in 5-L bioreactor)[10]
Aspergillus terreus (engineered)FungusPhyscion6.3 g/L (in fed-batch fermentation)[11]
Penicillium sp. OUCMDZ-4736FungusThis compound derivativesHigher yields under acidic conditions (pH 2.5)[12]
Dermocybe sanguineaFungusEmodin, Dermocybin (B13127996)56 g of emodin and dermocybin fraction from 10.5 kg of fresh fungi[13]
Xanthoria parietinaLichenParietin (Physcion)Quantified by HPLC from acetone (B3395972) rinse of thalli[8][14]
Microsporum sp. (marine fungus)FungusPhyscion0.59 mg/L[14]
Aspergillus parasiticusFungusPhyscion1.2 mg/L[14]

Experimental Protocols: Extraction, Purification, and Quantification

The isolation and analysis of anthraquinones from natural sources involve a series of steps, including extraction, purification, and quantification. The choice of method depends on the source material and the target compounds.

Protocol 1: General Extraction of Anthraquinones from Plant Material

This protocol provides a general procedure for the extraction of anthraquinones from dried and powdered plant material.

  • Sample Preparation : Air-dry the plant material (e.g., roots, leaves) and grind it into a fine powder.

  • Extraction :

    • For free anthraquinones (aglycones) : Perform sequential extraction with solvents of increasing polarity, starting with a non-polar solvent like chloroform (B151607) or ethyl acetate.[15]

    • For this compound glycosides : Use polar solvents such as methanol (B129727), ethanol, or water-ethanol mixtures.[15]

  • Hydrolysis (for glycosides) : To obtain the aglycones from their glycosidic forms, acid hydrolysis is often employed. Reflux the extract with an acid (e.g., hydrochloric acid) to cleave the sugar moieties.[16] The use of ferric chloride can aid in the cleavage of C-C bonds in dianthrones.[16]

  • Purification : The crude extract can be further purified using techniques such as liquid-liquid partitioning, column chromatography (using silica (B1680970) gel or Sephadex LH-20), or preparative High-Performance Liquid Chromatography (HPLC).[5][11]

Protocol 2: Extraction and Quantification of Rhein and Aloe-emodin from Senna alata Leaves by HPLC

This protocol details a validated HPLC method for the simultaneous determination of rhein and aloe-emodin.[17]

  • Extraction :

    • Reflux the powdered leaves with a solution of 5% hydrochloric acid (v/v), 5% ferric chloride (w/v), and 15% water in methanol (v/v). This solvent mixture has been shown to increase the this compound content in the extract.[17]

  • HPLC Analysis :

    • Column : TSK-gel ODS-80Tm column (5 µm, 4.6 x 150 mm).[18]

    • Mobile Phase : Isocratic elution with a mixture of methanol and 2% aqueous acetic acid (70:30, v/v).[18]

    • Detection : UV detection at 254 nm.[18]

    • Quantification : Create a calibration curve using standard solutions of rhein and aloe-emodin to determine the concentration in the samples.[18]

Protocol 3: Fermentation and Extraction of Physcion from Aspergillus chevalieri

This protocol is based on the optimization of fermentation conditions for enhanced physcion production.[10]

  • Fungal Culture : Cultivate Aspergillus chevalieri in a suitable medium, such as Potato Dextrose Broth (PDB) supplemented with glucose.

  • Optimization of Fermentation Parameters :

    • Initial pH : 6.6

    • Temperature : 28 °C

    • Agitation : 177 rpm

    • Glucose Concentration : 30 g/L

  • Extraction : After the fermentation period (e.g., 8-11 days), extract the physcion from the culture broth and/or mycelium using an appropriate organic solvent like ethyl acetate.

  • Purification and Quantification : Purify the crude extract using chromatographic techniques and quantify the physcion content using a validated analytical method such as HPLC.

Signaling Pathways and Mechanisms of Action

This compound compounds exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for drug development.

Emodin-Induced Apoptosis

Emodin is a well-studied this compound known to induce apoptosis in various cancer cell lines. Its pro-apoptotic effects are mediated through multiple pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][6][19][20]

Emodin_Apoptosis_Pathway Emodin Emodin ROS ↑ Reactive Oxygen Species (ROS) Emodin->ROS Bax ↑ Bax Emodin->Bax Bcl2 ↓ Bcl-2 Emodin->Bcl2 DeathReceptor Death Receptor (e.g., Fas) Emodin->DeathReceptor Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Caspase8 Caspase-8 activation DeathReceptor->Caspase8 Caspase8->Caspase3

Caption: Emodin-induced apoptosis signaling pathway.

Rhein and the NF-κB Signaling Pathway

Rhein exhibits anti-inflammatory properties, in part, by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key regulator of inflammatory responses.

Rhein_NFkB_Pathway cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, IL-1β) IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation NFkB_IkB NF-κB-IκBα (Inactive complex) IkB->NFkB_IkB p_IkB p-IκBα IkB->p_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Nuclear Translocation NFkB_IkB->IkB NFkB_IkB->NFkB Proteasome Proteasomal Degradation p_IkB->Proteasome Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_active->Inflammatory_Genes Nucleus Nucleus Rhein Rhein Rhein->IKK Inhibition of phosphorylation Rhein->NFkB_active Inhibition of p65 phosphorylation

Caption: Rhein's inhibitory effect on the NF-κB pathway.

Chrysophanol and the MAPK Signaling Pathway

Chrysophanol has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis.[21]

Chrysophanol_MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli MEKK MEKK Extracellular_Stimuli->MEKK MKK3_6 MKK3/6 MEKK->MKK3_6 MKK4_7 MKK4/7 MEKK->MKK4_7 MEK1_2 MEK1/2 MEKK->MEK1_2 p38 p38 MAPK MKK3_6->p38 Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Jun) p38->Transcription_Factors MKK4_7->p38 Phosphorylation JNK JNK MKK4_7->JNK Phosphorylation JNK->Transcription_Factors ERK ERK1/2 MEK1_2->ERK Phosphorylation ERK->Transcription_Factors Cellular_Response Cellular Response (Apoptosis, Inflammation) Transcription_Factors->Cellular_Response Chrysophanol Chrysophanol Chrysophanol->p38 Inhibition of phosphorylation Chrysophanol->JNK Inhibition of phosphorylation

Caption: Chrysophanol's modulation of the MAPK pathway.

Physcion-Induced Cell Cycle Arrest

Physcion can induce cell cycle arrest, particularly at the G0/G1 phase, in cancer cells. This effect is often associated with the downregulation of key cell cycle regulatory proteins.[13][22]

Physcion_CellCycle_Pathway Physcion Physcion CyclinD1 ↓ Cyclin D1 Physcion->CyclinD1 CDK4 ↓ CDK4 Physcion->CDK4 CyclinD1_CDK4 Cyclin D1-CDK4 Complex CyclinD1->CyclinD1_CDK4 CDK4->CyclinD1_CDK4 Rb Rb CyclinD1_CDK4->Rb Phosphorylation CellCycleArrest G0/G1 Cell Cycle Arrest CyclinD1_CDK4->CellCycleArrest Inhibition of progression pRb p-Rb Rb->pRb E2F E2F Rb->E2F pRb->E2F G1_S_Transition G1 to S Phase Transition E2F->G1_S_Transition

Caption: Physcion-induced G0/G1 cell cycle arrest.

Conclusion

Natural sources provide a rich and diverse reservoir of this compound compounds with significant therapeutic potential. This guide has offered a detailed overview of the occurrence, extraction, quantification, and mechanistic actions of these valuable biomolecules. The provided data, protocols, and pathway diagrams serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further exploration and application of anthraquinones in medicine and science. Continued research into less-explored sources, such as insects, and further elucidation of their complex biological activities will undoubtedly unveil new opportunities for therapeutic innovation.

References

The Anthraquinone Core: A Technical Guide to Structure, Function, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anthraquinone core, a privileged chemical scaffold with significant applications ranging from industrial dyes to life-saving pharmaceuticals. We will delve into its fundamental structure, physicochemical properties, synthesis, and diverse biological functions, with a particular focus on its role in oncology. This document is intended to serve as a detailed resource, offering structured data, in-depth experimental protocols, and clear visualizations of key biological pathways and workflows.

The this compound Core: Structure and Properties

The fundamental this compound structure is a tricyclic aromatic organic compound based on anthracene (B1667546).[1] Its chemical formula is C₁₄H₈O₂, and it is formally known as 9,10-anthracenedione or 9,10-dioxoanthracene, indicating two ketone groups on the central ring.[1][2] This planar structure is the foundation for a vast class of derivatives.[3] this compound itself is a yellow, highly crystalline solid that is poorly soluble in water but soluble in hot organic solvents like ethanol (B145695) and acetone.[1][4]

The remarkable versatility of the this compound scaffold stems from the ability to modify its electronic properties and, consequently, its function by introducing various substituent groups.[5] For instance, the introduction of electron-donating groups, such as hydroxyl (-OH) or amino (-NH₂), at positions 1, 4, 5, or 8 is crucial for imparting color, making these derivatives valuable as dyes.[6][7] These substitutions also profoundly influence the molecule's physicochemical properties, which are critical for its biological activity, including absorption, distribution, metabolism, and excretion (ADMET) profile.[8]

Physicochemical Data of Key this compound Derivatives

The following table summarizes key physicochemical properties for several important this compound derivatives, which are crucial for predicting their behavior in biological systems.

Compound NameLogPpKaλmax (nm)
9,10-Anthraquinone3.39-325
Alizarin (1,2-Dihydroxythis compound)2.636.8, 11.1433[8]
Emodin (1,3,8-Trihydroxy-6-methylthis compound)3.107.0, 9.4, 11.6438[8]
Chrysophanol (1,8-Dihydroxy-3-methylthis compound)3.558.3, 11.2428[8]
Rhein (1,8-Dihydroxy-3-carboxythis compound)2.453.2, 8.1, 11.4432[8]
1-Aminothis compound2.653.3465[8]
1,4-Diaminothis compound1.86-550, 590

Synthesis and Characterization of this compound Derivatives

The synthesis of this compound derivatives is a well-established field, with several classic and modern methods available to chemists.

Common Synthetic Methodologies

One of the most common and historically significant methods for synthesizing the this compound core is the Friedel–Crafts reaction between phthalic anhydride (B1165640) and a substituted benzene (B151609), followed by intramolecular condensation.[9] This reaction is typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[9][10] More recent innovations include the use of greener catalysts, such as alum (KAl(SO₄)₂·12H₂O), in aqueous media, which offers high yields and milder reaction conditions.[9][11]

Other notable synthetic routes include:

  • Oxidation of Anthracene: The parent this compound was first prepared by the oxidation of anthracene.[12][13]

  • Diels-Alder Reactions: This cycloaddition strategy is a consistent approach for preparing various substituted anthraquinones.[14]

A general workflow for the synthesis and purification of an this compound derivative is visualized below.

G Reactants Phthalic Anhydride + Substituted Benzene Reaction Reaction (e.g., Friedel-Crafts) Reactants->Reaction Workup Crude Product Isolation Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Characterization Purity & Structural Analysis (HPLC, NMR) Purification->Characterization Final Pure this compound Derivative Characterization->Final

General workflow for this compound synthesis.
Experimental Protocol: One-Pot Synthesis of this compound Derivatives using Alum

This protocol describes an efficient and environmentally friendly synthesis of this compound derivatives catalyzed by alum in an aqueous medium.[9]

Materials:

  • Phthalic anhydride

  • Substituted benzene (e.g., toluene, xylene)

  • Alum (KAl(SO₄)₂·12H₂O)

  • Deionized water

  • 25-mL round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a 25-mL round-bottom flask, mix phthalic anhydride (1 mmol), the desired substituted benzene (1.1 mmol), and 5 mL of water.[11]

  • Add alum (25 mol%) to the mixture.[11]

  • Stir the reaction mixture vigorously at ambient temperature. Reaction times typically range from 60 to 120 minutes.[9]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the solid product is separated by filtration.

  • Wash the solid with water and dry to yield the crude this compound derivative.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Characterization and Purity Analysis

The structural confirmation and purity assessment of synthesized anthraquinones are critical. A combination of analytical techniques is typically employed.[15]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with mass spectrometry (MS) or diode-array detection (DAD), is the most reliable and widely used method for dye identification and purity assessment.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the precise molecular structure and confirming the position of substituents.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups, such as the characteristic carbonyl (C=O) stretches.

Functions and Biological Activities

Anthraquinones are ubiquitous, with functions spanning from natural pigments to key industrial and pharmaceutical agents.[13]

Industrial Applications: Dyes and Pigments

This compound-based dyes are the second-largest class of synthetic dyes after azo compounds, prized for their vibrant colors (especially reds and blues), exceptional lightfastness, and chemical stability.[7] They are used extensively in the textile industry to dye natural and synthetic fibers like cotton, wool, and polyester.[5][7] Different classes, such as vat, disperse, and acid dyes, are employed depending on the fiber type and desired properties.[7][17]

Pharmacological Applications

The planar this compound scaffold is a cornerstone of many therapeutic agents, demonstrating a wide array of biological activities.[18][19][20]

Anthraquinones are among the most important scaffolds in cancer chemotherapy.[21][22] Several clinically approved drugs, including doxorubicin, daunorubicin, and mitoxantrone, are this compound derivatives.[3][13] Their antitumor activities are mediated through multiple mechanisms.[23][24]

  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic ring system allows anthraquinones to intercalate between DNA base pairs, disrupting DNA replication and transcription.[3] This action can inhibit enzymes like Topoisomerase II, which is crucial for managing DNA topology during cell division.[21]

  • Generation of Reactive Oxygen Species (ROS): Many this compound derivatives can undergo redox cycling, leading to the production of ROS.[3] Elevated ROS levels induce oxidative stress, causing cellular damage and triggering programmed cell death (apoptosis) in cancer cells.[25]

  • Modulation of Signaling Pathways: Anthraquinones can alter key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[23] One critical pathway is the ROS/JNK signaling cascade.

The ROS/JNK Signaling Pathway in this compound-Induced Apoptosis: Some this compound compounds induce apoptosis in cancer cells, such as human colon cancer cells (HCT116), through the ROS/JNK pathway.[25] The process can be summarized as follows:

  • The this compound derivative induces the generation of intracellular ROS.[25]

  • Increased ROS levels lead to the activation (phosphorylation) of Jun N-terminal kinase (JNK), a key mediator of apoptosis.[25]

  • Activated JNK can phosphorylate proteins in the Bcl-2 family, modulating their activity to favor apoptosis (e.g., activating pro-apoptotic Bax and inhibiting anti-apoptotic Bcl-2).[25]

  • This leads to a decrease in the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm.[25]

  • Cytochrome c triggers the activation of a caspase cascade (initiator caspase-9 and effector caspase-3), which executes the final stages of apoptosis.[25]

G AQ This compound Derivative ROS ↑ Reactive Oxygen Species (ROS) AQ->ROS JNK JNK Activation (Phosphorylation) ROS->JNK Bcl2 Bcl-2 (Anti-apoptotic) Inhibition JNK->Bcl2 Bax Bax (Pro-apoptotic) Activation JNK->Bax Mito ↓ Mitochondrial Membrane Potential Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

This compound-induced apoptosis via the ROS/JNK pathway.[25]

Cytotoxic Activity of this compound Derivatives: The efficacy of potential anticancer compounds is often quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The table below presents IC₅₀ values for various this compound derivatives against different human cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)
1,3-dihydroxy-9,10-anthraquinone (15)HepG2 (Liver)1.23
This compound-thiosemicarbazone (34)K562 (Leukemia)2.17
This compound-thiosemicarbazone (35)K562 (Leukemia)2.35
This compound-thiosemicarbazone (36)HeLa (Cervical)7.66
1-nitro-2-acyl this compound-leucine (8a)HCT116 (Colon)17.80 (µg/mL)

Certain naturally occurring anthraquinones, found in plants like senna, aloe, and rhubarb, are well-known for their laxative effects.[13][19][26][27] Their mechanism of action is linked to the induction of apoptosis in colonic epithelial cells. This process is thought to involve the destruction of the intestinal mucosal barrier and the release of pro-inflammatory factors like TNF-α, leading to increased motility.[28]

Beyond their roles in cancer and constipation, anthraquinones exhibit a broad spectrum of other biological activities, including:

  • Anti-inflammatory effects: Some derivatives can inhibit pro-inflammatory cytokine production and downregulate pathways like NF-κB.[18]

  • Antimicrobial activity: Various anthraquinones have shown efficacy against bacteria and fungi.[18][20]

  • Antioxidant properties: They can scavenge free radicals and reduce oxidative damage.[18]

Key Experimental Protocols in this compound Research

This section provides detailed methodologies for foundational experiments used to evaluate the biological activity of this compound derivatives.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a standard colorimetric method to assess the cytotoxicity of a compound by measuring the metabolic activity of cells, which serves as an indicator of cell viability.[29][30]

G Seed 1. Cell Seeding (e.g., 1.5 x 10³ cells/well in 96-well plate) Incubate1 2. Incubation (24h, 37°C, 5% CO₂) Seed->Incubate1 Treat 3. Compound Treatment (Add serial dilutions of This compound) Incubate1->Treat Incubate2 4. Incubation (24, 48, or 72h) Treat->Incubate2 MTT 5. Add MTT Solution (e.g., 0.5 mg/mL) Incubate2->MTT Incubate3 6. Incubation (3-4 hours) MTT->Incubate3 Solubilize 7. Solubilize Formazan (B1609692) (Add DMSO) Incubate3->Solubilize Measure 8. Measure Absorbance (570 nm) Solubilize->Measure Analyze 9. Data Analysis (Calculate % Viability, IC₅₀) Measure->Analyze

Workflow for the MTT cytotoxicity assay.[29][30]

Principle: In viable, metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[29][30] The amount of formazan produced is directly proportional to the number of living cells.[29] These crystals are then dissolved in a solvent like DMSO, and the absorbance is measured spectrophotometrically.[29]

Materials:

  • Target cancer cell lines (e.g., HCT116, HeLa, HepG2)

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FCS)

  • This compound compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1.5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.[3][30] Incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium from the DMSO stock. The final DMSO concentration should typically not exceed 0.5%.[29] Remove the old medium and add 100 µL of medium containing the various compound concentrations to the wells. Include "untreated" and "vehicle control" (medium with DMSO) wells.[29]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[3][29]

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT stock solution to each well and incubate for an additional 3-4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[30] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[29]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[29]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results as a dose-response curve to determine the IC₅₀ value.[30]

Protocol: Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and can label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Materials:

  • 6-well plates

  • This compound compound

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 1X Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the this compound compound at the desired concentrations for the appropriate time.[3]

  • Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.[3]

  • Washing: Wash the cells once with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[3]

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[3]

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to the cells.[3]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. The cell populations will be distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

References

Toxicological Profile of Anthraquinone Laxatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthraquinone laxatives are a class of stimulant laxatives derived from natural sources such as senna, cascara, and aloe, or produced synthetically, like danthron (B1669808).[1] For centuries, they have been utilized for the management of constipation.[1] However, significant safety concerns, primarily related to their genotoxic and carcinogenic potential, have led to regulatory scrutiny and the withdrawal of some products from the market.[2][3] This technical guide provides a comprehensive overview of the toxicological profile of this compound laxatives, focusing on their mechanisms of toxicity, genotoxicity, and carcinogenicity, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Mechanism of Laxative Action

This compound laxatives are typically ingested as inactive glycosides (pro-drugs). In the colon, gut bacteria hydrolyze these glycosides into their active aglycone forms, such as sennidins, rhein, aloe-emodin (B1665711), and danthron. The laxative effect is primarily mediated by two mechanisms:

  • Alteration of Colonic Motility: The active metabolites stimulate the enteric nervous system, leading to increased peristalsis and accelerated colonic transit.[4]

  • Inhibition of Water and Electrolyte Absorption: They inhibit Na+/K+-ATPase in the colonic epithelium, which reduces the absorption of water, sodium, and chloride, thereby increasing the fluid volume in the lumen and softening the stool.[5][6]

Toxicological Profile

The primary toxicological concerns associated with long-term use of this compound laxatives are genotoxicity and carcinogenicity.

Genotoxicity

A significant body of evidence points to the genotoxic potential of several this compound derivatives, particularly in in vitro test systems.

Summary of Genotoxicity Data

Compound Test System Metabolic Activation (S9) Result Reference
Danthron Salmonella typhimurium (Ames Test)With & WithoutPositive[7]
Mammalian Cell CulturesWith & WithoutPositive[7]
Mouse Lymphoma L5178Y cellsNot specifiedPositive (induced tk-mutations)[8]
Mouse Lymphoma L5178Y cellsNot specifiedPositive (induced micronuclei)[8]
Aloe-emodin Salmonella typhimurium (Ames Test)With & WithoutPositive (frameshift mutations in TA1537, TA1538, TA98)[9]
Chromosomal Aberration Assay (CHO cells)With & WithoutPositive[9]
HPRT Assay (V79 cells)With & WithoutNegative[9]
In vivo Micronucleus Assay (Mouse)N/ANegative[9]
In vivo Chromosome Aberration (Rat)N/ANegative[9]
In vivo Comet Assay (Mouse Kidney & Colon)N/APositive (primary DNA damage)[10]
Emodin Mouse Lymphoma L5178Y cellsNot specifiedPositive (induced tk-mutations)[8]
Sennosides A & B Bacterial Test SystemsWith & WithoutNegative[11]
Senna (extract) In vivo Micronucleus Assay (Mouse)N/ANegative[11]

Aloe-emodin demonstrates mutagenic effects in several in vitro assays, including the Ames test and chromosomal aberration assays with Chinese Hamster Ovary (CHO) cells.[9] However, in vivo studies have yielded conflicting results. While some studies found no genotoxic activity in micronucleus or chromosome aberration assays in rodents, others using the comet assay detected primary DNA damage in the kidney and colon of mice treated with high doses of aloe-emodin.[9][10] Danthron has also been shown to cause genetic damage in various in vitro systems.[7] In contrast, senna and its primary active components, sennosides, have generally tested negative for genotoxicity in vivo.[11]

Carcinogenicity

Long-term rodent bioassays have provided evidence of the carcinogenic potential of certain anthraquinones, most notably danthron.

Summary of Carcinogenicity Data in Rodents

Compound Species Route Dose / Concentration Duration Tumor Site Result Reference
Danthron Male RatsDietNot specified2 yearsColon, CecumIncreased incidence of adenomas and adenocarcinomas[7][12]
Male MiceDietNot specified2 yearsLiverIncreased incidence of hepatocellular carcinomas[7][12]
Senna Sprague-Dawley RatsGavageUp to 300 mg/kg/day2 yearsMultiple OrgansNo treatment-related neoplastic changes[13]
p53+/- MiceFeedUp to 10,000 ppm40 weeksMultiple OrgansNo evidence of carcinogenic activity[11][14]

Oral administration of danthron in the diet has been shown to increase the incidence of benign and malignant intestinal tumors in male rats and liver cancer in male mice.[7] Based on this sufficient evidence in experimental animals, danthron is reasonably anticipated to be a human carcinogen.[7] In contrast, a 2-year study in Sprague-Dawley rats found no evidence of carcinogenicity for senna at doses up to 300 mg/kg/day.[13] Similarly, a 40-week study in genetically modified p53+/- mice showed no carcinogenic activity, although it did induce non-neoplastic epithelial hyperplasia of the large intestine.[11][14]

Signaling Pathways in Toxicity

The toxic effects of anthraquinones are thought to be mediated by multiple signaling pathways, primarily involving the induction of apoptosis and oxidative stress.

This compound-Induced Apoptosis in Colon Epithelial Cells

Long-term administration of anthraquinones like danthron can induce a wave of apoptosis in colonic surface epithelial cells.[15] This process is believed to contribute to the development of melanosis coli, a condition characterized by dark pigmentation of the colon lining.[5][15] The apoptotic bodies are phagocytosed by macrophages, which then accumulate in the lamina propria.[15] Studies on aloe-emodin in colon cancer cell lines have shown that it can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. This involves the release of cytochrome c from mitochondria, activation of caspases (caspase-3, -6, and -9), and downregulation of pro-survival pathways.[16][17]

G Figure 1: this compound-Induced Apoptotic Signaling cluster_0 This compound This compound (e.g., Aloe-emodin, Danthron) ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS ER_Stress Endoplasmic Reticulum Stress This compound->ER_Stress JNK JNK Pathway Activation ROS->JNK Caspases Caspase Activation ER_Stress->Caspases Mitochondria Mitochondrial Dysfunction Mitochondria->Caspases Cytochrome c release Apoptosis Apoptosis of Colon Epithelial Cells Caspases->Apoptosis JNK->Mitochondria

Figure 1: Simplified signaling cascade for this compound-induced apoptosis.
Oxidative DNA Damage and Carcinogenesis

The mechanism for danthron's carcinogenicity is considered multifactorial, involving both genotoxicity and the promotion of chronic cell proliferation.[2] One proposed mechanism involves the generation of reactive oxygen species (ROS) through redox cycling.[18] Danthron can be reduced by enzymes like cytochrome P450 reductase, forming a semiquinone radical.[18] This radical can then react with oxygen to produce superoxide (B77818) radicals and hydrogen peroxide, which can cause oxidative DNA damage, such as the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine.[18] This DNA damage, coupled with sustained cell proliferation stimulated by the laxative effect, may create an environment conducive to tumor development.[2][18]

G Figure 2: Proposed Pathway for Danthron-Induced Oxidative DNA Damage cluster_1 Danthron Danthron Reduction Reduction (e.g., P450 Reductase) Danthron->Reduction Semiquinone Semiquinone Radical Reduction->Semiquinone ROS Reactive Oxygen Species (H₂O₂, O₂⁻) Semiquinone->ROS Redox Cycling DNA_Damage Oxidative DNA Damage (e.g., 8-oxodG) ROS->DNA_Damage Tumor Tumor Initiation/ Promotion DNA_Damage->Tumor

Figure 2: Pathway of danthron-induced oxidative stress and DNA damage.

Experimental Protocols

Standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are typically followed for toxicological testing.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This in vitro assay is widely used to assess the mutagenic potential of a chemical.[19][20]

  • Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (histidine or tryptophan, respectively) due to mutations in the genes responsible for its synthesis. The assay measures the ability of a test substance to cause reverse mutations (reversions), restoring the functional gene and allowing the bacteria to grow on an amino acid-deficient medium.[20][21]

  • Methodology:

    • Strain Selection: A standard set of strains is used to detect various types of mutations (e.g., frameshift, base-pair substitution). Common strains include S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.[21]

    • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), which is a liver homogenate from induced rodents (typically rats). This simulates mammalian metabolism, as some chemicals only become mutagenic after being metabolized.[19]

    • Exposure: The bacterial strains are exposed to the test substance at various concentrations, with appropriate negative and positive controls. This is typically done using the plate incorporation or pre-incubation method.[20]

    • Incubation: The plates are incubated for 48-72 hours.

    • Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it produces a dose-dependent increase in revertant colonies or a reproducible increase at one or more concentrations.[21]

G cluster_workflow Ames Test Workflow (OECD 471) Prep Prepare bacterial strains, test substance dilutions, and S9 mix (if applicable) Mix Mix bacteria, test substance, and +/- S9 mix Prep->Mix Plate Add mixture to minimal glucose agar (B569324) plates Mix->Plate Incubate Incubate at 37°C for 48-72 hours Plate->Incubate Count Count revertant colonies Incubate->Count Analyze Analyze data for dose-response and compare to controls Count->Analyze

Figure 3: Workflow for the OECD 471 Bacterial Reverse Mutation Test.
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This assay is a key in vivo test for detecting cytogenetic damage.[22][23]

  • Principle: The test identifies substances that cause damage to chromosomes or the mitotic apparatus in erythroblasts (immature red blood cells) in the bone marrow.[22] When an erythroblast matures, it expels its main nucleus. Any lagging chromosome fragments or whole chromosomes left behind form small, secondary nuclei called micronuclei, which remain in the cytoplasm of the resulting anucleated polychromatic (immature) erythrocyte. An increase in the frequency of micronucleated polychromatic erythrocytes (MN-PCEs) in treated animals indicates genotoxicity.[22][23]

  • Methodology:

    • Animal Model: Typically, mice or rats are used.[22]

    • Dose Administration: The test substance is administered to the animals, usually via gavage or intraperitoneal injection. A preliminary range-finding study is often conducted to determine appropriate dose levels. The main study typically includes a vehicle control, a positive control, and at least three dose levels of the test substance.[23][24]

    • Sample Collection: At appropriate time points after treatment (e.g., 24 and 48 hours), bone marrow is extracted from the femur or tibia.[23] Peripheral blood can also be used.

    • Slide Preparation: The bone marrow cells are flushed, smeared onto microscope slides, and stained to differentiate between polychromatic erythrocytes (PCEs) and normochromatic (mature) erythrocytes (NCEs).

    • Scoring: At least 4000 PCEs per animal are scored under a microscope for the presence of micronuclei.[23] The ratio of PCEs to NCEs is also calculated as an indicator of bone marrow toxicity.

    • Analysis: The frequency of MN-PCEs in treated groups is statistically compared to the vehicle control group. A positive result is a statistically significant, dose-dependent increase in MN-PCEs.[23]

G cluster_workflow In Vivo Micronucleus Assay Workflow (OECD 474) Dose Administer test substance to rodents (e.g., mice) at multiple dose levels Wait Wait for appropriate time interval (e.g., 24h, 48h) Dose->Wait Sample Collect bone marrow or peripheral blood Wait->Sample Prepare Prepare and stain microscope slides Sample->Prepare Score Microscopically score ~4000 PCEs per animal for micronuclei Prepare->Score Analyze Statistically analyze MN-PCE frequency vs. controls Score->Analyze

Figure 4: Workflow for the OECD 474 In Vivo Micronucleus Assay.

Regulatory Status

Concerns over the carcinogenicity of certain anthraquinones have led to significant regulatory actions. In 1999, the U.S. Food and Drug Administration (FDA) reclassified the stimulant laxatives danthron and phenolphthalein (B1677637) as not generally recognized as safe and effective for over-the-counter (OTC) use, leading to their removal from the market.[3][25] More recently, the European Food Safety Authority (EFSA) and the European Commission have raised concerns about the safety of hydroxyanthracene derivatives, leading to prohibitions on certain aloe preparations and placing others under scrutiny.[26][27] Regulatory bodies generally recommend that this compound-containing laxatives should not be used for prolonged periods (e.g., longer than 1-2 weeks) without medical supervision.[27][28]

Conclusion

The toxicological profile of this compound laxatives is complex, with significant differences observed between compounds. While some, like senna, appear to have a low risk of carcinogenicity at therapeutic doses, others, such as danthron, are considered animal carcinogens with clear genotoxic potential.[7][13] The genotoxicity of aloe-emodin is evident in vitro, but its in vivo effects remain an area of active investigation.[9][10] The underlying mechanisms of toxicity often involve the induction of apoptosis and oxidative stress, which can lead to DNA damage.[15][18] Given the potential for long-term adverse effects, the use of these laxatives should be carefully considered, particularly for chronic conditions, and should adhere to regulatory guidelines.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structure-Activity Relationship of Bioactive Anthraquinones

Anthraquinones are a class of aromatic organic compounds based on the 9,10-anthracenedione core. Their rigid, planar, and aromatic structure makes them a privileged scaffold in medicinal chemistry, capable of interacting with various biological targets.[1][2][3] Found in numerous natural sources like plants, fungi, and lichens, these compounds have been the foundation for developing a wide range of therapeutic agents, including those with anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6][7] Understanding the structure-activity relationship (SAR) of anthraquinones is critical for the rational design and optimization of new, more potent, and selective drug candidates. This guide provides a detailed overview of the SAR of bioactive anthraquinones, quantitative data on their activities, experimental protocols for their evaluation, and visualizations of relevant biological pathways and workflows.

Anticancer Activity of Anthraquinones

The anticancer potential of anthraquinones is the most extensively studied of their biological activities, with several derivatives, such as doxorubicin (B1662922) and mitoxantrone, being used in clinical practice.[1][8] Their mechanisms of action are multifaceted, often involving multiple cellular targets and pathways.

Mechanism of Action

The anticancer effects of anthraquinones are primarily attributed to the following mechanisms:

  • DNA Intercalation and Topoisomerase Inhibition : The planar aromatic ring system of anthraquinones allows them to intercalate between DNA base pairs, disrupting DNA replication and transcription.[1][9][10] This interaction can inhibit the activity of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, leading to DNA strand breaks and cell death.[10]

  • Induction of Apoptosis : Many anthraquinone derivatives trigger programmed cell death, or apoptosis, in cancer cells.[11] This is often mediated through the intrinsic mitochondrial pathway, involving the collapse of the mitochondrial membrane potential, release of cytochrome c, and activation of a cascade of caspase enzymes (e.g., caspase-3, -7, -9).[11]

  • Cell Cycle Arrest : Anthraquinones can halt the proliferation of cancer cells by arresting the cell cycle at various phases, most commonly the G2/M phase.[1][12] This prevents the cells from dividing and propagating.

  • Generation of Reactive Oxygen Species (ROS) : The quinone moiety can undergo redox cycling, leading to the production of ROS such as superoxide (B77818) anions.[8][13] Elevated ROS levels induce oxidative stress, which can damage cellular components and trigger apoptotic pathways.[13]

  • Inhibition of Signaling Pathways : These compounds can modulate key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt pathway, to inhibit cell proliferation and survival.[5][14]

Structure-Activity Relationship (SAR) for Anticancer Activity

The substitution pattern on the this compound core significantly influences the cytotoxic potency and mechanism of action.

  • Hydroxyl Groups : The presence, number, and position of hydroxyl (-OH) groups are crucial. For instance, functionalization with hydroxyl groups at positions 1, 3, and 8, as seen in emodin, increases anticancer potential compared to the unsubstituted core.[12]

  • Amino and Thio Groups : The introduction of amino or thiothis compound derivatives has been shown to enhance anticancer effects.

  • Side Chains : The addition of side chains, such as alkylaminopropoxy groups, can improve activity. For example, 3-(3-alkylaminopropoxy)-9,10-anthraquinone derivatives have demonstrated good anticancer activity against prostate cancer cells.[1]

  • Planarity : The planarity of the three-ring system is essential for DNA intercalation, a key anticancer mechanism.[1][3]

Quantitative Data: Anticancer Activity of this compound Derivatives

The following table summarizes the in vitro cytotoxicity of various this compound derivatives against several human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Compound 7 (an aminothis compound derivative)MCF-7 (Breast)1.781
Derivative 4 (1,4-bis(benzyloxy)-2,3-bis(hydroxymethyl)anthracene-9,10-dione)PC3 (Prostate)4.65[12]
Emodin PC3 (Prostate)30[12]
Derivative 31 (3-(3-alkylaminopropoxy)-9,10-anthraquinone)PC3 (Prostate)7.64[1]
Derivative 32 (1-hydroxy-3-(3-alkylaminopropoxy)-9,10-anthraquinone)PC3 (Prostate)8.89[1]
Derivative 22 (this compound epoxide)AGS (Gastric)4.1[1]
Derivative 23 (this compound epoxide)AGS (Gastric)4.9[1]
This compound 37 DU-145 (Prostate)10.2[1]
This compound 37 HT-29 (Colon)8.5[1]
This compound 39 (1-azabenzanthrone analogue)AGS (Gastric)1.5[1]
Aloe-emodin (B1665711) MDA-MB-468 (Breast)19.2[15]
Aloe-emodin SK-BR-3 (Breast)26.5[15]
AMAD (emodin azide (B81097) methyl this compound derivative)MDA-MB-453 (Breast)9.06[6]
Nordamnacanthal (MS01) A549 (Lung)16.3[3]

Visualization of Pathways and Workflows

G cluster_cell Cancer Cell AQ This compound Derivative DNA DNA Intercalation & Topoisomerase II Inhibition AQ->DNA ROS ROS Generation AQ->ROS G2M G2/M Phase Cell Cycle Arrest AQ->G2M Apoptosis Apoptosis DNA->Apoptosis Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis Prolif Inhibition of Proliferation G2M->Prolif

Caption: Generalized signaling pathway of this compound-induced anticancer effects.

G start Start seed Seed cancer cells in 96-well plate start->seed incubate1 Incubate 24h (Cell Adhesion) seed->incubate1 treat Treat with varying concentrations of This compound incubate1->treat incubate2 Incubate for 24, 48, or 72h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Remove medium, add DMSO to dissolve formazan (B1609692) crystals incubate3->solubilize measure Measure absorbance at 570 nm solubilize->measure analyze Calculate % cell viability and determine IC50 value measure->analyze end End analyze->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Antimicrobial Activity of Anthraquinones

Anthraquinones represent a promising class of natural products for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.[16][17]

Mechanism of Action

The antibacterial mechanisms of anthraquinones are diverse and include:

  • Inhibition of Biofilm Formation : Several anthraquinones can prevent bacteria from forming biofilms, which are protective communities that are notoriously difficult to eradicate.[16][18]

  • Cell Wall Destruction : They can interfere with the integrity of the bacterial cell wall, leading to cell lysis.[16]

  • Inhibition of Nucleic Acid and Protein Synthesis : Anthraquinones can block essential metabolic processes like the synthesis of DNA, RNA, and proteins.[16]

  • Blockage of Energy Metabolism : They can disrupt the electron transport chain and other metabolic pathways, thereby depleting the cell's energy supply.[16]

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial efficacy of anthraquinones is strongly dependent on their chemical structure:

  • Polarity : A key finding is that the stronger the polarity of the substituents on the this compound ring, the more potent the antibacterial effects.[16][17]

  • Hydroxyl Groups : The presence and position of hydroxyl groups can significantly impact activity. For example, a hydroxyl group at the C-2 position appears to be more important than one at the C-1 position for inhibiting MRSA biofilm formation.[18][19]

  • Carboxyl Groups : The introduction of a carboxyl group, particularly at the C-2 position, can greatly influence both antibacterial and biofilm eradication activities.[18][19] Carboxylic anthraquinones are often more effective at eradicating established biofilms than their hydroxylated counterparts.[18][19]

  • Alkyl Groups : Substitution with groups like di-isopentenyl can enhance antibacterial activity.[16][17]

Quantitative Data: Antimicrobial Activity of this compound Derivatives
CompoundMicroorganismActivity/MetricValueReference
Emodin MRSA252MIC4 µg/mL[17]
Emodin Streptococcus mutansInhibitory Conc.0.5–2.0 mg/mL[17]
This compound-2-carboxylic acid (6) MRSA ATCC43300Biofilm EradicationEffective[18][19]
Rhein (12) MRSA ATCC43300Biofilm EradicationEffective[18][19]

Visualization of Antimicrobial Mechanisms

G cluster_cell Bacterial Cell AQ This compound Biofilm Inhibition of Biofilm Formation AQ->Biofilm CellWall Cell Wall Destruction AQ->CellWall Synthesis Inhibition of Nucleic Acid & Protein Synthesis AQ->Synthesis Metabolism Blockage of Energy Metabolism AQ->Metabolism Death Bacterial Cell Death or Growth Inhibition Biofilm->Death CellWall->Death Synthesis->Death Metabolism->Death

Caption: Key antibacterial mechanisms of action for anthraquinones.

Anti-inflammatory Activity of Anthraquinones

Several this compound derivatives exhibit significant anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.[20]

Mechanism of Action

The anti-inflammatory effects are often linked to their antioxidant capabilities and their ability to modulate inflammatory pathways:

  • Antioxidant Activity : Anthraquinones can scavenge free radicals and reduce oxidative stress, which is a key contributor to inflammation.[21][22]

  • Inhibition of Pro-inflammatory Enzymes : Compounds like aloe-emodin can inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme in the production of inflammatory prostaglandins.[20][23]

  • Downregulation of Inflammasomes : Purpurin has been shown to down-regulate the assembly and activation of the NLRP3 inflammasome, a key component of the innate immune response that can drive inflammation.[21][22]

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity

The anti-inflammatory and antioxidant activities are highly dependent on the substitution pattern:

  • Hydroxylation Pattern : The number and arrangement of hydroxyl groups are critical. Purpurin (1,2,4-trihydroxythis compound) exhibits significantly higher antioxidative activity compared to anthrarufin (1,5-dihydroxythis compound) and chrysazin (1,8-dihydroxythis compound), highlighting the importance of the specific hydroxylation pattern for radical scavenging.[21][22]

Quantitative Data: Enzyme Inhibition by this compound Derivatives
CompoundEnzymeIC50 (µM)Inhibition TypeReference
This compound Lactoperoxidase-Competitive[24]
1,2-dihydroxy-anthraquinone Lactoperoxidase-Competitive[24]
Purpurin α-amylase-Strongest Inhibition[25]

Experimental Protocols

Detailed and standardized protocols are essential for the accurate evaluation of the biological activities of this compound derivatives.

Cytotoxicity Assessment: MTT Assay

This assay measures cell metabolic activity as an indicator of cell viability.[4][26]

  • Materials : this compound compounds, target cancer cell lines (e.g., HeLa, PC3, HT-29), cell culture medium (e.g., RPMI 1640), Fetal Calf Serum (FCS), Penicillin/Streptomycin, MTT solution (5 mg/mL in PBS), Dimethyl sulfoxide (B87167) (DMSO), 96-well plates, CO₂ incubator, microplate reader.[4][26]

  • Procedure :

    • Cell Seeding : Seed cells into 96-well plates at a density of 1.5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[9][26]

    • Compound Treatment : Prepare a series of dilutions of the this compound compound in culture medium (e.g., 1.56 to 100 µM).[16][26] Remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include vehicle controls (e.g., DMSO) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]

    • MTT Incubation : After treatment, add 10-50 µL of the 5 mg/mL MTT stock solution to each well.[4][16] Incubate for an additional 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.[16][26]

    • Formazan Solubilization : Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[4]

    • Absorbance Measurement : Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[4]

    • Data Analysis : Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value, the concentration that inhibits 50% of cell growth, is determined from the dose-response curve.[4][26]

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure :

    • Cell Treatment : Seed cells in 6-well plates and treat with the desired concentrations of the this compound compound.

    • Harvesting : Harvest the cells by trypsinization and collect them by centrifugation. Wash the cells once with cold PBS.[9]

    • Staining : Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[9]

    • Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

    • Analysis : Analyze the cells by flow cytometry within one hour.

Antimicrobial Susceptibility Testing: Agar (B569324) Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a compound.[27][28]

  • Materials : Test microorganism (e.g., S. aureus, E. coli), Mueller-Hinton (MH) agar, sterile petri dishes, sterile cotton swabs, this compound compounds.

  • Procedure :

    • Inoculum Preparation : Prepare a standardized inoculum of the test bacteria.

    • Plate Preparation : Uniformly spread the bacterial inoculum onto the surface of an MH agar plate using a sterile cotton swab.[28]

    • Well Creation : Cut wells (6-8 mm in diameter) into the agar using a sterile borer.[27]

    • Compound Application : Add a known concentration of the this compound solution into each well.

    • Incubation : Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

    • Analysis : Measure the diameter of the clear zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Conclusion

The this compound scaffold is a remarkably versatile platform for the development of bioactive compounds. Structure-activity relationship studies have revealed critical insights into the molecular features required for potent anticancer, antimicrobial, and anti-inflammatory activities. For anticancer agents, the planarity of the ring system and the strategic placement of hydroxyl and amino groups are paramount for DNA interaction and cytotoxicity. In the realm of antimicrobial agents, increasing the polarity of substituents and specific substitutions at the C-2 position can significantly enhance efficacy, especially against resistant strains and biofilms. For anti-inflammatory applications, the specific arrangement of hydroxyl groups dictates the antioxidant and enzyme-inhibitory potential. The continued exploration of SAR, aided by the robust experimental protocols detailed herein, will undoubtedly pave the way for the design of next-generation this compound-based therapeutics with improved potency, selectivity, and safety profiles.

References

Anthraquinone Compounds as Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The anthraquinone scaffold, a three-ring aromatic system, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including several established anticancer drugs.[1] In recent years, there has been a burgeoning interest in the potential of both natural and synthetic this compound derivatives as potent inhibitors of protein kinases.[2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. This technical guide provides an in-depth overview of this compound compounds as kinase inhibitors, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways they modulate.

Data Presentation: Inhibitory Activity of this compound Compounds

The efficacy of this compound derivatives as kinase inhibitors varies significantly depending on the specific compound, the target kinase, and the assay conditions. The following tables summarize the inhibitory concentrations (IC50) and inhibition constants (Ki) of representative this compound compounds against various kinases and cancer cell lines.

Table 1: Direct Kinase Inhibition by this compound Compounds

This compound CompoundTarget KinaseIC50 / Ki ValueAssay TypeReference
Emodin (B1671224)Casein Kinase II (CKII)IC50: 2 µM, Ki: 7.2 µMIn vitro kinase assay[3]
Emodinp56lck tyrosine kinaseIC50: 18.5 µMIn vitro kinase assay[4]
EmodinHer-2/neuIC50: 21 µMIn vitro kinase assay[4]
Damnacanthalp56lck tyrosine kinaseIC50: 17 nMIn vitro kinase assay[5]
Aloe-emodinCYP1B1IC50: 0.192 nMEnzyme inhibition assay[6]
EmodinCYP1B1IC50: 0.067 µMEnzyme inhibition assay[6]
This compound derivative 94HER-2/neuIC50: 17 µM (tyrosine phosphorylation)Cellular assay[5]

Table 2: Proliferation Inhibition of Cancer Cell Lines by this compound Compounds

This compound CompoundCell LineCancer TypeIC50 ValueReference
EmodinA549Lung Cancer19.54 µg/mL[7]
EmodinHepG2Liver Cancer12.79 µg/mL[7]
EmodinOVCAR-3Ovarian Cancer25.82 µg/mL[7]
EmodinHeLaCervical Cancer12.14 µg/mL[7]
Aloe-emodinU373Glioblastoma18.59 µg/mL (48h)[8]
Aloe-emodinMCF-7Breast Cancer16.56 µg/mL (48h)[8]
Aloe-emodinHT-29Colorectal Cancer5.38 µg/mL (48h)[8]
Aloe-emodinK-562Leukemia60.98 µM[8]
Aloe-emodinHL-60Leukemia20.93 µM[8]
1-nitro-2-acyl this compound-leucine (8a)HCT116Colon Cancer17.80 µg/mL[9]
Chrysophanic acidSNU-C5 (EGFR-overexpressing)Colon CancerPreferential inhibition[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound compounds as kinase inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent-based assay to measure the activity of a purified kinase in the presence of an inhibitor. The amount of ADP produced in the kinase reaction is quantified, which is inversely proportional to the inhibitory activity of the compound.

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate

  • This compound compound (dissolved in DMSO)

  • ATP

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound compound in DMSO. A final DMSO concentration of 1% or less in the assay is recommended.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (for control wells).

    • Add 2 µL of the diluted kinase enzyme in Kinase Assay Buffer to each well.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume is 5 µL.

  • Kinase Reaction Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.[11]

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP. Incubate at room temperature for 40 minutes.[1][12]

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and simultaneously catalyzes a luciferase reaction to produce a luminescent signal.[1][12]

    • Incubate at room temperature for 30-60 minutes.[8]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the control wells (DMSO treated). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells. This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compound in complete culture medium. The final DMSO concentration should typically not exceed 0.5%. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the this compound compound. Include untreated and vehicle control (DMSO) wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, add 10-20 µL of the 5 mg/mL MTT stock solution to each well (final concentration of approximately 0.5 mg/mL). Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Analysis of Signaling Pathways (Western Blotting)

Western blotting is a technique used to detect and quantify the expression levels of specific proteins, including the phosphorylation status of kinases and their downstream targets, to elucidate the mechanism of action of the inhibitor.

Materials:

  • Treated and control cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for the target proteins, e.g., phospho-JNK, total JNK, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: After treatment with the this compound compound, wash the cells with ice-cold PBS and lyse them with lysis buffer. Incubate on ice for 30 minutes and then centrifuge at high speed to pellet cell debris. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST (Tris-buffered saline with Tween 20).

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. To ensure equal protein loading, the membrane can be stripped and re-probed for a loading control protein like β-actin. Quantify the band intensities using densitometry software.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound kinase inhibitors and a typical experimental workflow.

experimental_workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Kinase Assay Kinase Assay Western Blot Western Blot Kinase Assay->Western Blot Confirm Target MTT Assay MTT Assay MTT Assay->Western Blot Investigate Mechanism This compound Compound This compound Compound This compound Compound->Kinase Assay Determine IC50/Ki This compound Compound->MTT Assay Determine Cytotoxicity

Experimental workflow for evaluating this compound kinase inhibitors.

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Emodin Emodin Emodin->PI3K Inhibits Emodin->Akt Inhibits

PI3K/Akt/mTOR pathway with inhibition by Emodin.

ROS_JNK_pathway This compound This compound Compound ROS Reactive Oxygen Species (ROS) This compound->ROS Induces ASK1 ASK1 (MAP3K) ROS->ASK1 Activates MKK4_7 MKK4/7 (MAP2K) ASK1->MKK4_7 Phosphorylates JNK JNK (MAPK) MKK4_7->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Apoptosis Apoptosis cJun->Apoptosis Promotes

ROS/JNK signaling pathway activated by anthraquinones.

cMet_pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K cMet->PI3K Ras Ras cMet->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation AQ_Inhibitor This compound Inhibitor AQ_Inhibitor->cMet Inhibits

c-Met signaling pathway and its inhibition by anthraquinones.

Conclusion

This compound compounds represent a promising class of kinase inhibitors with demonstrated activity against a range of cancer-relevant kinases and signaling pathways. Their diverse chemical structures allow for extensive modification to improve potency and selectivity. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of these versatile molecules. Further investigation into the structure-activity relationships and the precise molecular mechanisms of action will be crucial for the development of novel and effective this compound-based kinase inhibitors for the treatment of cancer and other diseases.

References

The Role of Anthraquinones in Plant Defense Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plants, being sessile organisms, have evolved a sophisticated arsenal (B13267) of chemical defenses to protect themselves from a myriad of threats, including herbivores, pathogenic microorganisms, and competing plants. Among the vast array of secondary metabolites that constitute this chemical weaponry, anthraquinones represent a significant class of phenolic compounds with diverse and potent defensive properties. This technical guide provides an in-depth exploration of the multifaceted role of anthraquinones in plant defense mechanisms, focusing on their biosynthesis, modes of action, the signaling pathways that regulate their production, and the experimental methodologies used to investigate these processes.

Biosynthesis of Anthraquinones in Plants

Plants primarily utilize two distinct biosynthetic pathways to produce the anthraquinone scaffold.[1] The specific pathway employed is often dependent on the plant family.

  • The Polyketide Pathway: Predominantly found in families such as Polygonaceae, Rhamnaceae, and Leguminosae, this pathway starts with acetyl-CoA. Through a series of Claisen condensation reactions, a poly-β-keto chain is formed, which then undergoes cyclization and aromatization to yield the characteristic tricyclic this compound core.[1]

  • The Chorismate/O-Succinylbenzoic Acid (OSB) Pathway: This pathway is characteristic of the Rubiaceae family. It begins with chorismic acid, a key intermediate in the shikimate pathway. Chorismate is converted to isochorismate and subsequently to o-succinylbenzoic acid (OSB). The OSB ring is then cyclized to form 1,4-dihydroxy-2-naphthoic acid (DHNA), which serves as a precursor for the formation of the this compound structure.[2][3]

Anthraquinones as Antimicrobial Agents

A significant defensive role of anthraquinones lies in their broad-spectrum antimicrobial activity against a range of plant pathogens, including fungi and bacteria.[4][5]

Mechanism of Antimicrobial Action

The antimicrobial mechanisms of anthraquinones are multifaceted and can include:

  • Disruption of Cellular Membranes: Anthraquinones can intercalate into the lipid bilayer of microbial cell membranes, leading to increased permeability, leakage of intracellular contents, and ultimately cell death.[4]

  • Inhibition of Nucleic Acid and Protein Synthesis: Some anthraquinones can bind to microbial DNA and RNA, interfering with replication and transcription processes. They can also inhibit protein synthesis by targeting ribosomal function.[6]

  • Generation of Reactive Oxygen Species (ROS): Certain anthraquinones can participate in redox cycling, leading to the production of reactive oxygen species such as superoxide (B77818) anions and hydrogen peroxide. These ROS can cause oxidative damage to essential cellular components, including lipids, proteins, and nucleic acids.[7]

  • Inhibition of Biofilm Formation: Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix, rendering them more resistant to antimicrobial agents. Several anthraquinones have been shown to inhibit biofilm formation by various pathogenic bacteria.[6][8]

Quantitative Antimicrobial Activity

The antimicrobial efficacy of anthraquinones is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The table below summarizes the MIC values of some common plant-derived anthraquinones against various plant pathogens.

This compoundMicroorganismMIC (µg/mL)Reference
EmodinStaphylococcus aureus (MRSA)4[9]
EmodinBacillus subtilis312 nM (approx. 0.084 µg/mL)[9]
RheinStaphylococcus aureus8.13 - 9.31[10]
RheinStreptococcus mutans5.69[10]
ChrysophanolStaphylococcus aureus>100[8]
AlizarinStaphylococcus aureus10 (biofilm inhibition)[8]
AveratinGram-positive bacteria0.78–6.25[11]
NidurufinGram-positive bacteria0.78–6.25[11]
Penicillanthranin AStaphylococcus aureus (MRSA)16[11]

Anthraquinones as Anti-herbivore Compounds

In addition to their antimicrobial properties, anthraquinones play a crucial role in deterring feeding by a wide range of herbivores, from insects to vertebrates.[12][13]

Mechanisms of Anti-herbivore Action

The primary anti-herbivore mechanism of anthraquinones is feeding deterrence .[14] Many anthraquinones have a bitter taste, which acts as a gustatory repellent, discouraging herbivores from consuming plant tissues.[14] At higher concentrations, some anthraquinones can be toxic to insects, leading to reduced growth, developmental abnormalities, and even mortality.[15] For larger herbivores, such as birds, anthraquinones can act as gut irritants, causing discomfort and leading to learned aversion.[16]

Quantitative Anti-herbivore Activity

The effectiveness of anthraquinones as anti-herbivore compounds is often assessed through feeding bioassays that measure deterrence or toxicity (e.g., LC50 - the lethal concentration required to kill 50% of a test population).

This compound DerivativeInsect SpeciesActivityValueReference
6,8-di-O-methylbipolarinHelicoverpa armigera (Cotton bollworm)Larvicidal activityLC50 = 0.72 mg/mL[15]
Catharanthus extract (containing alkaloids)Spodoptera littoralis (2nd instar larvae)ToxicityLC50 = 5.016%[17]
Artemisia extract (containing various secondary metabolites)Spodoptera littoralis (2nd instar larvae)ToxicityLC50 = 6.527%[17]
Catharanthus extractSpodoptera littoralis (4th instar larvae)ToxicityLC50 = 6.56%[17]
Artemisia extractSpodoptera littoralis (4th instar larvae)ToxicityLC50 = 8.332%[17]

Signaling Pathways Regulating this compound Biosynthesis

The production of anthraquinones in plants is a tightly regulated process, often induced in response to biotic and abiotic stresses. This induction is mediated by complex signaling pathways involving plant hormones and other signaling molecules.

The Jasmonic Acid (JA) Signaling Pathway

Jasmonic acid and its derivatives, collectively known as jasmonates, are key signaling molecules in plant defense against herbivores and necrotrophic pathogens.[18][19] The perception of herbivore damage or pathogen attack triggers the biosynthesis of JA. The bioactive form, jasmonoyl-isoleucine (JA-Ile), binds to its receptor, an F-box protein called CORONATINE INSENSITIVE 1 (COI1).[3] This binding leads to the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins. The degradation of JAZ proteins releases transcription factors, such as MYC2, which then activate the expression of genes involved in the biosynthesis of defense compounds, including anthraquinones.[5][18]

JASignaling HerbivoreAttack Herbivore Attack / Pathogen JA_Biosynthesis Jasmonic Acid Biosynthesis HerbivoreAttack->JA_Biosynthesis JA_Ile JA-Ile JA_Biosynthesis->JA_Ile COI1 COI1 Receptor JA_Ile->COI1 binds JAZ JAZ Repressor COI1->JAZ promotes degradation MYC2 MYC2 Transcription Factor JAZ->MYC2 represses Anthraquinone_Genes This compound Biosynthesis Genes MYC2->Anthraquinone_Genes activates Anthraquinones Anthraquinones Anthraquinone_Genes->Anthraquinones ChitosanSignaling Chitosan Chitosan (from Fungi) Receptor Cell Surface Receptor (e.g., CERK1-like) Chitosan->Receptor binds MAPKKK MAPKKK Receptor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates WRKY WRKY Transcription Factor MAPK->WRKY phosphorylates & activates Defense_Genes Defense Gene Expression (including this compound Biosynthesis) WRKY->Defense_Genes activates Defense_Response Defense Response Defense_Genes->Defense_Response ExtractionWorkflow PlantMaterial Dried & Powdered Plant Material Extraction Extraction (e.g., Soxhlet, Maceration) PlantMaterial->Extraction Filtration Filtration / Centrifugation Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Purification Purification (e.g., Column Chromatography) CrudeExtract->Purification PureFractions Pure this compound Fractions Purification->PureFractions Quantification Quantification (e.g., HPLC, LC-MS) PureFractions->Quantification Bioassays Bioassays (Antimicrobial, Anti-herbivore) PureFractions->Bioassays

References

A Technical Guide to the Discovery of Novel Anthraquinone Compounds from Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core principles, experimental protocols, and data analysis involved in the discovery of novel anthraquinone compounds from fungal sources. Fungi, particularly endophytic and marine-derived species, represent a vast and largely untapped reservoir of unique secondary metabolites, with anthraquinones being a prominent class exhibiting a wide range of biological activities.[1][2][3] These compounds, built on a 9,10-dioxoanthracene core, have shown significant potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[4][5][6] This document outlines the comprehensive workflow from fungal isolation to bioactivity assessment, providing detailed methodologies and data presentation to aid researchers in this exciting field of drug discovery.

Experimental Protocols

A successful discovery pipeline for novel fungal anthraquinones relies on a series of well-defined experimental stages. This section details the critical methodologies required.

Fungal Strain Isolation and Culture

The initial step is the isolation of promising fungal strains, often from unique ecological niches. Endophytic fungi, which reside within the tissues of living plants, are a particularly rich source.[7]

Protocol for Isolation of Endophytic Fungi: [7][8][9]

  • Sample Collection: Collect healthy plant tissues (e.g., leaves, stems, roots) from the chosen environment. Transport samples to the laboratory on ice to preserve them.

  • Surface Sterilization: This crucial step removes epiphytic microorganisms. A typical sequential procedure is as follows:

    • Thoroughly wash plant tissues under running tap water.

    • Immerse in 70-75% ethanol (B145695) for 60 seconds.

    • Immerse in 1-2% sodium hypochlorite (B82951) (NaOCl) solution for 3-5 minutes.

    • Rinse three times with sterile distilled water for 1 minute each to remove residual sterilizing agents.

  • Plating: Aseptically cut the sterilized tissues into small segments (approx. 5x5 mm) and place them on a nutrient medium such as Potato Dextrose Agar (PDA) amended with an antibiotic (e.g., 100 µg/mL streptomycin) to suppress bacterial growth.[7][9]

  • Incubation: Incubate the plates at 25–28 °C in the dark for several days to weeks, monitoring daily for fungal hyphae growing out from the tissue segments.[9]

  • Purification: As fungal colonies emerge, subculture them onto fresh PDA plates using the hyphal tip method. This involves transferring a small piece of mycelium from the advancing edge of the colony to a new plate. Repeat this process until a pure, axenic culture is obtained.[7][8]

  • Preservation: Pure isolates should be preserved for long-term use on PDA slants at 4 °C or in glycerol (B35011) stocks at -80 °C.[7]

Compound Extraction and Purification

Once a target fungus is cultivated, the next phase is to extract and isolate the this compound compounds.

Protocol for Extraction and Purification: [10][11][12]

  • Fungal Fermentation: Grow the pure fungal isolate in a suitable liquid medium (e.g., Potato Dextrose Broth - PDB) or on a solid substrate (e.g., rice) in large-scale cultures to generate sufficient biomass and secondary metabolites.[13]

  • Extraction:

    • Separate the fungal mycelium from the liquid broth by filtration.

    • Extract both the mycelium and the broth filtrate separately using an organic solvent of increasing polarity. Ethyl acetate (B1210297) is commonly used to extract a broad range of semi-polar compounds, including anthraquinones.[10]

    • Perform the extraction multiple times (typically 3x) to ensure maximum yield. Combine the organic extracts.

  • Solvent Partitioning: Concentrate the crude extract under reduced pressure. To remove highly nonpolar impurities like fats, the dried extract can be partitioned between immiscible solvents, such as n-hexane and methanol (B129727). The anthraquinones will typically partition into the more polar methanol phase.[10]

  • Chromatographic Purification:

    • Column Chromatography (CC): Subject the methanol-soluble fraction to silica (B1680970) gel column chromatography. Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., chloroform (B151607) or hexane) and gradually increasing the polarity by adding methanol or ethyl acetate.[10]

    • Thin Layer Chromatography (TLC): Monitor the fractions collected from the column using TLC to identify fractions containing compounds with the characteristic yellow, orange, or red colors of anthraquinones.

    • High-Performance Liquid Chromatography (HPLC): Purify the promising fractions further using preparative or semi-preparative HPLC, often with a C18 column and a mobile phase consisting of a methanol/water or acetonitrile/water gradient, sometimes with an acid modifier like formic acid.[14][15]

Structure Elucidation

The definitive structure of a purified novel compound is determined using spectroscopic techniques.

Methodology for Structure Elucidation: [5][16]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and types of protons (hydrogen atoms) and their neighboring environments.

    • ¹³C NMR: Determines the number and types of carbon atoms in the molecule.

    • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish the connectivity between atoms, allowing for the complete assembly of the molecular structure.

Bioactivity Assays

Purified compounds are screened for biological activity using a variety of in vitro assays.

Protocol for Cytotoxicity (MTT Assay): [2][17][18]

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of mitochondrial dehydrogenases in living cells.

  • Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7, HCT-116) into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the purified this compound compound (typically in a serial dilution) and incubate for a set period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Protocol for Antimicrobial (MIC Assay): [19][20]

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a compound that prevents visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to match a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the purified this compound compound in a 96-well plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (medium only).

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is visually identified as the lowest compound concentration in which no turbidity (growth) is observed.

Data Presentation: Bioactivity of Fungal Anthraquinones

Quantitative data from bioactivity assays are crucial for comparing the potency of novel compounds. The following tables summarize representative cytotoxic and antimicrobial activities of anthraquinones isolated from various fungal species.

Table 1: Cytotoxic Activity of Fungal Anthraquinones Against Human Cancer Cell Lines

Compound NameFungal SourceCancer Cell LineIC₅₀ ValueReference
Methyl averatinAspergillus versicolorA-549 (Lung)0.41 - 4.61 µg/mL[1]
NidurufinAspergillus versicolorSK-OV-3 (Ovarian)0.41 - 4.61 µg/mL[1]
6-O-methyl-7-chloroaveratinAspergillus sp. SCSIO F063MCF-7 (Breast)6.64 µM[1]
Unnamed this compoundPenicillium citrinumPC-3 (Prostate)6.4 µM[1]
Unnamed this compoundPenicillium citrinumHCT-116 (Colon)8.6 µM[1]
EmodinNigrospora sp.KB (Oral)0.88 µg/mL[4]
EmodinNigrospora sp.MCF-7 (Breast)2.8 µg/mL[4]
AustrocortirubinNigrospora sp.MCF-7 (Breast)6.3 µM[4]
Penicillanthranin APenicillium sp.KB (Oral)30.0 µg/mL[4]
Palmarumycin C8Lophiotrema sp. F6932MIA PaCa-2 (Pancreatic)1.1 µg/mL[21][22]
Palmarumycin C8Lophiotrema sp. F6932PANC-1 (Pancreatic)2.1 µg/mL[21][22]

Table 2: Antimicrobial and Antifungal Activity of Fungal Anthraquinones

Compound NameFungal SourceTarget OrganismMIC ValueReference
AveratinAspergillus versicolorGram-positive bacteria0.78 - 6.25 µg/mL[1]
cis-4-HydroxyscytaloneNigrospora sp.Escherichia coli64 µg/mL[1]
cis-4-HydroxyscytaloneNigrospora sp.Bacillus subtilis128 µg/mL[1]
1,3,8-Trihydroxythis compoundNigrospora sp.Pyricularia oryzae128 µg/mL[1]
1,3,8-Trihydroxythis compoundNigrospora sp.Candida albicans128 µg/mL[1]
EmodinAspergillus sp.Pseudomonas putida25.0 µM[4]
EmodinAspergillus sp.Mycobacterium tuberculosis12.5 µg/mL[4]
TropicicolideColletotrichum tropicicola F10154Aspergillus fumigatus1.8 µg/mL (IC₅₀)[21][22]
TropicicolideColletotrichum tropicicola F10154Candida albicans7.1 µg/mL (IC₅₀)[21][22]
RheinRheum emodi (Plant-derived)Candida albicans25 - 250 µg/mL[23]
ChrysophanolRheum emodi (Plant-derived)Trichophyton mentagrophytes25 - 250 µg/mL[23]

Visualizations: Pathways and Workflows

Visual diagrams are essential for conceptualizing complex biological and experimental processes. The following diagrams, created using the DOT language, illustrate key aspects of fungal this compound discovery.

General Workflow for Bioactive Compound Discovery

This diagram outlines the systematic process from the collection of fungal sources to the identification and testing of pure bioactive compounds.

G cluster_0 Isolation & Cultivation cluster_1 Extraction & Bioassay cluster_2 Purification & Identification A Sample Collection (e.g., Endophytic Plant Tissue) B Surface Sterilization A->B C Plating on Nutrient Agar (PDA) B->C D Isolation & Purification of Fungal Strains C->D E Large-Scale Fermentation D->E Select promising strains F Solvent Extraction of Metabolites E->F G Bioactivity Screening (e.g., Cytotoxicity, Antimicrobial) F->G H Bioassay-Guided Fractionation (Column Chromatography) G->H Select active extracts I Purification of Active Compounds (HPLC) H->I J Structure Elucidation (NMR, Mass Spectrometry) I->J K Novel Bioactive this compound J->K

A flowchart of the discovery pipeline for novel fungal compounds.
Fungal this compound Biosynthesis Pathway

Fungal anthraquinones are polyketides, synthesized primarily via the acetate-malonate pathway. This diagram provides a simplified overview of this core biosynthetic route.[6][10]

G acetyl_coa Acetyl-CoA (Starter Unit) pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA (Extender Units) malonyl_coa->pks polyketide Linear Polyketide Chain pks->polyketide cyclization Cyclization & Aromatization polyketide->cyclization scaffold Core this compound Scaffold (e.g., Emodin Anthrone) cyclization->scaffold tailoring Tailoring Enzymes (Hydroxylation, Methylation, etc.) scaffold->tailoring final_product Diverse this compound Derivatives tailoring->final_product G PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K fourEBP1 4E-BP1 mTOR->fourEBP1 Proliferation Cell Proliferation & Survival p70S6K->Proliferation fourEBP1->Proliferation inhibits Emodin Emodin Emodin->Akt inhibits phosphorylation Emodin->mTOR inhibits phosphorylation

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Aminoanthraquinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of prevalent synthetic methodologies for preparing aminoanthraquinone derivatives, compounds of significant interest in medicinal chemistry and materials science. The document details key experimental protocols, presents comparative quantitative data, and illustrates reaction workflows and relevant biological pathways.

Introduction to Aminoanthraquinones

Aminoanthraquinones are a class of aromatic compounds derived from this compound, featuring one or more amino groups attached to the tricyclic core. This structural motif is present in a variety of synthetic dyes and pigments.[1] In the realm of drug development, these derivatives are recognized for their diverse biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][3] Their planar structure allows them to intercalate with DNA, and they can also act as inhibitors for various enzymes, such as tyrosine kinases, making them valuable scaffolds for therapeutic agent design.[2][4]

Core Synthetic Methodologies

The synthesis of aminothis compound derivatives can be broadly categorized into several key strategies, each offering distinct advantages in terms of substrate scope, reaction conditions, and functional group tolerance. The most common methods include nucleophilic aromatic substitution, Ullmann condensation, and Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a fundamental method for introducing amino groups onto the this compound scaffold. This reaction typically involves the displacement of a leaving group, such as a halogen or a sulfonate group, by an amine nucleophile. The reaction is often facilitated by the presence of electron-withdrawing groups on the this compound ring.

A notable application of this method is the synthesis of 4-substituted 1-aminoanthraquinones from bromaminic acid (1-amino-4-bromo-9,10-anthraquinone-2-sulfonic acid). The bromine atom at the 4-position is readily substituted by various primary amines.[5]

General Reaction Scheme:

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[6] This method is particularly useful when the aryl halide is not sufficiently activated for a direct SNAr reaction. Modern protocols often utilize microwave irradiation to accelerate the reaction, significantly reducing reaction times from hours to minutes.[7][8][9]

The synthesis of alkyl- and aryl-amino-substituted this compound derivatives from bromaminic acid is a prime example of a microwave-assisted, copper-catalyzed Ullmann coupling reaction.[7][9]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[10][11][12] It offers a broad substrate scope and functional group tolerance, allowing for the coupling of a wide range of amines with aryl halides and triflates under relatively mild conditions.[13] This reaction has been successfully applied to the synthesis of aminoestrone derivatives, which share a polycyclic aromatic structure with anthraquinones.[14] While direct examples for simple aminoanthraquinones are less common in the initial search, the principles are directly applicable.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of various aminothis compound derivatives, providing a comparative overview of different synthetic methods.

Table 1: Synthesis of Aminothis compound Derivatives via Nucleophilic Substitution

Starting MaterialAmineCatalyst/BaseSolventTemp. (°C)Time (h)ProductYield (%)Reference
1-amino-4-bromo-9,10-anthraquinone-2-sulfonic acid2-aminoethanolCuSO₄, FeSO₄ / NaHCO₃Water9041-amino-4-(2-hydroxyethylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acidN/A[5]
1,4-dihydroxythis compoundButylamine (B146782)PhI(OAc)₂ButylamineRTN/A2-(butylamino)-4-hydroxyanthracene-9,10-dione70-90[15]
1,4-dimethoxyanthracene-9,10-dioneButylaminePhI(OAc)₂Butylamine80N/A1-(butylamino)-4-methoxyanthracene-9,10-dione & 1,4-(dibutylamino)anthracene-9,10-dione83 (combined)[3]

Table 2: Synthesis of 1,4-Diaminothis compound Derivatives

Starting MaterialReagentsSolventTemp. (°C)Time (h)ProductYield (%)Reference
1,4-dihydroxythis compoundAmmonia, Sodium hydrosulfiteAmmonia water85-883-4Leuco-1,4-diaminothis compoundN/A[16]
1-amino-4-nitro-anthraquinoneHydrazine hydrate, NaOHDMSO, Water7041,4-diamino-anthraquinone~88[17]
LeucoquinizarinMe-TEG-NH₂N/A120241,4-bis((2-(2-(2-methoxyethoxy)ethoxy)ethyl)amino)anthracene-9,10-dione89 (crude)[18]

Experimental Protocols

Protocol 1: Synthesis of 2-(Butylamino)-4-hydroxyanthracene-9,10-dione via Nucleophilic Substitution[15]

This protocol details the synthesis of a mono-aminothis compound derivative from 1,4-dihydroxythis compound.

Materials:

  • 1,4-Dihydroxythis compound

  • Butylamine (BuNH₂)

  • Iodobenzene diacetate (PhI(OAc)₂)

  • Dichloromethane (CH₂Cl₂)

  • n-Hexane

Procedure:

  • A solution of 1,4-dihydroxythis compound (1 equivalent) in butylamine is prepared. Butylamine serves as both the reactant and the solvent.

  • PhI(OAc)₂ (1.1 equivalents) is added to the solution as a catalyst.

  • The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the excess butylamine is removed under reduced pressure.

  • The residue is purified by column chromatography on silica (B1680970) gel using a mixture of CH₂Cl₂ and n-hexane as the eluent to afford the pure product.

Protocol 2: Microwave-Assisted Ullmann Coupling of Bromaminic Acid[7][9]

This protocol describes a rapid and efficient method for synthesizing substituted aminoanthraquinones.

Materials:

  • Bromaminic acid (1-amino-4-bromo-9,10-anthraquinone-2-sulfonic acid)

  • Alkyl- or aryl-amine (e.g., aniline)

  • Elemental copper (powder)

  • Phosphate (B84403) buffer

  • Microwave reactor

Procedure:

  • In a microwave process vial, bromaminic acid (1 equivalent), the desired amine (1.5 equivalents), and elemental copper catalyst are suspended in a phosphate buffer.

  • The vial is sealed and placed in the microwave reactor.

  • The reaction mixture is subjected to microwave irradiation at a set temperature (e.g., 90°C) for a short duration (typically 2-30 minutes).

  • Reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature.

  • The product is isolated by filtration, followed by washing with water and a suitable organic solvent.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Protocol 3: Synthesis of Diacerein from Rhein[19]

This protocol outlines the acetylation of rhein (B1680588) to produce the anti-inflammatory drug diacerein.

Materials:

  • Rhein (4,5-dihydroxythis compound-2-carboxylic acid)

  • Acetic anhydride (B1165640)

  • Concentrated sulfuric acid

  • Acetic acid

Procedure:

  • A mixture of rhein (e.g., 41.3 g) and acetic anhydride (e.g., 413.0 ml) is prepared in a suitable reaction vessel.[19]

  • Concentrated sulfuric acid (e.g., 4.13 ml) is carefully added to the mixture.[19]

  • The reaction mixture is heated to 130-133°C and maintained at this temperature for 30 minutes.[19]

  • The mixture is then cooled to approximately 80°C, and acetic acid (e.g., 82.6 ml) is added.[19]

  • Cooling is continued to 20°C, and the resulting precipitate is collected by vacuum filtration.[19]

  • The collected solid is washed sequentially with acetic acid and water until a neutral pH is achieved.[19]

  • The final product is dried under vacuum at 60-70°C.[19]

Visualizations

Experimental Workflow

G cluster_prep Synthesis cluster_analysis Characterization & Evaluation cluster_dev Drug Development start This compound Precursor (e.g., Halogenated AQ) reaction Reaction (SNA, Ullmann, Buchwald-Hartwig) start->reaction reagents Amine + Catalyst (e.g., Cu, Pd) reagents->reaction workup Workup & Purification (Chromatography, Recrystallization) reaction->workup product Aminothis compound Derivative workup->product analysis Structural Analysis (NMR, MS, IR) product->analysis bioassay Biological Assays (e.g., Cytotoxicity, Enzyme Inhibition) analysis->bioassay data Data Analysis bioassay->data lead_opt Lead Optimization data->lead_opt preclinical Preclinical Studies lead_opt->preclinical

Caption: General workflow for the synthesis and evaluation of aminothis compound derivatives.

Nucleophilic Aromatic Substitution (SNAr) Mechanism

G cluster_mech SNA Mechanism reactants This compound-X + :NH₂R transition1 Formation of Meisenheimer Complex reactants->transition1 Nucleophilic Attack intermediate [this compound(X)(NH₂R)]⁻ (Meisenheimer Complex) transition1->intermediate transition2 Loss of Leaving Group intermediate->transition2 products This compound-NHR + X⁻ transition2->products G cluster_pathway Tyrosine Kinase Signaling Pathway gf Growth Factor rtk Receptor Tyrosine Kinase (RTK) gf->rtk dimer Dimerization & Autophosphorylation rtk->dimer Ligand Binding substrate Downstream Substrate dimer->substrate Phosphorylation response Cellular Response (Proliferation, Survival) substrate->response inhibitor Aminothis compound Derivative inhibitor->dimer Inhibition

References

Application Note: Quantification of Anthraquinones using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Anthraquinones are a large class of aromatic organic compounds derived from anthracene. They are widely distributed in the plant kingdom, notably in families such as Rubiaceae, Rhamnaceae, and Polygonaceae.[1] Many anthraquinone derivatives, including emodin, rhein, chrysophanol, and aloe-emodin, are known for their significant biological activities, which include laxative, anti-inflammatory, antimicrobial, and anticancer properties.[2] Accurate and reliable quantification of these compounds in raw materials, herbal preparations, and pharmaceutical formulations is crucial for quality control, standardization, and ensuring therapeutic efficacy.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of individual anthraquinones in complex mixtures.[1] Reversed-phase HPLC (RP-HPLC) using a C18 stationary phase is the most common method, offering excellent resolution and reproducibility.[1]

This application note provides a detailed protocol for the quantification of common anthraquinones using RP-HPLC with UV detection.

Principle

The separation is based on the principle of reversed-phase chromatography, where the stationary phase (e.g., C18 silica) is nonpolar, and the mobile phase is polar. Anthraquinones, being relatively nonpolar, are retained on the column and then eluted by a polar mobile phase, typically a mixture of methanol (B129727) or acetonitrile (B52724) and water, often with an acid modifier like acetic, formic, or phosphoric acid to improve peak shape.[1][3][4] Compounds are separated based on their differential partitioning between the stationary and mobile phases. Detection is commonly achieved using a UV-Vis or Photodiode Array (PDA) detector, as anthraquinones exhibit strong absorbance in the UV region, frequently around 254 nm.[3][5]

Experimental Protocols

Apparatus and Materials
  • Apparatus:

    • HPLC system with a gradient or isocratic pump, autosampler, column oven, and UV or PDA detector.

    • Analytical balance (0.01 mg sensitivity).

    • Ultrasonic bath.

    • pH meter.

    • Volumetric flasks, pipettes, and other standard laboratory glassware.

    • Syringe filters (0.45 µm or 0.22 µm, PTFE or nylon).

  • Chemicals and Reagents:

    • Reference standards (e.g., Rhein, Emodin, Aloe-emodin, Chrysophanol, Physcion) of high purity (>95%).

    • HPLC-grade methanol.

    • HPLC-grade acetonitrile.

    • HPLC-grade water (or deionized water, 18.2 MΩ·cm).

    • Acetic acid, formic acid, or phosphoric acid (analytical grade).

Protocol 1: Preparation of Standard Solutions
  • Primary Stock Solutions (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of each this compound reference standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol. Use an ultrasonic bath to ensure complete dissolution.

  • Working Standard Mixture: Prepare a mixed working standard solution by pipetting appropriate volumes of each primary stock solution into a single volumetric flask. Dilute with the mobile phase to a final concentration suitable for creating a calibration curve (e.g., 200 µg/mL).[6]

  • Calibration Standards: Perform a serial dilution of the working standard mixture with the mobile phase to prepare a series of at least five calibration standards. A typical concentration range might be 1 µg/mL to 100 µg/mL.

Protocol 2: Sample Preparation (from Plant Material)
  • Drying and Grinding: Dry the plant material (e.g., leaves, roots) at room temperature or in an oven at a low temperature (40-50°C) to a constant weight.[2] Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction: Accurately weigh about 1.0 g of the powdered sample into a flask. Add 25 mL of methanol. For this compound glycosides, acid hydrolysis is often required. A common method involves adding hydrochloric acid and refluxing to release the aglycones.[3][6]

  • Sonication: Place the flask in an ultrasonic bath for 30-60 minutes to facilitate extraction.

  • Filtration: Allow the extract to cool, then filter through Whatman No. 1 filter paper. Collect the filtrate. Re-extract the residue one or two more times and combine the filtrates.

  • Concentration and Reconstitution: Evaporate the combined filtrate to dryness under reduced pressure using a rotary evaporator. Reconstitute the dried extract in a precise volume (e.g., 5 mL or 10 mL) of methanol or the mobile phase.[3]

  • Final Filtration: Before injection, filter the reconstituted sample solution through a 0.45 µm syringe filter into an HPLC vial.

Protocol 3: Chromatographic Conditions

The following is a widely applicable isocratic method for the simultaneous determination of several common anthraquinones.[3][7][8]

ParameterCondition
Instrument Agilent 1100 Series or equivalent
Column C18 Reversed-Phase (e.g., TSK-gel ODS-80Tm, 150 mm x 4.6 mm, 5 µm)[3][7][8]
Mobile Phase Methanol : 2% Aqueous Acetic Acid (70:30, v/v)[3][7][8]
Flow Rate 1.0 mL/min[1]
Column Temperature 25°C[3][7]
Detection Wavelength 254 nm[3][7][8]
Injection Volume 20 µL[3]
Run Time ~25 minutes

Data Presentation and Validation

Method validation should be performed according to ICH guidelines to ensure the method is reliable, accurate, and precise.[9]

Quantitative Data Summary

The table below summarizes typical validation parameters for the HPLC quantification of common anthraquinones, compiled from various studies.

AnalyteLinearity Range (µg/mL)Correlation Coefficient (R²)LOD (µg/mL)LOQ (µg/mL)
Rhein 0.5 - 100> 0.999[9]0.07 - 0.15[9][10]0.20 - 0.51[9][10]
Emodin 0.5 - 100> 0.999[9]0.07 - 0.11[9]0.20 - 0.34[9]
Aloe-Emodin 1 - 100> 0.9998[3]~0.08[11]~0.25[11]
Chrysophanol 0.5 - 100> 0.999[9]0.07 - 0.11[9]0.20 - 0.34[9]
Physcion 0.5 - 100> 0.999[9]0.07 - 0.11[9]0.20 - 0.34[9]
  • Linearity: Assessed by injecting calibration standards and plotting peak area against concentration. A correlation coefficient (R²) > 0.999 is desirable.[3][9]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Precision: Evaluated by repeatability (intra-day) and intermediate precision (inter-day) studies, expressed as the relative standard deviation (RSD), which should typically be < 5%.[3][8]

  • Accuracy: Determined by performing recovery studies on samples spiked with known amounts of standards. Recoveries in the range of 98-102% are generally considered acceptable.[8]

Visualizations

Experimental Workflow Diagram

HPLC_Workflow Overall Workflow for this compound Quantification cluster_prep 1. Sample Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing cluster_std p1 Plant Material Collection p2 Drying & Grinding p1->p2 p3 Solvent Extraction (e.g., Methanol + Sonication) p2->p3 p4 Filtration & Concentration p3->p4 p5 Reconstitution & Syringe Filtration (0.45 µm) p4->p5 a1 HPLC Injection p5->a1 Inject Sample a2 Separation on C18 Column a1->a2 a3 UV Detection (254 nm) a2->a3 d1 Peak Integration & Identification a3->d1 Generate Chromatogram d2 Quantification via Calibration Curve d1->d2 d3 Reporting Results (mg/g) d2->d3 s1 Prepare Stock & Working Standards s2 Inject Calibration Standards s1->s2 s2->a1 s2->d2 Establish Linearity

Caption: Workflow for this compound quantification.

References

Application Notes and Protocols: Anthraquinone as a Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of anthraquinone and its derivatives as catalysts in various organic synthesis reactions. The information is intended to be a practical guide for laboratory work, offering insights into reaction mechanisms, experimental setups, and expected outcomes.

Alum-Catalyzed Synthesis of this compound Derivatives

This compound derivatives are important structural motifs in many natural products and synthetic compounds with a wide range of biological activities. A green and efficient one-pot method for their synthesis involves the use of alum (KAl(SO₄)₂·12H₂O) as an inexpensive and readily available catalyst in an aqueous medium. This procedure offers mild reaction conditions and high yields.

Data Presentation

Table 1: Alum-Catalyzed Synthesis of this compound Derivatives from Phthalic Anhydride (B1165640) and Substituted Benzenes

EntrySubstituted Benzene (B151609)ProductTime (min)Yield (%)[1]
1BenzeneThis compound9075
2Toluene2-Methylthis compound6092
3Ethylbenzene2-Ethylthis compound7588
4Anisole2-Methoxythis compound8085
5Chlorobenzene2-Chlorothis compound12070
6Bromobenzene2-Bromothis compound12072
7N,N-Dimethylaniline2-(Dimethylamino)this compound9082
Experimental Protocol

General Procedure for the Synthesis of this compound Derivatives: [1]

  • To a 25 mL single-neck round-bottom flask, add phthalic anhydride (1.0 mmol), the corresponding substituted benzene (1.1 mmol), and deionized water (5 mL).

  • Add alum (KAl(SO₄)₂·12H₂O) (25 mol%) to the mixture.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically within 60-120 minutes), extract the mixture with ethyl acetate (B1210297) (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound derivative.

Logical Relationship Diagram

Alum_Catalyzed_Synthesis sub Phthalic Anhydride + Substituted Benzene int Friedel-Crafts Acylation Intermediate sub->int Acylation cat Alum (25 mol%) in Water cat->int cyc Intramolecular Cyclization cat->cyc int->cyc Dehydration prod This compound Derivative cyc->prod Photocatalytic_Cycle AQ AQ AQ_star AQ* AQ->AQ_star hν (Visible Light) AQ_radical AQ•- AQ_star->AQ_radical + R3N - R3N•+ AQ_radical->AQ + Ar-X - Ar• - X- AQH AQH• ArX Aryl Halide (Ar-X) Ar_radical Aryl Radical (Ar•) Product Coupling Product Ar_radical->Product + Heteroarene Amine Tertiary Amine (R3N) Amine_radical R3N•+ Heteroarene Heteroarene H2O2_Production cluster_main This compound Process Cycle cluster_product Product Stream Hydrogenation Hydrogenation Reactor (2-EAQ to 2-EAHQ) Catalyst: Palladium Oxidation Oxidation Tower (2-EAHQ to 2-EAQ + H2O2) Hydrogenation->Oxidation H2 Extraction Extraction Column Oxidation->Extraction Air (O2) Drying Drying Unit Extraction->Drying Working Solution Recycle Purification Purification Extraction->Purification Aqueous H2O2 Drying->Hydrogenation Concentration Concentration Purification->Concentration H2O2_out Hydrogen Peroxide Product Concentration->H2O2_out OATRP_Mechanism AQ AQ AQ_star AQ* AQ->AQ_star AQ_anion AQ•- AQ_star->AQ_anion + R3N - R3N•+ AQ_anion->AQ + R-X - R• - X- Initiator Initiator (R-X) Radical Radical (R•) Propagating Propagating Chain (Pn•) Radical->Propagating + nM Monomer Monomer (M) Dormant Dormant Chain (Pn-X) Propagating->Dormant + X- Amine Amine (R3N) Amine_radical R3N•+

References

Application of Anthraquinones in Dye-Sensitized Solar Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dye-sensitized solar cells (DSSCs) represent a promising and cost-effective alternative to traditional silicon-based photovoltaic technologies.[1][2] A critical component of a DSSC is the sensitizer (B1316253) dye, which is responsible for absorbing light and injecting electrons into the semiconductor's conduction band.[3][4] Anthraquinones, a class of organic compounds known for their vibrant colors and photostability, have been investigated as potential sensitizers in DSSCs.[3][5] They possess strong absorption in the visible spectrum and high molar extinction coefficients.[6] However, their application in DSSCs has been met with significant challenges, primarily due to the inherent electronic properties of the anthraquinone core.[1][3]

This document provides detailed application notes and protocols for researchers and scientists interested in the use of anthraquinones in dye-sensitized solar cells. It covers the current state of their performance, synthetic methodologies, device fabrication, and characterization techniques.

Challenges and Current Status of this compound Sensitizers

Despite their favorable light-absorbing properties, this compound dyes have generally demonstrated low power conversion efficiencies (PCEs) in DSSCs.[3][6] This underperformance is largely attributed to the strong electron-withdrawing nature of the two carbonyl groups on the this compound framework.[3][7] This characteristic can impede the efficient injection of photoexcited electrons from the dye's lowest unoccupied molecular orbital (LUMO) into the conduction band of the titanium dioxide (TiO₂) photoanode.[3][6] Research efforts have focused on modifying the this compound structure by introducing electron-donating groups and suitable anchoring moieties (like carboxylic acid) to improve their electronic properties and facilitate more efficient charge transfer.[3] Nevertheless, the reported PCEs for metal-free this compound-based DSSCs generally remain below 1%.[3]

Data Presentation: Performance of this compound-Based Dyes

The performance of a DSSC is evaluated by four key parameters: short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE). The table below summarizes the reported photovoltaic performance for several this compound-based dyes.

Dye Structure/NameJsc (mA/cm²)Voc (V)FFPCE (%)Reference
Aminohydroxythis compound derivative---0.125[1][6]
This compound with carboxylic acid anchor0.440.520.600.13[1]
Polymeric this compound sensitizer0.230.240.690.04[1][6]

Note: The limited data available in the literature reflects the challenges in achieving high performance with this class of sensitizers.[1]

Working Principle of an this compound-Based DSSC

The fundamental process of converting light to electricity in a DSSC involves several key steps, initiated by the absorption of light by the this compound dye.

DSSC_Principle cluster_anode Photoanode cluster_electrolyte Electrolyte cluster_cathode Counter Electrode TiO2 TiO₂ Nanoparticles TCO Transparent Conducting Oxide (TCO) TiO2->TCO 3. Electron Transport Dye This compound Dye (S) Dye->TiO2 2. Electron Injection (S -> S⁺ + e⁻) ExternalLoad External Load TCO->ExternalLoad e⁻ Redox Redox Mediator (I⁻/I₃⁻) Redox->Dye 4. Dye Regeneration (S⁺ + 2I⁻ -> S + I₃⁻) Catalyst Catalyst (e.g., Pt) Catalyst->Redox 5. Redox Reduction (I₃⁻ + 2e⁻ -> 3I⁻) TCO_C TCO Photon Sunlight (hν) Photon->Dye 1. Light Absorption ExternalLoad->TCO_C e⁻

Figure 1: Working principle of a dye-sensitized solar cell with an this compound sensitizer.

Experimental Protocols

Protocol 1: Synthesis of a Representative this compound Dye

A common synthetic strategy for preparing this compound dyes for DSSCs involves introducing donor and anchoring groups to the core structure to improve its electronic properties and ensure strong adsorption to the TiO₂ surface.[1] The following is an example protocol for the synthesis of 1-amino-4-hydroxy-2-anthraquinonyl-carboxylic acid.[3]

Materials:

  • 1-amino-4-bromothis compound-2-sulfonic acid

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Filtration apparatus

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-amino-4-bromothis compound-2-sulfonic acid in an aqueous solution of sodium hydroxide.

  • Reflux: Heat the reaction mixture under reflux for 12-24 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).[3]

  • Precipitation: After the reaction is complete, allow the mixture to cool to room temperature and then pour it into ice-cold water.

  • Acidification: Acidify the solution with dilute HCl to precipitate the product.[3]

  • Filtration and Washing: Filter the resulting precipitate and wash it thoroughly, first with deionized water and then with ethanol.[3]

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., an ethanol/water mixture) to obtain the final dye product.[3]

Protocol 2: Fabrication of an this compound-Based DSSC

The fabrication process involves preparing the photoanode, sensitizing it with the dye, preparing the counter electrode, and assembling the cell.

DSSC_Fabrication_Workflow cluster_Photoanode Photoanode Preparation cluster_Sensitization Dye Sensitization cluster_Cathode Counter Electrode Preparation cluster_Assembly Cell Assembly & Characterization A1 Clean TCO Glass (Detergent, DI Water, Acetone, Isopropanol) A2 Deposit Compact TiO₂ Layer (optional) A1->A2 A3 Apply Mesoporous TiO₂ Paste (Doctor-blading/Screen Printing) A2->A3 A4 Sinter TiO₂ Film (e.g., 450-500 °C) A3->A4 B1 Immerse Warm Photoanode in This compound Dye Solution (0.3-0.5 mM) A4->B1 Cool to ~80°C B2 Soak for 12-24 hours in the dark B1->B2 B3 Rinse with Solvent to Remove Excess Dye B2->B3 B4 Dry the Sensitized Photoanode B3->B4 D1 Assemble Photoanode and Counter Electrode (Sandwich-type cell with spacer) B4->D1 C1 Clean TCO Glass C2 Deposit Catalyst Layer (e.g., Platinum) C1->C2 C2->D1 D2 Seal the Cell by Heating D1->D2 D3 Inject Iodide-based Electrolyte D2->D3 D4 Seal Electrolyte Injection Holes D3->D4 D5 Photovoltaic Characterization (J-V Measurement) D4->D5

Figure 2: Experimental workflow for the fabrication and characterization of an this compound-based DSSC.

Detailed Steps:

  • Preparation of TiO₂ Photoanode:

    • Clean a transparent conducting oxide (TCO) glass substrate (e.g., FTO glass) by ultrasonicating it sequentially in detergent, deionized water, acetone, and isopropanol.[1]

    • A compact layer of TiO₂ can be deposited on the TCO glass to prevent short-circuiting.[1]

    • Apply a mesoporous TiO₂ paste onto the substrate using techniques like doctor-blading or screen printing to achieve a film thickness of 10-15 µm.[1]

    • Sinter the TiO₂-coated electrode at 450-500 °C to ensure good electrical contact between the TiO₂ nanoparticles.[1]

  • Dye Sensitization:

    • After sintering, let the photoanode cool to about 80°C.[3]

    • Immerse the warm photoanode into a solution of the synthesized this compound dye (typically 0.3-0.5 mM in a suitable solvent like ethanol) for 12-24 hours at room temperature in a dark environment.[3]

    • After sensitization, rinse the photoanode with the same solvent to remove any non-adsorbed dye molecules.[3]

  • Assembly of the DSSC:

    • Prepare a counter electrode by depositing a thin layer of a catalyst, typically platinum, on another TCO glass.[3]

    • Assemble the dye-sensitized photoanode and the platinum counter electrode into a sandwich-type cell, separated by a thin thermoplastic spacer (e.g., Surlyn®).[1][3]

    • Seal the cell by heating the assembly above the melting point of the spacer.[3]

  • Electrolyte Injection:

    • Introduce an iodide-based electrolyte into the cell through pre-drilled holes in the counter electrode, often using vacuum backfilling.[3]

    • Seal the holes securely to prevent electrolyte leakage.[3]

Protocol 3: Characterization of the Fabricated DSSC

Equipment:

  • Solar simulator (AM 1.5G, 100 mW/cm²)[1]

  • Source meter or Potentiostat/Galvanostat[3]

  • Data acquisition software

Procedure:

  • Current-Voltage (I-V) Measurement:

    • Place the fabricated DSSC under the solar simulator, ensuring the light intensity is calibrated to 100 mW/cm².[1]

    • Connect the photoanode (working electrode) and the counter electrode to the source meter.[3]

    • Record the I-V curve by sweeping the voltage and measuring the corresponding current to determine the Jsc, Voc, FF, and PCE.[1][3]

Anthraquinones offer desirable properties for DSSC applications, such as intense light absorption and high photostability. However, their performance has been limited by inefficient electron injection dynamics stemming from the electron-withdrawing nature of the this compound core. Future research should focus on molecular engineering strategies to overcome this limitation. This could involve the strategic placement of strong electron-donating groups and the optimization of the dye's anchoring to the semiconductor surface to enhance charge transfer kinetics. While current efficiencies are low, the potential for developing stable and cost-effective organic sensitizers makes anthraquinones a class of dyes worthy of continued investigation.

References

Application Notes and Protocols: Anthraquinone-Based Fluorescent Probes for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of anthraquinone-based fluorescent probes in the detection of various metal ions. The unique photophysical properties of the this compound scaffold, combined with tailored receptor moieties, enable highly sensitive and selective quantification of metal ions critical in biological and environmental systems.

Introduction

This compound derivatives are a versatile class of compounds that have found significant applications in the development of fluorescent chemosensors.[1][2] Their rigid structure and favorable electronic properties make them excellent fluorophores. By functionalizing the this compound core with specific metal ion binding sites, researchers have developed a range of probes that exhibit changes in their fluorescence properties upon complexation with target metal ions.[3] These changes, which can manifest as fluorescence quenching ("turn-off") or enhancement ("turn-on"), form the basis for quantitative detection.[4][5] The primary mechanisms governing these fluorescence responses include Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Intramolecular Charge Transfer (ICT).[1][4][6]

This document focuses on the practical application of selected this compound-based probes for the detection of biologically and environmentally relevant metal ions, namely Iron (Fe³⁺), Aluminum (Al³⁺), and Copper (Cu²⁺).

Featured Probes and Performance Data

The following tables summarize the key performance characteristics of representative this compound-based fluorescent probes for the detection of Fe³⁺, Al³⁺, and Cu²⁺.

Table 1: Performance of this compound-Based Probes for Fe³⁺ Detection
Probe Name/ReferenceSensing MechanismLimit of Detection (LOD)Binding Constant (Kₐ)Solvent System
RES-AAQ (L₁)[7]PET10.51 nM9.07 x 10⁹ M⁻¹-
RES-AAQ (L₂)[7]PET10.48 nM1.19 x 10⁹ M⁻¹-
RES-AAQ (L₃)[7]PET10.49 nM1.49 x 10⁹ M⁻¹-
RES-AAQ (L₄)[7]PET10.47 nM1.03 x 10⁹ M⁻¹-
Py[5]-1.18 x 10⁻⁸ M4.81 x 10⁴ M⁻¹EtOH-H₂O (3/2, v/v)
Table 2: Performance of this compound-Based Probes for Al³⁺ Detection
Probe Name/ReferenceSensing MechanismLimit of Detection (LOD)Binding Constant (Kₐ)Solvent System
Bodipy-A[8]ICT--Methanol/Water (9/1)
Probe 2[1]ESIPT Inhibition54 nM-Aqueous solutions
Probe L[1]CHEF0.8 µM4.26 x 10⁴ M⁻²DMF-HEPES (5:1, v/v)
NBP[9]-80 nM4.22 x 10¹⁰ M⁻¹ᐟ²-
DFP–AMQ[10]CHEF, ESIPT Blocking1.11 µM-CH₃CN–H₂O (9:1, v/v)
Table 3: Performance of this compound-Based Probes for Cu²⁺ Detection
Probe Name/ReferenceSensing MechanismLimit of Detection (LOD)Binding Constant (Kₐ)Solvent System
PQTSC[11]-1.06 x 10⁻⁸ M2.18 x 10⁵ M⁻¹-
J6[3]-0.592 µM1.64 x 10⁶ L mol⁻¹-
H-1[12]-1.48 x 10⁻⁸ M-Methanol or Methanol-Water
H-3[12]-1.59 x 10⁻⁸ M-Methanol or Methanol-Water
A5[13]-0.11 µM-PBS

Signaling Pathways and Mechanisms

The interaction between an this compound-based probe and a metal ion triggers a specific signaling pathway that results in a measurable change in fluorescence. The primary mechanisms are visualized below.

PET_Mechanism cluster_0 Probe Alone (Fluorescence OFF) cluster_1 Probe + Metal Ion (Fluorescence ON) Probe_Ground Probe (Ground State) Probe_Excited Probe* (Excited State) Probe_Ground->Probe_Excited Excitation (hν) PET_State [Probe•+] [AQ•-] (Charge Separated State) Probe_Excited->PET_State PET PET_State->Probe_Ground Non-radiative decay Complex_Ground [Probe-Mⁿ⁺] (Ground State) Complex_Excited [Probe-Mⁿ⁺]* (Excited State) Complex_Ground->Complex_Excited Excitation (hν) Complex_Excited->Complex_Ground Fluorescence (hν')

Caption: Photoinduced Electron Transfer (PET) Mechanism.

In a typical PET-based "turn-on" sensor, the fluorescence of the this compound fluorophore is initially quenched by electron transfer from a donor moiety.[11] Upon binding of a metal ion, the redox potential of the donor is altered, inhibiting PET and restoring fluorescence.[14] Conversely, in a "turn-off" sensor, the metal ion can facilitate PET, leading to fluorescence quenching.

CHEF_Mechanism cluster_0 Probe Alone (Weak Fluorescence) cluster_1 Probe + Metal Ion (Strong Fluorescence) Free_Probe Flexible Probe Free_Probe_Excited Flexible Probe* Free_Probe->Free_Probe_Excited Excitation (hν) Free_Probe_Excited->Free_Probe Non-radiative decay (vibrational relaxation) Complex Rigid [Probe-Mⁿ⁺] Complex Complex_Excited Rigid [Probe-Mⁿ⁺]* Complex->Complex_Excited Excitation (hν) Complex_Excited->Complex Fluorescence (hν')

Caption: Chelation-Enhanced Fluorescence (CHEF) Mechanism.

The CHEF mechanism is often observed in probes with flexible structural components.[1][10] In the free state, the probe can dissipate excitation energy through non-radiative pathways like vibrations and rotations, resulting in weak fluorescence. Upon chelation with a metal ion, the probe's structure becomes more rigid, which suppresses these non-radiative decay channels and leads to a significant enhancement of fluorescence emission.[15]

Experimental Protocols

The following are generalized protocols for the synthesis of an this compound-based probe and its application in metal ion detection. These should be adapted based on the specific probe and target ion.

General Synthesis of a Schiff Base this compound Probe

This protocol describes a common method for synthesizing an this compound-based Schiff base probe, which often serves as an effective chelator for metal ions.

Materials:

Procedure:

  • Dissolve 1-aminothis compound (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Add the substituted salicylaldehyde (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The crude product can be further purified by recrystallization or column chromatography.

Synthesis_Workflow Reactants 1-aminothis compound + Substituted Salicylaldehyde Solvent Dissolve in Ethanol + Acetic Acid (catalyst) Reactants->Solvent Reflux Reflux for 4-6 hours Solvent->Reflux Cooling Cool to Room Temperature Reflux->Cooling Filtration Filter and Wash with Cold Ethanol Cooling->Filtration Drying Dry under Vacuum Filtration->Drying Purification Purification (Recrystallization/Chromatography) Drying->Purification Product This compound Schiff Base Probe Purification->Product

Caption: General workflow for synthesizing a Schiff base probe.

Protocol for Fluorescence Titration of a Metal Ion

This protocol outlines the steps for determining the sensitivity and binding affinity of a fluorescent probe for a specific metal ion.

Materials:

  • Stock solution of the this compound-based probe (e.g., 1 mM in a suitable solvent like DMSO or acetonitrile).

  • Stock solution of the metal salt (e.g., 10 mM of FeCl₃, Al(NO₃)₃, or CuSO₄ in deionized water).

  • Buffer solution (e.g., 10 mM HEPES, pH 7.4).

  • Spectrofluorometer.

  • Quartz cuvettes (1 cm path length).

Procedure:

  • Preparation of the Probe Solution: Prepare a working solution of the probe (e.g., 10 µM) in the chosen buffer system. The final solvent composition should be consistent across all measurements (e.g., 1% DMSO in HEPES buffer).

  • Instrument Setup: Set the excitation and emission wavelengths on the spectrofluorometer appropriate for the specific probe. Set the excitation and emission slit widths (e.g., 5 nm).

  • Initial Measurement: Record the fluorescence spectrum of the probe solution alone (in the absence of the metal ion). This will serve as the baseline (F₀).

  • Titration: Add small aliquots of the metal ion stock solution to the probe solution in the cuvette. After each addition, gently mix the solution and allow it to equilibrate (typically 1-2 minutes).

  • Data Acquisition: Record the fluorescence spectrum after each addition of the metal ion.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion. From this titration curve, the limit of detection (LOD) can be calculated using the 3σ/k method. The binding constant (Kₐ) can be determined using the Benesi-Hildebrand equation.

Titration_Workflow start Prepare Probe and Metal Ion Stock Solutions setup Set up Spectrofluorometer (λex, λem, slits) start->setup measure_F0 Measure Fluorescence of Probe alone (F₀) setup->measure_F0 add_metal Add Aliquot of Metal Ion Solution to Probe measure_F0->add_metal mix Mix and Equilibrate add_metal->mix measure_F Record Fluorescence Spectrum (F) mix->measure_F loop_cond More additions? measure_F->loop_cond loop_cond->add_metal Yes plot Plot Fluorescence Intensity vs. [Metal Ion] loop_cond->plot No calculate Calculate LOD and Kₐ plot->calculate

Caption: Experimental workflow for fluorescence titration.

Determination of Stoichiometry using Job's Plot

Job's plot is a continuous variation method used to determine the stoichiometry of a binding event.

Procedure:

  • Prepare equimolar stock solutions of the probe and the metal ion.

  • Prepare a series of solutions where the total molar concentration of the probe and metal ion is constant, but the mole fraction of the metal ion varies from 0 to 1.

  • Record the fluorescence intensity for each solution at the emission maximum.

  • Plot the change in fluorescence intensity (ΔF = F - F₀) against the mole fraction of the metal ion.

  • The mole fraction at which the maximum change in fluorescence is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry.

Applications in Biological Systems

Many this compound-based probes exhibit low cytotoxicity and good cell permeability, making them suitable for imaging metal ions in living cells. For cell imaging applications, cells are typically incubated with the probe for a short period, followed by washing to remove excess probe. The cells are then imaged using a fluorescence microscope with the appropriate filter sets. The fluorescence intensity within the cells can provide information on the intracellular concentration and distribution of the target metal ion.

Conclusion

This compound-based fluorescent probes offer a powerful and versatile tool for the selective and sensitive detection of metal ions. Their tunable photophysical properties and adaptable structures allow for the rational design of probes for a wide range of applications, from environmental monitoring to cellular imaging and drug development. The protocols and data presented in these notes provide a practical guide for researchers to effectively utilize these valuable chemical sensors in their work.

References

Application Notes and Protocols for the Development of Anthraquinone-Derived Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of anthraquinone-derived anticancer drugs, including their synthesis, in vitro and in vivo evaluation, and mechanisms of action. Detailed protocols for key experiments are provided to facilitate research and development in this promising area of oncology.

Introduction to this compound-Derived Anticancer Drugs

Anthraquinones are a class of aromatic organic compounds based on the anthracene (B1667546) scaffold. Their planar structure allows them to intercalate with DNA, leading to the disruption of DNA replication and transcription, a key mechanism of their anticancer activity.[1][2] Several this compound derivatives, including doxorubicin, epirubicin, and mitoxantrone (B413), are established chemotherapeutic agents used in the clinic.[1] However, their use can be limited by side effects such as cardiotoxicity.[2] Consequently, extensive research is focused on the design and synthesis of novel this compound derivatives with improved efficacy, better safety profiles, and the ability to overcome drug resistance.[1][2] These newer compounds often exhibit diverse mechanisms of action, including the inhibition of key cellular enzymes like topoisomerase II, induction of apoptosis through various signaling pathways, and the generation of reactive oxygen species (ROS).[3][4]

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activity of various this compound derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), half-maximal growth inhibition (GI50), and median effective dose (ED50) values are presented to allow for easy comparison of the compounds' potency.

Table 1: In Vitro Anticancer Activity of Amide and Sulfonamide this compound Derivatives

CompoundDerivative TypeCancer Cell LineIC50/GI50 (µM)Reference
Compound 67AmideHCT116 (Colon)17.80 µg/mL[1]
Compound 8aAmide (1-nitro-2-acyl this compound-leucine)HCT116 (Colon)17.80 µg/mL[4]
Compound 61SulfonamideHeLa (Cervical)More potent than mitoxantrone[1]
C10AmideHCT116 (Colon)-[5]
C10AmideHT29 (Colon)-[5]

Table 2: In Vitro Anticancer Activity of Various Substituted this compound Derivatives

CompoundDerivative TypeCancer Cell LineIC50/ED50/ID50Reference
Compound 151,3-dihydroxy-9,10-anthraquinoneHepG2 (Liver)1.23 µM (ED50)[1]
Compound 161,3-dihydroxy-9,10-anthraquinoneMCF-7 (Breast)Good activity[1]
Derivatives 20 & 21-MOLT4 (Leukemia)2.1 & 1.14 µg/mL (ID50)[1]
Derivatives 22 & 23EpoxidesAGS (Gastric)4.1 & 4.9 µM (IC50)[1]
Derivatives 34 & 35ThiosemicarbazoneK562 (Leukemia)2.17 & 2.35 µM (IC50)[1]
Derivative 36ThiosemicarbazoneHeLa (Cervical)7.66 µM (IC50)[1]
Derivative 44bis-anthraquinoneHCT-116 (Colon)0.3 µM (GI50)[1]
Derivative 50--0.3 µM (IC50)[1]
Derivative 51Azasugar-modifiedMCF-7 (Breast)17.3 µM (IC50)[1]
Compound 60-H1299 (Lung)-[1]
Compound 60-A549 (Lung)-[1]
Compound 60-PC9 (Lung)-[1]
Compound 63Emodin (B1671224) derivativeHCT116 (Colon)108.1 µM (IC50)[1]
cAQ-mBenCyclic this compoundHeLa (Cervical)0.3 µM (IC50)[3]

Table 3: In Vivo Antitumor Activity of this compound Derivatives

CompoundAnimal ModelTumor TypeDosageTumor Growth InhibitionReference
Tetrahydrobenz(a)this compound derivativeDMBA-induced ratsMammary Carcinoma5 mg/kg daily for 10 days78% of animals showed tumor regression[6]
Compound 8tH1299 xenograft modelLung Cancer-Good efficacy in delaying tumor growth[7]
cAQ-mBenTumor-bearing mouse model--Effectively reduced tumor tissue[3]
EmodinMouse dorsal air sac assay--Showed in vivo anti-angiogenic potential[6]
Emodin-Breast Cancer-Attenuated tumor cell-induced metastasis and angiogenesis[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative this compound derivatives and for key in vitro assays to evaluate their anticancer activity.

Synthesis Protocols

3.1.1. General Synthesis of 1-(4-Aminothiophenyl)-anthracene-9,10-dione

This protocol describes the synthesis of a thio-anthraquinone derivative, which has shown promising anticancer activities.[9]

  • Materials:

  • Procedure:

    • In a reaction flask, stir 1 g of 1-aminothis compound in 25 mL of ethylene glycol.

    • Add 1-(4-Aminothio)phenol to the reaction flask to obtain a yellowish reaction mixture.

    • Add 10 mL of aqueous potassium hydroxide solution to the mixture and increase the reaction temperature to 120-130°C.

    • Reflux the mixture for 36 hours to obtain the red thio-anthraquinone compound.

    • Extract the product with 30 mL of chloroform.

    • Wash the organic layer with water and dry it with calcium sulfate.

    • Purify the synthesized novel analogue by column chromatography.

    • Characterize the chemical structure of the new this compound derivative using spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and MS.

3.1.2. Microwave-Assisted Synthesis of this compound Dyes

This method provides a solvent-free and efficient synthesis of this compound derivatives using microwave irradiation.

  • Materials:

  • Procedure:

    • In separate vessels, take phthalic anhydride, catechol, and dilute or concentrated H2SO4.

    • Irradiate the mixture in a domestic microwave oven at a low intensity.

    • After the reaction is complete (monitored by TLC), recrystallize the product from alcohol to obtain red-orange crystals.

    • Confirm the product formation and purity by TLC, melting point, and spectral analysis.

In Vitro Assay Protocols

3.2.1. MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Materials:

    • Target cancer cell lines (e.g., HCT116, HeLa, MCF-7)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin/streptomycin

    • This compound compound stock solution in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

    • DMSO

    • 96-well plates

    • CO2 incubator (37°C, 5% CO2)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at a density of 4x10³ cells per well and incubate overnight.

    • Compound Treatment: Prepare serial dilutions of the this compound compound in the complete culture medium. The final DMSO concentration should typically be below 0.5%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and untreated control wells.

    • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value from the dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells seed_cells Seed Cells in 96-well Plate cell_culture->seed_cells treat_cells Treat Cells with Compound seed_cells->treat_cells prepare_compounds Prepare Serial Dilutions of this compound Compound prepare_compounds->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add DMSO to Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.

3.2.2. Annexin V-PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and untreated cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Cell Preparation: Induce apoptosis in cells using the desired this compound compound for a specific duration. Harvest both floating and adherent cells.

    • Washing: Wash the cells twice with cold PBS by centrifugation.

    • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1 µL of PI solution.

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Data Interpretation:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

3.2.3. Cell Cycle Analysis by Propidium Iodide Staining

This method uses propidium iodide to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Materials:

    • Treated and untreated cells

    • Cold 70% ethanol

    • PBS

    • Propidium Iodide (PI) staining solution (containing PI and RNase A)

    • Flow cytometer

  • Procedure:

    • Cell Harvesting: Harvest cells and wash once with PBS.

    • Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing and fix for at least 30 minutes on ice.

    • Washing: Centrifuge the fixed cells and wash twice with PBS.

    • Staining: Resuspend the cell pellet in PI staining solution.

    • Incubation: Incubate for 30 minutes at room temperature in the dark.

    • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.

3.2.4. Topoisomerase II Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

  • Materials:

    • Human Topoisomerase II enzyme

    • Kinetoplast DNA (kDNA)

    • 10X Topoisomerase II reaction buffer

    • ATP

    • Stop buffer/loading dye

    • Agarose (B213101) gel electrophoresis system

  • Procedure:

    • Reaction Setup: In a microcentrifuge tube on ice, combine the 10X reaction buffer, ATP, and kDNA.

    • Compound Addition: Add the this compound compound at various concentrations. Include a solvent control.

    • Enzyme Addition: Add the topoisomerase II enzyme to initiate the reaction.

    • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

    • Reaction Termination: Stop the reaction by adding the stop buffer/loading dye.

    • Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis.

    • Visualization: Stain the gel with ethidium (B1194527) bromide and visualize under UV light. Decatenated kDNA will migrate as monomeric circles, while catenated kDNA will remain at the origin. Inhibition of the enzyme will result in a decrease in the amount of decatenated DNA.[7][10]

Mechanisms of Action and Signaling Pathways

This compound derivatives exert their anticancer effects through a variety of molecular mechanisms. The following diagrams illustrate some of the key signaling pathways involved.

ROS/JNK-Mediated Apoptosis

Many this compound compounds induce the production of reactive oxygen species (ROS), which can lead to cellular damage and trigger apoptosis. The c-Jun N-terminal kinase (JNK) signaling pathway is a key mediator in this process.[4][11]

ROS_JNK_Apoptosis This compound This compound Derivative ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS JNK JNK Phosphorylation ROS->JNK Mitochondria Mitochondrial Stress JNK->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase_Cascade Caspase Activation (e.g., Caspase-3) CytochromeC->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: ROS/JNK signaling pathway in this compound-induced apoptosis.

Intrinsic Apoptosis Pathway

Anthraquinones can induce apoptosis through the intrinsic (mitochondrial) pathway, which involves the regulation of Bcl-2 family proteins and the activation of a cascade of caspases.[1][12]

Intrinsic_Apoptosis_Pathway cluster_bcl2 Bcl-2 Family Regulation This compound This compound Derivative Bax ↑ Pro-apoptotic (e.g., Bax) This compound->Bax Bcl2 ↓ Anti-apoptotic (e.g., Bcl-2) This compound->Bcl2 MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax->MOMP Bcl2->MOMP CytochromeC Cytochrome c Release MOMP->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by anthraquinones.

Conclusion

The this compound scaffold remains a highly valuable template for the design and development of novel anticancer agents. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers in this field. By understanding the synthesis, biological evaluation, and mechanisms of action of these compounds, it is possible to develop new generations of this compound-derived drugs with improved therapeutic indices for the treatment of a wide range of cancers.

References

Anthraquinone as a Biopesticide for Crop Protection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of anthraquinone as a biopesticide in crop protection. The information is compiled from various scientific studies and regulatory documents to assist in research, development, and application of this compound-based biopesticides.

Introduction

This compound (9,10-anthraquinone) is a naturally occurring aromatic organic compound and a derivative of anthracene.[1][2][3] It is found in various plants, fungi, and insects and has a long history of use as a bird repellent in agriculture, with research dating back to the 1940s.[1][2][3] As a biopesticide, this compound is valued for its non-lethal mode of action against vertebrate pests and its activity against certain insects and fungal pathogens.[1][2][3][4][5] Its primary application in crop protection is as a post-ingestive bird repellent, causing a temporary, harmless emetic effect that leads to conditioned avoidance of treated food sources.[6]

Mechanism of Action

The primary mode of action of this compound as an avian repellent is through post-ingestional distress.[6] After consumption of treated seeds or plant matter, birds experience gut irritation leading to vomiting.[6] This negative reinforcement quickly conditions them to avoid the treated food source in the future.[6] The specific biochemical signaling pathway that induces emesis in birds is not yet fully elucidated.[3]

This compound and its derivatives have also been identified as insecticides, insect repellents, and fungicides.[1][2][3][4][5] Some this compound analogues have been shown to inhibit fungal spore germination and appressoria formation in rust and powdery mildew diseases.[4][5]

Data Presentation: Efficacy and Application Rates

The following tables summarize the quantitative data on the efficacy and application rates of this compound-based biopesticides for various crops and target pests.

Table 1: Efficacy of this compound as an Avian Repellent (Seed Treatment)

Crop SpeciesTarget PestRecommended Concentration (mg AQ/kg seed)Observed Repellency
Corn (Zea mays)Canada Goose (Branta canadensis)1450>80% repellency.[7]
Corn (Zea mays)Ring-necked Pheasant (Phasianus colchicus)10450 (predicted for 80% repellency)>80% repellency at 9000 ppm.[7]
Corn (Zea mays)House Crow (Corvus splendens)10000Significant reduction in consumption.[3]
Rice (Oryza sativa)Red-winged Blackbird (Agelaius phoeniceus)500080% repellency predicted at 4921 mg AQ/kg.[3]
Rice (Oryza sativa)Common Grackle (Quiscalus quiscula)20000Effective repellency.[3]
Rice (Oryza sativa)Boat-tailed Grackle (Quiscalus major)10000Effective repellency.[3]
Sunflower (Helianthus annuus)Red-winged Blackbird (Agelaius phoeniceus)1994>80% repellency.[7]
Sunflower (Helianthus annuus)Common Grackle (Quiscalus quiscula)9200 (predicted threshold)Effective protection of ripening confectionery sunflower.[8]
Wheat (Triticum spp.)Horned Lark (Eremophila alpestris)168 - 301038-100% feeding repellency.[9]
AlmondsAmerican Crow (Corvus brachyrhynchos)2980 - 3150080-100% repellency; 5200 ppm predicted threshold.[9]

Table 2: Registered Application Rates of this compound Biopesticides

Crop/Use SiteFormulationMaximum Application Rate
Corn (Field and Sweet) Seed TreatmentLiquid (13.6% a.i.)0.165 lbs a.i./100 lbs seed.[10]
Corn (Field and Sweet) Seed TreatmentDust (97.1% a.i.)0.00485 lbs a.i./lb seed.[11]
Rice Seed TreatmentLiquid0.29 lbs a.i./100 lbs seed.[10]
TurfLiquid (18.6% a.i.)1.03 lbs a.i./Acre.[10]
Sunflower (Experimental Foliar Application)Aqueous mix (25% a.i.)5.6 kg a.i./ha.[9]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound as a biopesticide.

Protocol 1: Evaluation of this compound as an Avian Repellent Seed Treatment (Laboratory Setting)

Objective: To determine the minimum effective concentration of this compound required to repel a target bird species from treated seeds.

Materials:

  • Target bird species (e.g., Red-winged Blackbirds, Ring-necked Pheasants) housed in individual cages.

  • Untreated seeds of the target crop (e.g., corn, rice, sunflower).

  • This compound formulation of known concentration.

  • Adhesive agent (e.g., sticker-binder) to ensure adherence of the formulation to the seeds.

  • Graduated cylinders, beakers, and a balance.

  • Seed treater or a rotary mixer.

  • Feeding trays.

  • Data collection sheets.

Procedure:

  • Acclimation: Acclimate the birds to the cage environment and the untreated seed diet for at least one week prior to the experiment.

  • Preparation of Treated Seeds:

    • Calculate the amount of this compound formulation needed to achieve a range of concentrations (e.g., 500, 1000, 2500, 5000, 10000 mg AQ/kg seed).

    • In a fume hood, mix the calculated amount of this compound formulation with a known weight of seeds.

    • Add the adhesive agent according to the manufacturer's instructions to ensure even coating.

    • Tumble the seeds in a seed treater or rotary mixer until uniformly coated.

    • Prepare a control batch of seeds treated only with the adhesive agent.

    • Allow the treated seeds to air dry completely.

  • No-Choice Feeding Trial:

    • Fast the birds for a short period (e.g., 2-4 hours) to ensure motivation to feed.

    • Provide each bird with a pre-weighed amount of treated seeds in a feeding tray.

    • After a set period (e.g., 24 hours), remove the feeding tray and weigh the remaining seeds to determine the amount consumed.

    • Observe the birds for any signs of emesis or distress.

  • Two-Choice Feeding Trial (Conditioned Aversion):

    • Following the no-choice trial, provide each bird with two feeding trays: one with untreated seeds and one with treated seeds at a specific concentration.

    • Record the amount of seed consumed from each tray over a 24-hour period.

  • Data Analysis:

    • Calculate the mean consumption of treated and untreated seeds for each concentration.

    • Determine the percentage of repellency for each concentration relative to the control group.

    • Use statistical analysis (e.g., ANOVA, regression analysis) to determine the threshold concentration for repellency.[7]

Protocol 2: Field Efficacy Trial of this compound as a Foliar Spray for Crop Protection

Objective: To evaluate the effectiveness of a foliar application of this compound in reducing bird damage to a ripening crop in a field setting.

Materials:

  • A field of the target crop (e.g., sunflower, rice) known to be susceptible to bird damage.

  • This compound formulation suitable for foliar application.

  • Spraying equipment (e.g., backpack sprayer, boom sprayer).

  • Plot markers.

  • Bird exclusion netting (for control plots).

  • Data collection sheets for assessing crop damage.

Procedure:

  • Experimental Design:

    • Establish multiple experimental plots within the field.

    • Designate plots for different treatments:

      • This compound-treated plots.

      • Untreated control plots.

      • Netted control plots (to estimate potential yield without bird damage).

    • Randomize the plot assignments to minimize spatial effects.

  • Application:

    • Apply the this compound formulation to the designated plots at the recommended rate and timing (e.g., just before the crop becomes susceptible to damage).

    • Ensure thorough coverage of the foliage and developing seeds/fruits.

    • Record the application date, rate, and weather conditions.

  • Damage Assessment:

    • At regular intervals and at harvest, assess the level of bird damage in each plot.

    • Damage assessment methods can include:

      • Visual estimation of the percentage of damaged heads/panicles.

      • Counting the number of damaged seeds per head/panicle.

      • Harvesting a subset of plants from each plot and measuring the yield.

  • Data Analysis:

    • Compare the mean damage levels and yields between the treated, untreated, and netted plots.

    • Use statistical tests (e.g., t-test, ANOVA) to determine if the this compound treatment significantly reduced crop damage and increased yield.

Mandatory Visualizations

Experimental_Workflow_for_Efficacy_Testing cluster_lab Laboratory Efficacy Testing cluster_field Field Efficacy Testing acclimation Bird Acclimation seed_prep Seed Treatment Preparation acclimation->seed_prep Concurrent no_choice No-Choice Feeding Trial seed_prep->no_choice two_choice Two-Choice Feeding Trial no_choice->two_choice data_analysis_lab Data Analysis & Threshold Determination two_choice->data_analysis_lab plot_design Experimental Plot Design data_analysis_lab->plot_design Informs Field Trial Concentrations application Foliar Application plot_design->application damage_assessment Crop Damage Assessment application->damage_assessment data_analysis_field Data Analysis & Yield Comparison damage_assessment->data_analysis_field

Caption: Workflow for evaluating the efficacy of this compound as an avian repellent.

Anthraquinone_Mode_of_Action cluster_pest Pest Interaction cluster_learning Behavioral Conditioning ingestion Ingestion of Treated Crop gut_irritation Gut Irritation ingestion->gut_irritation emesis Emesis (Vomiting) gut_irritation->emesis neg_reinforcement Negative Reinforcement emesis->neg_reinforcement conditioned_avoidance Conditioned Avoidance neg_reinforcement->conditioned_avoidance crop_protection Crop Protection conditioned_avoidance->crop_protection

Caption: Logical pathway of this compound's mode of action as an avian repellent.

References

Application Note: Solid-Phase Extraction for the Purification of Anthraquinone Pigments

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Anthraquinones are a large class of naturally occurring pigments with a wide range of biological activities, making them of significant interest to researchers in natural product chemistry, pharmacology, and drug development. Solid-Phase Extraction (SPE) is a robust and efficient technique for the purification and concentration of anthraquinones from complex matrices such as plant extracts.[1][2][3] This application note provides a detailed protocol for the solid-phase extraction of anthraquinone pigments, targeting researchers, scientists, and professionals in drug development.

Principle of Solid-Phase Extraction

SPE is a chromatographic technique used to separate components of a mixture in a liquid sample. The process involves passing the sample through a solid adsorbent (the stationary phase) that selectively retains the analytes of interest (in this case, anthraquinones). Interfering compounds are washed away, and the purified anthraquinones are then eluted with an appropriate solvent. The choice of the solid phase and elution solvents is critical for achieving high purity and recovery. Common stationary phases for this compound purification include C18-bonded silica (B1680970) and hydrophilic-lipophilic balanced (HLB) polymers.[4]

Advantages of SPE for this compound Purification

  • High Selectivity and Recovery: SPE allows for the selective isolation of anthraquinones from complex sample matrices, resulting in high recovery rates.[4][5]

  • Reduced Solvent Consumption: Compared to traditional liquid-liquid extraction, SPE significantly reduces the volume of organic solvents required.

  • Speed and Efficiency: SPE protocols are generally rapid and can be automated for high-throughput screening.

  • Concentration of Analytes: SPE can be used to concentrate anthraquinones present at low concentrations in the initial extract.

Experimental Protocols

This section details the necessary steps for the purification of anthraquinones from a plant extract using solid-phase extraction.

Sample Preparation: Ultrasonic-Assisted Extraction

Prior to SPE, the anthraquinones must be extracted from the solid plant material. Ultrasonic-assisted extraction is an efficient method for this purpose.

  • Materials:

    • Dried and powdered plant material

    • 70% Methanol (B129727) in water (v/v)

    • Ultrasonic bath

    • Centrifuge and centrifuge tubes

    • Filtration apparatus (e.g., 0.45 µm syringe filter)

  • Protocol:

    • Weigh a suitable amount of the powdered plant material (e.g., 1 gram) and place it in a flask.

    • Add a specific volume of 70% methanol (e.g., 30 mL for a 1:30 solid-to-solvent ratio).[6]

    • Place the flask in an ultrasonic bath and sonicate for a designated period (e.g., 30 minutes).[6]

    • After sonication, centrifuge the mixture to pellet the solid plant material.

    • Carefully decant the supernatant.

    • Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter. The filtrate is now ready for solid-phase extraction.

Solid-Phase Extraction (SPE) Protocol

This protocol is a general guideline and can be adapted based on the specific anthraquinones of interest and the chosen SPE cartridge. Both C18 and HLB cartridges are commonly used for this compound purification.

  • Materials:

    • SPE cartridges (e.g., C18 or HLB, 500 mg)

    • SPE manifold (vacuum or positive pressure)

    • Methanol (HPLC grade)

    • Deionized water

    • Washing solvent (e.g., 5% methanol in water, v/v)

    • Elution solvent (e.g., Methanol or Acetonitrile)

    • Nitrogen evaporator (optional)

    • Reconstitution solvent (compatible with downstream analysis)

  • Protocol:

    • Conditioning:

      • Pass 5 mL of methanol through the SPE cartridge to activate the stationary phase.

      • Do not allow the cartridge to run dry.

    • Equilibration:

      • Pass 5 mL of deionized water through the cartridge to equilibrate the stationary phase to the aqueous conditions of the sample.

      • Ensure the sorbent bed does not dry out before loading the sample.

    • Sample Loading:

      • Load the filtered plant extract (from the sample preparation step) onto the SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).

    • Washing:

      • Wash the cartridge with 5 mL of a weak solvent, such as 5% methanol in water, to remove polar impurities.[4] This step helps in eluting interfering compounds that are less retained than the anthraquinones.

    • Elution:

      • Elute the retained anthraquinones with an appropriate volume of a strong organic solvent. Methanol (e.g., 10 mL) or acetonitrile (B52724) are commonly used.[4][6] Collect the eluate in a clean collection tube.

    • Drying and Reconstitution (Optional):

      • If necessary, the eluate can be evaporated to dryness under a gentle stream of nitrogen.

      • The dried residue is then reconstituted in a small, known volume of a solvent suitable for the subsequent analytical method (e.g., HPLC mobile phase).[4]

Data Presentation: Recovery of Anthraquinones

The efficiency of the SPE method is typically evaluated by calculating the recovery of known amounts of standard anthraquinones spiked into a sample matrix. The following table summarizes recovery data from various studies.

This compoundSPE SorbentRecovery (%)Reference
RheinHLB96.2 - 109.6[4]
EmodinHLB96.2 - 109.6[4]
ChrysophanolHLB96.2 - 109.6[4]
PhyscionHLB96.2 - 109.6[4]
EmodinHC-C18 (d-SPE)82.8 - 118.4[6]
PhyscionHC-C18 (d-SPE)82.8 - 118.4[6]
Aloe-emodinHC-C18 (d-SPE)82.8 - 118.4[6]
RheinHC-C18 (d-SPE)82.8 - 118.4[6]
ChrysophanolHC-C18 (d-SPE)82.8 - 118.4[6]
Aloe-emodinBTO-SPE94.8 - 106.6[5]
EmodinBTO-SPE94.8 - 106.6[5]
PhyscionBTO-SPE94.8 - 106.6[5]
ChrysophanolBTO-SPE94.8 - 106.6[5]
RheinBTO-SPE94.8 - 106.6[5]

Visualization of the Experimental Workflow

The following diagram illustrates the complete workflow for the solid-phase extraction of this compound pigments.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis plant_material Dried & Powdered Plant Material add_solvent Add 70% Methanol plant_material->add_solvent sonication Ultrasonic Extraction (30 min) add_solvent->sonication centrifugation Centrifugation sonication->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration conditioning 1. Conditioning (Methanol) filtration->conditioning Filtered Extract sample_loading 3. Sample Loading equilibration 2. Equilibration (Water) conditioning->equilibration equilibration->sample_loading washing 4. Washing (5% Methanol) sample_loading->washing elution 5. Elution (Methanol/Acetonitrile) washing->elution drying Drying (Optional) elution->drying Purified Anthraquinones reconstitution Reconstitution drying->reconstitution hplc_analysis HPLC/UPLC Analysis reconstitution->hplc_analysis

Caption: Workflow for this compound purification using SPE.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Anthraquinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields during the synthesis of anthraquinones via the Friedel-Crafts reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary steps in a typical Friedel-Crafts synthesis of anthraquinones?

A1: The synthesis is generally a two-step process:

  • Friedel-Crafts Acylation: An aromatic substrate (e.g., a substituted benzene) is acylated with phthalic anhydride (B1165640) using a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), to form an intermediate o-benzoylbenzoic acid derivative.[1]

  • Intramolecular Cyclization: The o-benzoylbenzoic acid intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid or trifluoromethanesulfonic acid, to yield the anthraquinone core.[1][2]

Q2: What are the most common causes of low yield in this synthesis?

A2: Low yields can stem from several factors, including incomplete reactions, loss of product during the workup and purification stages, and the formation of side products. Careful control of reaction conditions and purification methods is crucial.

Q3: How can I monitor the progress of my reaction to ensure it goes to completion?

A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. The reaction should be allowed to proceed until the starting material is no longer visible on the TLC plate.

Q4: My crude product is a different color than the expected yellow. What could be the cause?

A4: The presence of colored byproducts or residual starting materials can lead to an unexpected color. Over-oxidation during certain synthesis routes or side reactions in the Friedel-Crafts pathway can generate colored impurities. Purification through column chromatography is often effective in removing these colored contaminants.

Q5: I am observing a mixture of isomers in my final product. How can this be minimized?

A5: The formation of isomers can occur during the Friedel-Crafts acylation of substituted benzenes.[3] The choice of Lewis acid catalyst and reaction temperature can influence the regioselectivity.[3] Running the reaction at lower temperatures may favor the kinetically controlled product, and experimenting with different catalysts (e.g., AlCl₃, FeCl₃, ZnCl₂) could improve the selectivity towards the desired isomer.[3]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Problem 1: Low Yield of Crude this compound
Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or moderately increasing the temperature.
Loss of Product During Workup During the aqueous workup, ensure the pH is adjusted correctly to facilitate the complete precipitation of the product.
Suboptimal Catalyst Activity Use a fresh, anhydrous Lewis acid catalyst (e.g., AlCl₃). Lewis acids are sensitive to moisture, which can significantly reduce their activity.[3]
Poor Reagent Quality Ensure all reagents, especially the aromatic substrate and phthalic anhydride, are pure and dry.
Formation of Tarry Products Tar formation can result from reactions at excessively high temperatures.[3] Control the temperature carefully, especially during the exothermic Friedel-Crafts acylation, by adding reagents slowly and using cooling baths.[3]
Problem 2: Difficulty in Purifying the Crude this compound
Possible Cause Suggested Solution
Presence of Unreacted Starting Materials Unreacted phthalic anhydride or the intermediate o-benzoylbenzoic acid are common impurities. These can often be removed by recrystallization from a suitable solvent or by column chromatography.
Formation of Side-Products Side reactions such as over-acylation or dealkylation can occur.[3][4] Careful purification by column chromatography or fractional crystallization is typically required to separate the desired product from these impurities.[3]
Residual Catalyst Ensure thorough quenching and washing during the workup procedure to remove any remaining catalyst.

Experimental Protocols

Method 1: Two-Step Friedel-Crafts Acylation and Cyclization[1]

Step 1: Friedel-Crafts Acylation

  • To a stirred solution of the substituted benzene (B151609) (1.0 eq.) and phthalic anhydride (1.0 eq.) in a suitable solvent (e.g., dichloromethane (B109758), 1,2-dichloroethane), add anhydrous aluminum chloride (AlCl₃) (2.2 eq.) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid (HCl).

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting 2-benzoylbenzoic acid derivative by recrystallization or column chromatography.

Step 2: Intramolecular Cyclization

  • Add the 2-benzoylbenzoic acid derivative (1.0 eq.) obtained from Step 1 to trifluoromethanesulfonic acid (10 eq.) at room temperature.

  • Heat the mixture to 80-90 °C and stir for 1-2 hours.

  • After cooling to room temperature, pour the reaction mixture onto crushed ice.

  • The resulting precipitate is the this compound product. Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol (B145695) or acetic acid).

Data Presentation

The following table summarizes representative yields for the synthesis of isopropyl-substituted anthraquinones, highlighting the potential for side reactions like isomer migration and dealkylation.[4]

Starting Aromatic Substrate Intermediate Product(s) Final this compound Product(s) Yield of Final Products
1,3-Diisopropylbenzene2-(2,4-diisopropylbenzoyl)benzoic acid and 2-(4-isopropylbenzoyl)benzoic acid (10:1 ratio)1,3-Diisopropylthis compound and 2-Isopropylthis compound59% (mixture)
1,4-Diisopropylbenzene2-(2,4-diisopropylbenzoyl)benzoic acid and 2-(4-isopropylbenzoyl)benzoic acid (3.1:1 ratio)1,3-Diisopropylthis compound and 2-Isopropylthis compound36% and 12% respectively

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield Observed check_completion Check Reaction Completion (TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete extend_time Extend Reaction Time / Increase Temperature incomplete->extend_time Yes check_workup Review Workup Procedure incomplete->check_workup No extend_time->check_completion ph_issue Incorrect pH during Precipitation? check_workup->ph_issue adjust_ph Optimize pH Adjustment ph_issue->adjust_ph Yes analyze_crude Analyze Crude Product (NMR, MS) ph_issue->analyze_crude No adjust_ph->check_workup side_products Side Products Detected? analyze_crude->side_products optimize_conditions Optimize Reaction Conditions (Temp, Catalyst, Solvent) side_products->optimize_conditions Yes purification Refine Purification Strategy (Recrystallization, Chromatography) side_products->purification No end Improved Yield optimize_conditions->end purification->end

Caption: A logical workflow for troubleshooting low yield in Friedel-Crafts this compound synthesis.

Experimental Workflow for this compound Synthesis

ExperimentalWorkflow cluster_acylation Step 1: Friedel-Crafts Acylation cluster_cyclization Step 2: Intramolecular Cyclization reactants Aromatic Substrate + Phthalic Anhydride lewis_acid Add Lewis Acid (AlCl3) at 0°C reactants->lewis_acid reaction_acylation Stir at RT (4-6h) lewis_acid->reaction_acylation workup_acylation Quench (HCl/Ice) & Extract reaction_acylation->workup_acylation intermediate o-Benzoylbenzoic Acid (Crude) workup_acylation->intermediate strong_acid Add Strong Acid (e.g., H2SO4) intermediate->strong_acid reaction_cyclization Heat (80-155°C) strong_acid->reaction_cyclization workup_cyclization Pour onto Ice & Filter reaction_cyclization->workup_cyclization product_crude Crude this compound workup_cyclization->product_crude purification Purification (Recrystallization/ Chromatography) product_crude->purification final_product Pure this compound purification->final_product

Caption: General experimental workflow for the two-step Friedel-Crafts synthesis of anthraquinones.

References

Technical Support Center: Improving the Purity of Synthetic Anthraquinone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthetic anthraquinone compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound and its derivatives.

Problem 1: Low Yield of Purified this compound

Possible CauseSuggested Solution
Incomplete Reaction Monitor the reaction using Thin Layer Chromatography (TLC) to ensure all starting material has been consumed. If the reaction is incomplete, consider extending the reaction time or increasing the temperature, as appropriate for the specific synthetic method.
Product Loss During Workup During aqueous workup, ensure the pH is correctly adjusted to facilitate complete precipitation of the product. Avoid excessive washing with solvents in which the this compound compound has moderate solubility.
Suboptimal Recrystallization Conditions Using an excessive volume of solvent will result in a significant portion of the product remaining dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Ensure the solution is adequately cooled to maximize crystal precipitation.[1][2]

Problem 2: The Purified Product is an "Off" Color (Not the Expected Yellow)

Possible CauseSuggested Solution
Presence of Residual Starting Materials or Intermediates Unreacted starting materials like phthalic anhydride (B1165640) or intermediates such as o-benzoylbenzoic acid can be present from a Friedel-Crafts synthesis.[3] Similarly, unreacted anthracene (B1667546) may be present from an oxidation reaction. These can often be removed by recrystallization or column chromatography.
Formation of Colored Byproducts Over-oxidation of anthracene can lead to colored degradation products. Side reactions in a Friedel-Crafts synthesis can also generate colored impurities. Purification by column chromatography is often effective in removing these byproducts. Residual catalysts, such as chromium ions from oxidation, can impart a greenish tint.[4]

Problem 3: Poor or No Crystal Formation During Recrystallization

Possible CauseSuggested Solution
Incorrect Recrystallization Solvent The ideal solvent should dissolve the this compound compound well at high temperatures but poorly at low temperatures.[4] Common solvents include ethanol, toluene, and glacial acetic acid. Experiment with different solvents or solvent mixtures to find the optimal system.
Solution is Not Supersaturated Reduce the amount of solvent used to ensure a saturated solution is created at high temperatures. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[5]
"Oiling Out" Instead of Crystallizing This occurs when the solute comes out of solution above its melting point. To remedy this, add a small amount of solvent to redissolve the oil, then allow the solution to cool more slowly. Using a different solvent system may also be necessary.[2]

Frequently Asked Questions (FAQs)

Synthesis & Impurities

  • Q1: What are the most common impurities in this compound synthesized by Friedel-Crafts acylation? The most common impurities include unreacted starting materials such as benzene (B151609) and phthalic anhydride, as well as the intermediate product, o-benzoylbenzoic acid.[3] Side-reaction products can also form depending on the specific reaction conditions.

  • Q2: What are the typical contaminants when synthesizing this compound by oxidation of anthracene? Common contaminants include unreacted anthracene, as well as over-oxidation and degradation products.[3] The purity of the starting anthracene is also crucial, as impurities within it can be carried through the reaction or react to form other byproducts.

Purification

  • Q3: Which purification method is most effective for obtaining high-purity this compound? For general purification, recrystallization is a simple and effective method. To achieve very high purity, especially for analytical or pharmaceutical applications, column chromatography, particularly High-Performance Liquid Chromatography (HPLC), is recommended. High-Speed Counter-Current Chromatography (HSCCC) has also proven effective for separating anthraquinones.[6]

  • Q4: Can I use a single solvent for recrystallizing this compound? Yes, single solvents like ethanol, toluene, or glacial acetic acid are often used for the recrystallization of this compound. The choice of solvent will depend on the specific impurities present.

Analysis & Characterization

  • Q5: How can I check the purity of my synthesized this compound? The most common and reliable method for purity assessment is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Thin Layer Chromatography (TLC) can be used for rapid, qualitative checks of purity and to monitor the progress of a reaction or purification.[7] Melting point analysis is another method; a broad melting range or a depressed melting point compared to the literature value suggests the presence of impurities.[4][7]

Quantitative Data on Purification Methods

The following table summarizes the purity of this compound that can be achieved with different purification methods as reported in the literature.

Purification MethodStarting Material/Crude PurityFinal PurityReference
Cyclization and precipitation98.4% o-benzoylbenzoic acid99.7% this compound
Recrystallization from acetic acidCrude this compound99.6% this compound
Column Chromatography (Silica Gel)Crude 1,4-anthraquinone>99%[7]
SublimationCrude 1,4-anthraquinone>99.5%[7]

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound

This protocol is a general guideline for the purification of crude this compound.

  • Solvent Selection : Choose a suitable solvent in which the this compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol, toluene, or glacial acetic acid).[4]

  • Dissolution : Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture while stirring to dissolve the solid. Continue adding small portions of hot solvent until the solid is completely dissolved.[4]

  • Decolorization (Optional) : If the solution is colored by impurities, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration (Optional) : If activated carbon or other solid impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove them.[1][4]

  • Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]

  • Isolation and Washing : Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[7]

  • Drying : Dry the purified crystals, for example, in a vacuum oven.[7]

Protocol 2: Column Chromatography of Crude this compound

This method is suitable for separating this compound from impurities with different polarities.

  • Stationary Phase and Eluent Selection : Use silica (B1680970) gel as the stationary phase. Select an appropriate eluent system (mobile phase) based on TLC analysis. A common starting point is a mixture of hexane (B92381) and ethyl acetate, with the polarity gradually increased.[7]

  • Column Packing : Prepare the chromatography column by packing it with a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading : Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent). Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel and adding the dry powder to the top of the column.[7]

  • Elution : Begin eluting the column with the chosen solvent system. Gradually increase the polarity of the eluent to move the compounds down the column at different rates.

  • Fraction Collection : Collect the eluate in a series of fractions.

  • Analysis : Analyze the collected fractions by TLC to identify which fractions contain the purified this compound.

  • Solvent Evaporation : Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purity Assessment by RP-HPLC

This protocol provides a general method for analyzing the purity of an this compound sample.

  • Column : A C18 reverse-phase column is commonly used.[3][7]

  • Mobile Phase : A mixture of methanol (B129727) and water is often employed, for instance, Methanol:Water (80:20 v/v). Isocratic or gradient elution can be utilized.

  • Flow Rate : A typical flow rate is 1.0 mL/min.

  • Detection : UV detection is suitable for anthraquinones.

  • Sample Preparation : Prepare a standard solution of high-purity this compound in a suitable solvent (e.g., methanol). Dissolve the synthesized and purified this compound sample in the same solvent.

  • Injection : Inject equal volumes of the standard and sample solutions into the HPLC system.

  • Analysis : Compare the retention time of the major peak in the sample chromatogram with that of the standard. The purity can be calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude Synthetic This compound Recrystallization Recrystallization Crude_Product->Recrystallization Initial Cleanup TLC TLC Analysis Recrystallization->TLC Column_Chromatography Column Chromatography HPLC HPLC Analysis Column_Chromatography->HPLC Confirm Purity TLC->Column_Chromatography Further Purification if Impure TLC->HPLC Confirm Purity if Pure Pure_Product Pure this compound HPLC->Pure_Product

Caption: A general experimental workflow for the purification and analysis of synthetic this compound compounds.

Troubleshooting_Logic Impure_Product Impure Product (Low Yield, Off-Color, Multiple TLC spots) Characterize_Impurity Characterize Impurity (TLC, HPLC, etc.) Impure_Product->Characterize_Impurity Impurity_Type Impurity Type? Characterize_Impurity->Impurity_Type Unreacted_SM Unreacted Starting Materials/Reagents Impurity_Type->Unreacted_SM Starting Material Side_Products Organic Byproducts (Isomers, etc.) Impurity_Type->Side_Products Side Product Inorganic_Salts Inorganic/Salt Impurities Impurity_Type->Inorganic_Salts Ionic Recrystallization Recrystallization Unreacted_SM->Recrystallization Column_Chromatography Column Chromatography Side_Products->Column_Chromatography Solvent_Wash Solvent/Water Wash (Precipitation) Inorganic_Salts->Solvent_Wash Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product Solvent_Wash->Pure_Product

Caption: A logical workflow for troubleshooting and purifying an impure this compound product.

References

Technical Support Center: Scaling Up Anthraquinone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the challenges encountered during the scale-up of anthraquinone synthesis. Below are troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams to address common issues.

Troubleshooting Guides & FAQs

This section is designed to provide direct answers and solutions to specific issues that may be encountered during the synthesis and purification of this compound on a larger scale.

Synthesis Route 1: Friedel-Crafts Acylation of Benzene with Phthalic Anhydride

Q1: We are observing a lower than expected yield of o-benzoylbenzoic acid in our pilot-scale Friedel-Crafts acylation. What are the potential causes and solutions?

A1: Low yields during the scale-up of Friedel-Crafts acylation can often be attributed to several factors:

  • Insufficient Catalyst Activity: Anhydrous aluminum chloride (AlCl₃) is highly hygroscopic. On a larger scale, there is an increased risk of exposure to moisture from the atmosphere or residual moisture in the reactants and solvent, which deactivates the catalyst.[1]

    • Solution: Ensure all reactants and the solvent (e.g., benzene) are thoroughly dried before use. Handle AlCl₃ in an inert atmosphere (e.g., nitrogen or argon) and ensure the reactor is dry.[1]

  • Poor Mixing and Mass Transfer: Inadequate agitation in a large vessel can lead to localized "hot spots" and inefficient contact between the reactants and the catalyst.[1]

    • Solution: Optimize the agitation speed and impeller design to ensure homogenous mixing. Consider the use of baffles in the reactor to improve turbulence.[1]

  • Suboptimal Temperature Control: Poor temperature control can lead to side reactions.[1]

    • Solution: Implement precise temperature control throughout the reaction vessel.[1]

Q2: During the cyclization of o-benzoylbenzoic acid to this compound using oleum (B3057394), we are getting a significant amount of sulfonated byproducts. How can we minimize this?

A2: The formation of sulfonated byproducts is a common issue when using strong acids like oleum.[1]

  • Reaction Temperature: Higher temperatures can promote sulfonation.

    • Solution: Maintain the reaction temperature within the recommended range (typically 110-130°C). Use a temperature-controlled oil bath or a jacketed reactor for precise control.[1]

  • Reaction Time: Prolonged exposure to oleum increases the likelihood of side reactions.

    • Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed.[1]

Synthesis Route 2: Oxidation of Anthracene (B1667546)

Q3: The oxidation of anthracene at a larger scale is incomplete, and we have significant amounts of unreacted starting material. What could be the issue?

A3: Incomplete oxidation can be due to several factors:

  • Insufficient Oxidizing Agent: The stoichiometry of the oxidizing agent (e.g., chromium trioxide) may not be sufficient for the larger batch.

    • Solution: Ensure the molar ratio of the oxidizing agent to anthracene is correct and that the oxidizing agent is added steadily.

  • Poor Mass Transfer: Inefficient mixing can prevent the oxidizing agent from reaching all the anthracene.

    • Solution: Optimize the agitation to ensure good dispersion of the reactants.[1]

  • Incomplete Dissolution: Anthracene may not be fully dissolved before the addition of the oxidant.

    • Solution: Ensure the anthracene is completely dissolved in the solvent (e.g., glacial acetic acid) by heating before adding the oxidizing agent.[2]

Q4: We are observing over-oxidation and the formation of colored byproducts. How can this be controlled?

A4: Over-oxidation can lead to the formation of degradation products.

  • Temperature Control: The reaction is exothermic, and a runaway temperature can lead to over-oxidation.

    • Solution: Add the oxidizing agent slowly and use a cooling system to maintain the reaction temperature within the optimal range (e.g., 100-110°C for chromic acid oxidation).[1]

  • Reaction Time: Excessive reaction time can lead to the degradation of the desired product.

    • Solution: Monitor the reaction and stop it once the anthracene is consumed.

Purification and Isolation

Q5: During the crystallization of our scaled-up batch of this compound, we are getting fine needles that are difficult to filter and wash. How can we obtain larger, more manageable crystals?

A5: Crystal morphology is a common challenge in scale-up.

  • Cooling Rate: Rapid cooling often leads to the formation of small, needle-like crystals.[1]

    • Solution: Implement a controlled, slow cooling profile. This allows for more ordered crystal growth, resulting in larger, more easily filterable particles.[1]

  • Solvent System: The choice of solvent and the presence of impurities can affect crystal habit.

    • Solution: Experiment with different recrystallization solvents or solvent mixtures. Ensure the crude product is reasonably pure before the final crystallization.

  • Agitation: Excessive agitation can lead to secondary nucleation, forming many small crystals.

    • Solution: Optimize the agitation speed. Gentle agitation is typically preferred during crystallization.[1]

Q6: We are detecting residual solvent in our final this compound product after drying. How can we improve the drying process at a larger scale?

A6: Efficient solvent removal is crucial for product quality.

  • Inefficient Drying Equipment: A standard oven may not be sufficient for larger quantities.

    • Solution: Consider using more advanced drying equipment such as a vacuum oven, filter-dryer, or a rotary dryer (for very large scales) to enhance solvent removal.[1]

  • Particle Size and Form: Fine particles or a dense cake can trap solvent.

    • Solution: Improve crystallization to obtain larger particles. Break up any large agglomerates before and during drying to increase the surface area for evaporation.

Data Presentation

Table 1: Comparison of Common Purification Methods for this compound

Purification MethodTypical Purity AchievedTypical RecoveryKey Considerations
Recrystallization >98%80-90%Solvent selection is critical (e.g., glacial acetic acid, ethanol (B145695), toluene). Cooling rate affects crystal size.[3]
Column Chromatography >99%70-85%Effective for removing closely related impurities. Less scalable for very large quantities.[3]
Sublimation >99.5%>90%Excellent for achieving very high purity. Requires high vacuum and is suitable for thermally stable compounds.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of Anthracene
  • Reactor Setup: Ensure a clean and dry glass-lined or stainless steel reactor equipped with a stirrer, reflux condenser, addition funnel, and temperature control system.

  • Anthracene Dissolution: Charge the reactor with 50 L of glacial acetic acid. With stirring, add 10 kg of anthracene. Heat the mixture to 100°C to ensure complete dissolution.[1]

  • Oxidant Preparation: In a separate vessel, carefully and slowly dissolve 12 kg of chromium trioxide in a mixture of 10 L of water and 20 L of glacial acetic acid. Caution: This process is highly exothermic and hazardous.[1]

  • Oxidation Reaction: Once the anthracene is fully dissolved, slowly add the chromic acid solution to the reactor over 2-3 hours, maintaining the temperature between 100-110°C. The reaction is exothermic; use a cooling jacket as needed.[1]

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC until the anthracene is consumed (typically 4-6 hours).[1]

  • Product Precipitation: Cool the reaction mixture to 20-25°C to precipitate the this compound.[1]

  • Isolation: Filter the product using a filter-dryer or centrifuge.

  • Washing: Wash the filter cake with water until the filtrate is colorless and neutral pH. This removes acetic acid and chromium salts.[1]

  • Drying: Dry the product under vacuum at 80-100°C until a constant weight is achieved.[1]

Protocol 2: Purification of this compound by Recrystallization
  • Dissolution: In a suitable reactor, add the crude this compound and a minimal amount of glacial acetic acid. Heat the mixture with stirring until the solvent boils gently and all the this compound has dissolved. Avoid a large excess of solvent.[3]

  • Decolorization (Optional): If the solution is highly colored due to impurities, a small amount of activated charcoal can be added, and the mixture boiled for a few minutes. Filter the hot solution to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly and controllably to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel or a centrifuge.[3]

  • Washing: Wash the crystals with a small amount of a cold solvent like ethanol to remove residual acetic acid.[3]

  • Drying: Dry the purified crystals in a vacuum oven.[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage dissolution Anthracene Dissolution (Glacial Acetic Acid, 100°C) oxidation Oxidation (Chromic Acid, 100-110°C) dissolution->oxidation Slow Addition precipitation Precipitation (Cooling to 20-25°C) oxidation->precipitation Reaction Complete filtration Filtration precipitation->filtration washing Washing (Water) filtration->washing drying Drying (Vacuum, 80-100°C) washing->drying final_product final_product drying->final_product High Purity this compound

Caption: Workflow for this compound Synthesis via Oxidation.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Friedel-Crafts Acylation catalyst Moisture Deactivating Catalyst start->catalyst mixing Poor Mixing / Mass Transfer start->mixing temp Suboptimal Temperature start->temp dry Dry Reactants & Solvent Use Inert Atmosphere catalyst->dry optimize_agitation Optimize Agitation Speed & Impeller Design mixing->optimize_agitation control_temp Implement Precise Temperature Control temp->control_temp

Caption: Troubleshooting Low Yield in Friedel-Crafts Acylation.

References

Technical Support Center: Overcoming Solubility Challenges of Anthraquinone Derivatives in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of anthraquinone derivatives in water.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is precipitating out of my aqueous buffer. What are the initial troubleshooting steps?

A1: Precipitation of hydrophobic compounds like this compound derivatives in aqueous solutions is a common challenge. Here are the initial steps to troubleshoot this issue:

  • Verify Final Solvent Concentration: If you are using a co-solvent like DMSO to first dissolve your compound, ensure the final concentration in your aqueous medium is below the toxicity limit for your specific application (e.g., cell line). For many cell lines, this is typically below 0.5%, but sensitive primary cells may require concentrations below 0.1%.[1]

  • Sonication: Gentle sonication can help redissolve small amounts of precipitate and ensure a homogenous suspension.

  • pH Adjustment: The solubility of ionizable this compound derivatives can be significantly influenced by the pH of the solution.[2][3] For acidic or basic compounds, adjusting the pH to favor the ionized form can increase solubility.

  • Fresh Dilutions: Always prepare fresh dilutions of your compound from a stock solution for each experiment to minimize issues related to compound stability and precipitation over time.[1]

Q2: What are the most common strategies to enhance the aqueous solubility of this compound derivatives?

A2: Several techniques can be employed to improve the solubility of poorly water-soluble this compound derivatives. The choice of method depends on the specific compound and the experimental requirements. Common approaches include:

  • Co-solvency: Using a water-miscible organic solvent, such as DMSO or ethanol, to dissolve the compound before diluting it in an aqueous medium.[1][2]

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be added at low concentrations to help solubilize hydrophobic compounds by forming micelles.[1][4]

  • Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, like this compound derivatives, within their central cavity, thereby increasing their aqueous solubility.[5][6]

  • Chemical Modification: Introducing hydrophilic functional groups, such as sulfonic acid or amino groups, to the this compound scaffold can intrinsically improve its water solubility.[7][8]

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state, which can enhance the dissolution rate and solubility.[9][10]

Q3: How do I choose the right solubilization technique for my experiment?

A3: The selection of a suitable solubilization method is critical and should be guided by the specific requirements of your experiment. The following flowchart provides a general decision-making framework:

G A Start: Poorly Soluble this compound Derivative B Is the compound for in vitro cell-based assays? A->B C Yes B->C Yes D No B->D No E Try co-solvents (e.g., DMSO) first. Ensure final concentration is non-toxic. C->E J Is the compound for in vivo studies or formulation development? D->J F Is solubility still insufficient? E->F G Yes F->G Yes H No F->H No I Consider surfactants (e.g., Tween 80) or cyclodextrins (e.g., β-cyclodextrin). G->I L Problem Solved H->L I->L K Explore more advanced techniques: - Solid Dispersions - Nanosuspensions - Chemical Modification J->K K->L

Caption: Decision tree for selecting a solubilization strategy.

Troubleshooting Guides

Issue 1: Compound precipitates from DMSO stock solution.

  • Possible Cause: The concentration of the this compound derivative exceeds its solubility limit in DMSO.

  • Solution:

    • Gently warm the solution and sonicate to attempt redissolution.

    • If precipitation persists, prepare a more dilute stock solution.[1]

Issue 2: Inconsistent results in biological assays.

  • Possible Cause: Incomplete dissolution or precipitation of the compound at the final working concentration.

  • Solution:

    • Always prepare fresh dilutions for each experiment.

    • Visually inspect the final solution for any signs of precipitation before adding it to the assay.

    • Consider employing a solubility-enhancing technique, such as the use of cyclodextrins, to maintain the compound in solution.[1]

Issue 3: High background signal or cell death in the vehicle control.

  • Possible Cause: The concentration of the co-solvent (e.g., DMSO) is too high and is causing cellular toxicity.

  • Solution:

    • Determine the maximum tolerated solvent concentration for your specific cell line and assay duration through a dose-response experiment with the solvent alone.

    • Reduce the final solvent concentration in your experiments to a non-toxic level.[1]

Quantitative Data

The solubility of this compound and its derivatives is highly dependent on the solvent and temperature. Below are tables summarizing available quantitative data.

Table 1: Solubility of 9,10-Anthraquinone in Various Organic Solvents at 25°C

SolventMole Fraction of Solute (x₂)
Hexane0.00018
Carbon Disulfide0.00034
Toluene0.00078
Benzene0.00094
Chloroform0.00193
Acetone0.00200
Ethyl Acetate0.00130
Diethyl Ether0.00053
Pyridine0.00288
Carbon Tetrachloride0.00057
Ethylene Bromide0.00139
Data sourced from Hildebrand, J. H., et al. (1917). Journal of the American Chemical Society, 39(11), 2297-2301.[11]

Table 2: Effect of β-Cyclodextrin Derivatives on the Solubility of this compound-2-carboxylic acid (AQ2CA) at pH 3.0

Cyclodextrin DerivativeFold Increase in Solubility
βCDLip~10
βCDGAL~10
Data suggests a significant, nearly tenfold increase in solubility in the presence of these modified cyclodextrins.[12]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[13][14][15]

Materials:

  • This compound derivative powder

  • Aqueous buffer of desired pH

  • Scintillation vials or sealed flasks

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of the this compound derivative to a known volume of the aqueous buffer in a sealed vial. The excess solid should be visible.

  • Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • After incubation, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with the appropriate solvent if necessary.

  • Quantify the concentration of the dissolved this compound derivative using a pre-validated analytical method.

G A Add excess this compound derivative to buffer B Seal vial and place on shaker (24-48h) A->B C Allow undissolved solid to settle B->C D Withdraw and filter supernatant (0.22 µm filter) C->D E Dilute filtrate as needed D->E F Quantify concentration (e.g., HPLC) E->F

Caption: Workflow for the shake-flask solubility determination method.

Protocol 2: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the standard method for preparing a concentrated stock solution of a hydrophobic this compound derivative.[1]

Materials:

  • This compound derivative powder

  • 100% sterile-filtered DMSO

  • Sterile microcentrifuge tubes

  • Vortexer

  • Sonicator bath (optional)

  • 0.22 µm syringe filter

Procedure:

  • Accurately weigh the desired amount of the this compound derivative powder in a sterile microcentrifuge tube.

  • Add the calculated volume of 100% sterile-filtered DMSO to achieve the desired high-concentration stock (e.g., 10-50 mM).

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If necessary, use a sonicator bath for 5-10 minutes to ensure complete dissolution.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Signaling Pathways and Mechanisms of Solubilization

Mechanism of Cyclodextrin-Mediated Solubilization

Cyclodextrins enhance the solubility of hydrophobic molecules like anthraquinones by forming inclusion complexes. The hydrophobic this compound molecule is encapsulated within the nonpolar interior of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin remains exposed to the aqueous environment, thereby increasing the overall solubility of the complex.

G cluster_0 Before Complexation cluster_1 Solubilization Process A This compound Derivative (Hydrophobic) D Inclusion Complex (Water Soluble) A->D Encapsulation B Water (Aqueous Environment) B->D Soluble in C Cyclodextrin C->D Forms

Caption: Encapsulation of a hydrophobic this compound by a cyclodextrin.

References

Technical Support Center: Optimizing Anthraquinone Decolorization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the decolorization of anthraquinone dyes.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Possible Causes Suggested Solutions
Low Decolorization Efficiency Suboptimal pH or Temperature: The pH and temperature may not be in the optimal range for the specific microbial strain or enzyme being used.[1][2]Verify and adjust the pH and temperature to the optimal values for your system. For bacterial decolorization, the optimal pH is often between 6.0 and 8.0, and the temperature is typically between 25 and 37°C.[1] For enzymatic decolorization with Horseradish Peroxidase (HRP), the optimal temperature may be around 24°C with a pH between 4.0 and 5.0.[2]
Inappropriate Dye Concentration: High dye concentrations can be toxic to microorganisms or inhibit enzyme activity.[1] Low concentrations may not be efficiently identified by microbial enzymes.[1]Optimize the initial dye concentration. For bacterial systems, a concentration of 200 mg/L has been shown to achieve high efficiency.[3] For HRP-mediated decolorization, concentrations around 30 mg/L have been used successfully.[2]
Insufficient Carbon/Nitrogen Source (for microbial decolorization): The growth and metabolic activity of microorganisms can be limited by the availability of essential nutrients.Supplement the medium with an appropriate carbon and nitrogen source. Glucose is a commonly used co-substrate that can enhance decolorization.[3] However, be aware that high concentrations of glucose (e.g., 8 and 12 g/L) can sometimes inhibit the decolorization rate.[1]
Presence of Inhibitory Substances: Components in the wastewater or experimental setup may be inhibiting the decolorization process.Analyze the composition of your wastewater for potential inhibitors. The presence of certain ions or other complex constituents can lower removal efficiency.[4]
Slow Reaction Rate Inadequate Inoculum Size (for microbial decolorization): A smaller inoculum size may result in a longer lag phase and slower decolorization.Increase the inoculum size. A larger inoculum can lead to more efficient use of the dye molecules and a higher decolorization rate.[5]
Suboptimal Redox Conditions: The transfer of electrons is a critical step in the decolorization process, and the redox potential of the system may not be favorable.Consider the use of redox mediators, such as this compound-2-sulfonic acid, which can accelerate the decolorization reaction, particularly under anaerobic conditions.[6]
Mass Transfer Limitations: In continuous systems like packed bed bioreactors, the flow rate can significantly impact the contact time between the dye and the biocatalyst.Optimize the flow rate in continuous systems to ensure adequate residence time for efficient decolorization.
Inconsistent Results Variability in Experimental Conditions: Minor fluctuations in pH, temperature, or substrate concentrations can lead to significant variations in results.Implement strict control over all experimental parameters. Use buffered solutions to maintain a stable pH. Utilize temperature-controlled incubators or water baths.
Instability of Microbial Culture or Enzyme: The viability and activity of the biological components may be degrading over time.Ensure proper storage and handling of microbial cultures and enzymes. For microbial cultures, perform regular subculturing to maintain a healthy and active population. For enzymes, store them at the recommended temperature and pH to prevent denaturation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal pH and temperature ranges for this compound decolorization?

A1: The optimal pH and temperature are highly dependent on the specific method and organism/enzyme used. For bacterial degradation, the pH is typically in the range of 6.0 to 8.0, and the temperature is often between 25°C and 37°C.[1] For example, the fungus Aspergillus XJ-2 showed an optimal temperature of 35°C and a pH of 5.2 for decolorizing Disperse Blue.[7][8] In enzymatic decolorization using horseradish peroxidase (HRP), optimal conditions for certain this compound dyes were found to be a pH of 4.0-5.0 and a temperature of 24°C.[2]

Q2: How does the initial dye concentration affect the decolorization process?

A2: The initial dye concentration is a critical factor. If the concentration is too low, the enzymes from the degrading bacteria may not effectively target the dye molecules.[1] Conversely, if the concentration is too high, it can be toxic to the microorganisms or inhibit the active sites of the enzymes, thereby reducing the efficiency of decolorization.[1] Generally, the rate of decolorization decreases as the dye concentration increases.[1]

Q3: What is the role of external carbon and nitrogen sources in microbial decolorization?

A3: External carbon and nitrogen sources are often necessary for the growth and metabolic activity of the microorganisms used for decolorization.[1] Glucose is a commonly used carbon source that can act as a co-substrate, enhancing the decolorization process.[3] However, it is important to balance the carbon and nitrogen sources, as an excess of some sources, like glucose, can sometimes inhibit the decolorization rate.[1]

Q4: Should the decolorization process be conducted under aerobic or anaerobic conditions?

A4: Microbial decolorization of this compound dyes is generally more efficient under anaerobic (oxygen-deficient) conditions.[3] Under anaerobic conditions, the carbonyl group's oxygen in the this compound dye can serve as a preferred terminal electron acceptor for some bacteria.[1] However, a two-stage anaerobic-aerobic process can be very effective, where the initial decolorization occurs anaerobically, followed by an aerobic stage to break down the resulting aromatic amines.[1]

Q5: What are redox mediators and how do they aid in decolorization?

A5: Redox mediators are compounds that can accelerate the transfer of electrons between an electron donor (like a co-substrate) and an electron acceptor (the dye).[6] The addition of a small amount of a redox mediator, such as this compound-2-sulfonic acid, can significantly speed up the decolorization process, especially in anaerobic systems.[6] However, high concentrations of redox mediators can sometimes have an inhibitory effect.[6]

Data Summary

Table 1: Optimal Conditions for Bacterial Decolorization of this compound Dyes
MicroorganismDyeOptimal pHOptimal Temperature (°C)Other ConditionsDecolorization Efficiency (%)Reference
Enterobacter sp. F NCIM 5545Reactive Blue 19Not SpecifiedNot SpecifiedGlucose as co-substrate99.7 (at 400 mg/L dye)[3]
Pseudomonas aeruginosaVat Brown R9 - 10.535 - 40Inoculum size: 7-9% (v/v)Not Specified[5]
Aspergillus XJ-2Disperse Blue5.235Carbon-to-nitrogen ratio: 30:5.5, Rotation: 175 rpm94.8 (in 48h)[7][8]
Bacillus cereus DC11Acid Blue 25Not SpecifiedNot SpecifiedAnaerobic conditions>55[1]
Table 2: Optimal Conditions for Enzymatic Decolorization of this compound Dyes
EnzymeDyeOptimal pHOptimal Temperature (°C)Key ReagentsDecolorization Efficiency (%)Reference
Horseradish Peroxidase (HRP)C.I. Acid Violet 1094240.15 IU/mL HRP, 0.4 mM H₂O₂, 30 mg/L dye94.7 (in 15 min)[2]
Horseradish Peroxidase (HRP)C.I. Acid Blue 2255240.15 IU/mL HRP, 0.04 mM H₂O₂, 30 mg/L dye89.36 (in 32 min)[2]
Table 3: Optimal Conditions for Photocatalytic Decolorization of this compound Dyes
ProcessDyeOptimal pHOptimal Temperature (°C)Key Reagents/ConditionsDecolorization Efficiency (%)Reference
TiO₂/UV/(NH₄)₂S₂O₈Reactive Blue 19Not Specified251 g/dm³ TiO₂, 30.0 mmol/dm³ (NH₄)₂S₂O₈, 50.0 mg/dm³ dye, UV intensity 1950 µW/cm²100 (in 10 min)[4]
TiO₂/UV/KBrO₃Reactive Blue 19Not Specified251 g/dm³ TiO₂, 30.0 mmol/dm³ KBrO₃, 50.0 mg/dm³ dye, UV intensity 1950 µW/cm²96.38 (in 10 min)[4]
TiO₂/UV/H₂O₂Reactive Blue 19Not Specified251 g/dm³ TiO₂, H₂O₂ (optimized), 50.0 mg/dm³ dye, UV intensity 1950 µW/cm²87.79 (in 10 min)[4]

Experimental Protocols

Protocol 1: General Bacterial Decolorization Assay
  • Culture Preparation: Prepare a liquid medium suitable for the growth of the selected bacterial strain. Inoculate the medium with the bacterial strain and incubate under optimal conditions (e.g., 37°C with shaking) until it reaches the exponential growth phase.

  • Decolorization Experiment Setup: In a sterile flask, add the growth medium, the this compound dye solution to the desired final concentration, and any necessary co-substrates (e.g., glucose).

  • Inoculation: Inoculate the medium with a specific volume or cell density of the prepared bacterial culture (e.g., 5-10% v/v).

  • Incubation: Incubate the flasks under the desired conditions (e.g., 35°C, static for anaerobic conditions).

  • Sampling and Analysis: At regular time intervals, withdraw an aliquot of the sample. Centrifuge the sample to pellet the bacterial cells. Measure the absorbance of the supernatant at the maximum wavelength (λmax) of the dye using a UV-Vis spectrophotometer.

  • Calculation of Decolorization Efficiency: The decolorization percentage can be calculated using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Protocol 2: Enzymatic Decolorization Assay using Horseradish Peroxidase (HRP)
  • Reaction Mixture Preparation: In a suitable reaction vessel (e.g., a beaker or flask), prepare a buffered solution at the optimal pH (e.g., pH 5.0). Add the this compound dye stock solution to achieve the desired final concentration (e.g., 30 mg/L).

  • Thermal Equilibration: Place the reaction vessel in a temperature-controlled water bath (e.g., 24°C) and allow it to reach thermal equilibrium.

  • Initiation of Reaction: Add the required concentration of hydrogen peroxide (H₂O₂) to the reaction mixture. Initiate the decolorization reaction by adding the HRP enzyme solution (e.g., to a final concentration of 0.15 IU/mL).

  • Monitoring the Reaction: At specific time points, withdraw a sample from the reaction mixture.

  • Absorbance Measurement: Measure the absorbance of the sample at the dye's maximum absorption wavelength (λmax) using a UV-Vis spectrophotometer.

  • Calculation of Decolorization: Calculate the percentage of decolorization as described in the bacterial assay protocol.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis strain_selection Strain/Enzyme Selection media_prep Media/Buffer Preparation strain_selection->media_prep setup Experimental Setup media_prep->setup dye_solution Dye Stock Solution dye_solution->setup ph pH ph->setup temp Temperature temp->setup dye_conc Dye Concentration dye_conc->setup other Other Factors (e.g., co-substrates) other->setup incubation Incubation/Reaction setup->incubation sampling Sampling incubation->sampling measurement UV-Vis Spectrophotometry sampling->measurement calculation Calculate Decolorization % measurement->calculation kinetics Kinetic Study (Optional) calculation->kinetics

Caption: Workflow for optimizing this compound decolorization.

degradation_pathway This compound This compound Dye intermediates Aromatic Intermediates (e.g., Phthalic Acid, Benzoic Acid) This compound->intermediates Reduction reductase Reductase Enzyme reductase->intermediates anaerobic Anaerobic Conditions anaerobic->intermediates ring_cleavage Ring Cleavage intermediates->ring_cleavage aerobic Aerobic Conditions aerobic->ring_cleavage end_products CO2 + H2O ring_cleavage->end_products

Caption: Simplified bacterial degradation pathway of this compound dyes.

troubleshooting_workflow start Low Decolorization Efficiency check_ph_temp Check pH and Temperature start->check_ph_temp optimal_ph_temp Are they optimal? check_ph_temp->optimal_ph_temp adjust_ph_temp Adjust pH and Temperature optimal_ph_temp->adjust_ph_temp No check_dye_conc Check Dye Concentration optimal_ph_temp->check_dye_conc Yes end Re-run Experiment adjust_ph_temp->end optimal_dye_conc Is it in the optimal range? check_dye_conc->optimal_dye_conc adjust_dye_conc Adjust Dye Concentration optimal_dye_conc->adjust_dye_conc No check_nutrients Check Carbon/Nitrogen Source (for microbial methods) optimal_dye_conc->check_nutrients Yes adjust_dye_conc->end sufficient_nutrients Are they sufficient? check_nutrients->sufficient_nutrients add_nutrients Supplement Medium sufficient_nutrients->add_nutrients No sufficient_nutrients->end Yes add_nutrients->end

Caption: Troubleshooting flowchart for low decolorization efficiency.

References

identifying and removing contaminants from anthraquinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the identification and removal of contaminants during the synthesis of anthraquinone.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound in a question-and-answer format.

Issue 1: Low Yield of Crude this compound

Q: My crude this compound yield is lower than expected. What are the common causes and how can I improve it?

A: Low yields can stem from several factors, primarily incomplete reactions or loss of product during workup.

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure all starting material has been consumed before stopping the reaction. If starting material is still present, consider extending the reaction time or cautiously increasing the reaction temperature, depending on the specific synthetic method.

  • Sub-optimal Reaction Conditions:

    • Solution: Double-check the stoichiometry of your reactants and catalysts. For Friedel-Crafts acylations, the quality and activity of the Lewis acid (e.g., AlCl₃) are critical. Ensure anhydrous conditions, as moisture can deactivate the catalyst.

  • Loss of Product During Workup:

    • Solution: During the aqueous workup, ensure the pH is correctly adjusted to facilitate the complete precipitation of the product. Avoid excessive washing with solvents in which your product may have partial solubility.

Issue 2: Discolored Crude Product

Q: The crude product is not the expected yellow color. What could be the reason?

A: An off-color crude product typically indicates the presence of residual starting materials, intermediates, or colored byproducts.

Possible Causes & Solutions:

  • Residual Starting Materials or Intermediates:

    • Friedel-Crafts Route: Unreacted phthalic anhydride (B1165640) or the intermediate o-benzoylbenzoic acid may be present.

    • Anthracene (B1667546) Oxidation Route: Unreacted anthracene can remain.

    • Solution: These contaminants can often be effectively removed by recrystallization or column chromatography.

  • Formation of Colored Byproducts:

    • Anthracene Oxidation Route: Over-oxidation can lead to the formation of colored degradation products.

    • Friedel-Crafts Route: Side reactions can generate various colored impurities.

    • Solution: Column chromatography is generally an effective method for separating these colored byproducts.

  • Residual Catalyst:

    • Friedel-Crafts Route: Lingering aluminum chloride complexes can impart color.

    • Solution: Ensure a thorough quenching and washing procedure during the workup to remove all traces of the catalyst.

Issue 3: Difficulty with Recrystallization

Q: I'm having trouble purifying my crude this compound by recrystallization. What am I doing wrong?

A: Recrystallization issues often arise from using a suboptimal solvent, the presence of impurities that hinder crystallization, or improper cooling.

Possible Causes & Solutions:

  • Incorrect Recrystallization Solvent:

    • Solution: The ideal solvent should dissolve this compound well at high temperatures but poorly at room temperature. Common and effective solvents for this compound recrystallization include glacial acetic acid, ethanol (B145695), and toluene.[1] Experiment with different solvents or solvent mixtures to find the optimal system for your specific impurity profile.

  • Presence of Impurities Inhibiting Crystallization:

    • Solution: If the crude product is heavily contaminated, a preliminary purification step may be necessary. Consider a simple filtration or a wash with a solvent that selectively dissolves the impurities before proceeding with recrystallization.

  • Cooling the Solution Too Quickly:

    • Solution: Rapid cooling can lead to the formation of small, impure crystals or an oily product. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of large, pure crystals.

Frequently Asked Questions (FAQs)

Synthesis & Impurities

Q1: What are the most common impurities in this compound synthesized by Friedel-Crafts acylation?

The most prevalent impurities include unreacted starting materials such as benzene (B151609) and phthalic anhydride, and the intermediate product, o-benzoylbenzoic acid. Depending on the specific reaction conditions, various side-reaction products may also be formed.

Q2: What are the typical contaminants when synthesizing this compound by the oxidation of anthracene?

Common contaminants include unreacted anthracene, as well as over-oxidation and degradation products. The purity of the starting anthracene is crucial, as impurities within it, such as phenanthrene (B1679779) and carbazole, can be carried through the process or react to form other byproducts.[2]

Purification

Q3: Which purification method is most effective for obtaining high-purity this compound?

For general purification, recrystallization is a simple and effective method. To achieve very high purity, particularly for analytical or pharmaceutical applications, column chromatography or sublimation is recommended.[1][3] High-Speed Counter-Current Chromatography (HSCCC) has also proven effective for separating anthraquinones.[1]

Q4: Can I use a single solvent for recrystallizing this compound?

Yes, single solvents such as ethanol, toluene, or glacial acetic acid are frequently used for the recrystallization of this compound. The choice of solvent will depend on the specific impurities you are trying to remove.

Analysis & Characterization

Q5: How can I check the purity of my synthesized this compound?

The most common and reliable method for assessing purity is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Thin Layer Chromatography (TLC) is a valuable tool for quick, qualitative checks of purity and for monitoring the progress of a reaction or purification.[3] Melting point analysis can also be indicative of purity; a sharp melting point close to the literature value (286 °C) suggests high purity, while a broad melting range indicates the presence of impurities.[3]

Data Presentation

Table 1: Common Contaminants in this compound Synthesis

Synthesis RouteContaminant TypeSpecific Examples
Friedel-Crafts Acylation Unreacted Starting MaterialsBenzene, Phthalic Anhydride
Intermediateo-Benzoylbenzoic Acid[2]
ByproductsIsomeric acylation products
Anthracene Oxidation Unreacted Starting MaterialAnthracene[2]
IntermediatesAnthrone[4]
Byproducts from Starting MaterialPhenanthrene, Carbazole[2]
Byproducts from ReactionOver-oxidation products, Dimerization products

Table 2: Effectiveness of Common Purification Methods

Purification MethodTypical Final PurityTypical RecoveryTarget Impurities
Recrystallization >98%[3]80-90%[3]Unreacted starting materials, some isomeric impurities.[5]
Column Chromatography >99%[3]70-85%[3]Isomers, closely related side products, minor impurities.[5]
Sublimation >99.5%[1][3]>90%[1][3]Non-volatile impurities.[1]

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound from Glacial Acetic Acid

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of glacial acetic acid to cover the solid.[3]

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and all the this compound has dissolved. Avoid adding a large excess of solvent.[3][6]

  • Decolorization (Optional): If the solution is highly colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.[3]

  • Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any other insoluble impurities.[3]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Needle-shaped crystals of this compound should form.[3][6] Once crystallization at room temperature appears complete, cool the flask in an ice bath to maximize the yield.[3]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any residual acetic acid.[3]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Column Chromatography of Crude this compound

  • Column Preparation: Pack a glass chromatography column with silica (B1680970) gel using a slurry of a non-polar solvent like hexane (B92381) or petroleum ether.[3]

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent such as dichloromethane (B109758) or the eluent.[3] Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel and evaporating the solvent.[7]

  • Loading the Sample: Carefully add the prepared sample to the top of the silica gel bed.[3]

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding increasing amounts of a more polar solvent (e.g., ethyl acetate). A typical gradient might progress from 100% hexane to a 90:10 hexane:ethyl acetate (B1210297) mixture.[3] The ideal solvent system should be determined beforehand by TLC analysis to achieve a retention factor (Rf) of approximately 0.2-0.4 for this compound.[3]

  • Fraction Collection: Collect the eluent in a series of fractions.[3]

  • Monitoring: Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.[3]

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[3]

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 reverse-phase column is commonly used.[2]

  • Mobile Phase: A common mobile phase is a mixture of methanol (B129727) and water, for example, in an 80:20 v/v ratio. Isocratic or gradient elution can be employed.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: Monitor the elution at a wavelength of 254 nm.

  • Sample Preparation: Prepare a standard solution of high-purity this compound in a suitable solvent like methanol. Dissolve your synthesized and purified this compound sample in the same solvent.

  • Injection: Inject equal volumes of the standard and sample solutions into the HPLC system.

  • Analysis: Compare the retention time of the major peak in your sample chromatogram with that of the standard. Purity can be calculated based on the peak area percentage.

Mandatory Visualizations

Contaminant_Identification_Workflow cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_decision Purity Assessment cluster_purification Purification Crude this compound Crude this compound TLC TLC Analysis Crude this compound->TLC HPLC HPLC Analysis Crude this compound->HPLC MP Melting Point Analysis Crude this compound->MP Purity_Check Purity Acceptable? TLC->Purity_Check HPLC->Purity_Check MP->Purity_Check Purification_Method Select Purification Method Purity_Check->Purification_Method No Pure Product Pure Product Purity_Check->Pure Product Yes Purification_Method->Crude this compound Re-process

Caption: Workflow for the identification of contaminants in crude this compound.

Purification_Workflow cluster_start Starting Material cluster_methods Purification Methods cluster_analysis Purity Analysis cluster_end Final Product Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Sublimation Sublimation Crude_Product->Sublimation Purity_Analysis Analyze Purity (TLC, HPLC, MP) Recrystallization->Purity_Analysis Column_Chromatography->Purity_Analysis Sublimation->Purity_Analysis Purity_Analysis->Recrystallization Purity Not Met (Re-purify) Pure_Product High-Purity this compound Purity_Analysis->Pure_Product Purity Met

Caption: General workflow for the purification of crude this compound.

References

Technical Support Center: Method Refinement for Anthraquinone Analysis by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of anthraquinones by Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you overcome common challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common ionization technique for the analysis of anthraquinone derivatives by LC-MS?

A1: Electrospray ionization (ESI) is the most widely used technique for the analysis of this compound compounds, particularly in the negative ion mode ([M-H]⁻).[1] This is because many anthraquinones possess acidic properties or contain phenolic hydroxyl groups that are readily deprotonated.[1] For sulfonated this compound dyes, negative-ion ESI demonstrates excellent sensitivity.[1][2]

Q2: What are the typical adducts observed for anthraquinones in ESI-MS?

A2: In negative ion mode, the most common ion is the deprotonated molecule [M-H]⁻.[1] For polysulfonated anthraquinones, multiply charged ions such as [M-2H]²⁻ and [M-3H]³⁻ may also be observed.[1] Adducts with mobile phase additives or contaminants, for instance, [M+Cl]⁻ or [M+HCOO]⁻, can also be present.[1] In positive ion mode, you can typically observe protonated molecules [M+H]⁺ and adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.[1]

Q3: What is "ion suppression" and how can it affect my this compound analysis?

A3: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of your target analyte in the mass spectrometer's ion source. This leads to a decreased signal intensity.[1] The consequences of ion suppression can include poor sensitivity, inaccurate quantification, and reduced reproducibility.[1] This is a significant challenge, especially when analyzing anthraquinones in complex matrices like biological samples or textiles.[1]

Q4: How can I minimize matrix effects in my analysis?

A4: A combination of strategies can be employed to minimize matrix effects:

  • Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can help remove interfering components from the sample matrix.[1]

  • Chromatographic Separation: Optimizing the HPLC method is crucial to separate the this compound analytes from co-eluting matrix components.[1]

  • Sample Dilution: Diluting the sample can lower the concentration of interfering compounds, thus mitigating their impact on ionization.[1]

  • Internal Standards: Using a stable isotope-labeled internal standard that co-elutes with the analyte can help compensate for signal suppression.[1][3][4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS analysis of anthraquinones.

Chromatographic Issues
ProblemPossible CausesSuggested Solutions
Peak Tailing Secondary interactions between the analyte and the stationary phase.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Add a small amount of a competing agent (e.g., trifluoroacetic acid) to the mobile phase.- Consider using a different column chemistry.[1]
Peak Fronting Column overload.- Reduce the injection volume.- Dilute the sample.[1]
Retention Time Shifts - Column degradation.- Changes in mobile phase composition.- Fluctuating flow rates.- Changes in pH.[5]- Ensure mobile phase is fresh and properly prepared.- Check for leaks in the LC system.- Equilibrate the column sufficiently before injections.- Use a guard column to protect the analytical column.
Split Peaks - Column contamination or partially plugged frit.- Injection solvent stronger than the mobile phase.[6]- Flush the column or replace the frit.- Ensure the injection solvent is compatible with or weaker than the initial mobile phase.[6]
Mass Spectrometry Issues
ProblemPossible CausesSuggested Solutions
Low Signal Intensity - Ion suppression from the sample matrix.- Inefficient ionization.- Analyte degradation.[1]- Improve sample cleanup using SPE or LLE.- Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature).- Ensure the mobile phase pH is suitable for the ionization of the analyte.- Check sample stability and storage conditions.[1]
No Signal - Incorrect MS parameters.- No analyte in the sample or below the limit of detection.[1]- Improper sample preparation.[7]- Verify the mass spectrometer is set to monitor the correct m/z for the target analyte.- Check the ionization mode (positive vs. negative).- Concentrate the sample.- Verify the extraction efficiency.[1]- Optimize sample preparation to minimize analyte loss.[7]
High Background Noise - Contamination from solvents, glassware, or the LC system.- Mobile phase impurities.[5]- Use high-purity solvents and reagents (LC-MS grade).- Clean the ion source.- Ensure proper cleaning of all glassware and sample vials.

Experimental Protocols

Below are example methodologies for sample preparation and LC-MS analysis of anthraquinones. These should be considered as starting points and may require optimization for specific applications.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline for extracting anthraquinones from a liquid matrix.

  • Conditioning: Condition a C18 SPE cartridge with one column volume of methanol (B129727) followed by one column volume of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the anthraquinones with a stronger solvent, such as methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.[1]

LC-MS/MS Method Parameters

The following table provides typical starting parameters for the LC-MS/MS analysis of anthraquinones.

ParameterTypical Setting
LC Column C18 or Biphenyl column (e.g., 100 mm x 3.0 mm, 2.6 µm)[8]
Mobile Phase A Water with 0.1% formic acid or 5 mM ammonium (B1175870) acetate.[1][9]
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid.[1][10]
Gradient Start at 5-20% B, ramp to 95-100% B over 10-15 minutes, hold for 2-3 minutes, then re-equilibrate.[1][9]
Flow Rate 0.4 - 0.5 mL/min.[9][11]
Injection Volume 5 µL.[9][11]
Ionization Mode ESI Negative.[1][8][9]
Capillary Voltage 3.5 - 4.5 kV.[9]
Desolvation Temperature 450 - 500 °C.[9]

Visualizations

Experimental and Troubleshooting Workflows

General LC-MS Troubleshooting Workflow cluster_0 Problem Identification cluster_1 Investigation & Resolution cluster_2 Verification Problem LC-MS Analysis Problem Observed Check_Chromatography Review Chromatogram (Peak Shape, Retention Time) Problem->Check_Chromatography Check_MS Review Mass Spectrum (Signal Intensity, Background) Problem->Check_MS LC_Issue Chromatographic Issue? Check_Chromatography->LC_Issue MS_Issue Mass Spec Issue? Check_MS->MS_Issue LC_Issue->MS_Issue No Troubleshoot_LC Troubleshoot LC: - Mobile Phase - Column - Connections LC_Issue->Troubleshoot_LC Yes Troubleshoot_MS Troubleshoot MS: - Ion Source - MS Parameters - Calibration MS_Issue->Troubleshoot_MS Yes Sample_Issue Sample/Matrix Issue? MS_Issue->Sample_Issue No Reanalyze Re-analyze Standard and Sample Troubleshoot_LC->Reanalyze Troubleshoot_MS->Reanalyze Optimize_Sample_Prep Optimize Sample Prep: - Dilution - SPE/LLE - Internal Standard Sample_Issue->Optimize_Sample_Prep Yes Optimize_Sample_Prep->Reanalyze

Caption: A logical workflow for troubleshooting common issues in LC-MS analysis.

This compound Sample Preparation Workflow Start Sample Collection (e.g., Biological Fluid, Plant Extract) Extraction Extraction (e.g., Methanol Sonication) Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.2 µm filter) Centrifugation->Filtration Cleanup Optional Cleanup (SPE or LLE) Filtration->Cleanup Analysis LC-MS Analysis Filtration->Analysis Direct Injection (if clean) Evaporation Evaporation (under Nitrogen) Cleanup->Evaporation If performed Reconstitution Reconstitution (in initial mobile phase) Evaporation->Reconstitution Reconstitution->Analysis

Caption: A typical workflow for the preparation of samples for this compound analysis.

References

Technical Support Center: Enhancing the Stability of Anthraquinone-Based Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with anthraquinone-based formulations. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of instability in this compound-based formulations?

A1: The primary causes of instability in this compound-based formulations are chemical degradation and physical instability. The this compound scaffold is susceptible to:

  • Oxidation: The hydroxyl and other electron-donating groups on the this compound ring make the molecule prone to oxidation, which can be accelerated by exposure to oxygen, light, and certain metal ions.[1] This often results in a color change, typically darkening of the formulation.[1]

  • Hydrolysis: Formulations are susceptible to acid and base hydrolysis, leading to the breakdown of the active pharmaceutical ingredient (API).[2] The rate of hydrolysis is often pH-dependent.[3]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photodegradation of this compound derivatives.[4]

  • Physical Instability: This includes issues like precipitation of the API out of solution, which can be due to poor solubility, temperature fluctuations, or interactions with other formulation components.

Q2: What are the key factors that influence the stability of this compound formulations?

A2: Several factors can significantly impact the stability of this compound-based formulations:

  • pH: The stability of anthraquinones can be highly dependent on the pH of the formulation. For instance, some anthraquinones, like aloin, exhibit greater stability in acidic conditions and degrade more rapidly at higher pH values.[3]

  • Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.[3][5]

  • Light Exposure: Light, especially UV radiation, can provide the energy for photodegradation reactions.[4]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[1]

  • Excipients: Interactions between the this compound API and excipients in the formulation can lead to instability.

  • Container Material: The choice of container can also affect stability, as some compounds may adsorb to certain types of plastic or glass.

Q3: What is a forced degradation study and why is it important for this compound formulations?

A3: A forced degradation study, also known as stress testing, is a process where the drug substance or drug product is intentionally exposed to stress conditions that are more severe than accelerated stability conditions.[6][7] These conditions typically include acid and base hydrolysis, oxidation, heat, and photolysis.[6][8]

The main purposes of a forced degradation study are to:

  • Identify potential degradation products: This helps in understanding the degradation pathways of the drug.[8]

  • Develop and validate a stability-indicating analytical method: This is a method that can accurately measure the active ingredient and separate it from any degradation products, ensuring that the loss of the active drug is correctly quantified.[2][8]

  • Understand the intrinsic stability of the molecule: This information is crucial for developing a stable formulation and for determining appropriate storage conditions.[6]

For this compound formulations, forced degradation studies are critical due to their susceptibility to various degradation pathways. The recommended extent of degradation is typically between 5% and 20%.[7][8]

Troubleshooting Guides

Issue 1: Color Change or Darkening of the Formulation

Q: My this compound-based cream/solution is turning darker over time. What is causing this and how can I prevent it?

A: A color change, particularly darkening, is a common sign of oxidative degradation of the this compound compound.[1] Here’s how to troubleshoot this issue:

  • Incorporate Antioxidants: Adding an antioxidant to your formulation can help prevent oxidative degradation. Common antioxidants used in pharmaceutical formulations include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), ascorbic acid, and tocopherol (Vitamin E). The choice and concentration of the antioxidant should be optimized for your specific formulation.

  • Optimize pH: The rate of oxidation can be pH-dependent. Conduct pH stability studies to identify the optimal pH range for your this compound derivative.[1]

  • Protect from Light: Store your formulation in light-resistant containers (e.g., amber glass vials) to minimize photodegradation, which can contribute to color changes.[1]

  • Minimize Oxygen Exposure: During manufacturing and packaging, minimize the headspace in your containers to reduce the amount of available oxygen.[1] In some cases, purging with an inert gas like nitrogen can be beneficial.

  • Use Chelating Agents: If metal ion-catalyzed oxidation is suspected, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.

Issue 2: Precipitation or Crystal Growth in Liquid Formulations

Q: I'm observing precipitation or crystal growth in my this compound solution/nanosuspension upon storage. What should I do?

A: Precipitation indicates that the this compound derivative is no longer fully dissolved or suspended in the formulation. This can be due to poor solubility, changes in temperature, or formulation instability.

  • For Solutions:

    • Verify Solubility: Ensure that the concentration of your this compound derivative is below its solubility limit in the chosen solvent system.

    • Optimize Solvent System: You may need to use a co-solvent system to improve solubility.

    • Control Temperature: Drastic temperature changes during storage can affect solubility. Determine the optimal storage temperature for your formulation.

  • For Nanosuspensions:

    • Select an Appropriate Stabilizer: The choice of stabilizer is crucial for the physical stability of nanocrystals.[9] Commonly used stabilizers include polymers (e.g., hydroxypropyl methylcellulose (B11928114) - HPMC, polyvinylpyrrolidone (B124986) - PVP) and surfactants (e.g., poloxamers, sodium lauryl sulfate).[10] The selection of the best stabilizer is often experimental.[11]

    • Optimize Stabilizer Concentration: The concentration of the stabilizer must be sufficient to cover the surface of the nanocrystals and prevent aggregation.[10]

    • Consider a Combination of Stabilizers: In some cases, a combination of steric and electrostatic stabilizers can provide better stability.[10]

Issue 3: Loss of Potency or Inconsistent Assay Results

Q: My analytical results show a decrease in the concentration of the active this compound ingredient over time, or the results are inconsistent. How can I address this?

A: A loss of potency indicates chemical degradation of the API. Inconsistent results may be due to analytical method issues or heterogeneous degradation.

  • Investigate Degradation Pathways: Perform a forced degradation study to identify the primary degradation pathways (hydrolysis, oxidation, photolysis). This will guide your formulation optimization efforts.

  • Develop a Stability-Indicating Method: Ensure that your analytical method (typically HPLC) is stability-indicating. This means it can separate the intact drug from all potential degradation products. Poor peak shape in your chromatogram (e.g., tailing or fronting) could indicate an issue with your method.[1]

  • Control Environmental Factors: Based on the degradation pathways identified, implement strategies to control the relevant environmental factors (e.g., protect from light, control pH, use antioxidants).

  • Evaluate Excipient Compatibility: Conduct compatibility studies to ensure that the excipients in your formulation are not contributing to the degradation of the this compound API.

Data Presentation

Table 1: Stability of Aloin under Different pH and Temperature Conditions

pHTemperature (°C)Aloin Degradation after 7 daysReference
3.5Storage~20%[3]
6.7Storage>90%[3]
Room Temperature4Moderate Decrease[3]
Room Temperature25Moderate Decrease[3]
Room Temperature50>50% Decrease[3]
Room Temperature70>50% Decrease[3]

Table 2: Stability of Mitoxantrone Infusion Solutions (0.1 mg/mL and 0.6 mg/mL in 0.9% Sodium Chloride)

Storage ConditionDurationStabilityReference
2°C - 8°C (Refrigerated, light protected)84 daysPhysiochemically stable[12]
20°C - 25°C (Room temperature, normal light)84 daysPhysiochemically stable[12]

Experimental Protocols

Protocol 1: Forced Degradation Study of an this compound API

This protocol outlines a general procedure for conducting a forced degradation study. The specific conditions may need to be adjusted based on the properties of the this compound derivative. The target degradation is 5-20%.[7][8]

  • Preparation of Stock Solution: Prepare a stock solution of the this compound API at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Store at room temperature or elevated temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Store at room temperature for a specified period. Neutralize the solution with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature for a specified period.

  • Thermal Degradation: Store the solid API or a solution of the API at an elevated temperature (e.g., 70°C) for a specified period.

  • Photolytic Degradation: Expose the solid API or a solution of the API to a light source providing both UV and visible light. The total illumination should be not less than 1.2 million lux hours and the integrated near-UV energy not less than 200 watt-hours/m².[6] A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all samples at different time points using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for Doxorubicin (B1662922)

This is an example of a stability-indicating RP-HPLC method for the analysis of doxorubicin.[13]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: X-Terra C18, 100mm x 4.6mm, 3.5 µm particle size.

  • Mobile Phase: A mixture of 0.05mM ammonium (B1175870) acetate, methanol, and acetonitrile (B52724) (500:250:250 v/v). An alternative mobile phase is acetonitrile and buffer (pH 3.0) in a 40:60 v/v ratio.[13]

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 254 nm.[13]

  • Injection Volume: 20 µL.

  • Procedure:

    • Prepare standard solutions of doxorubicin in the mobile phase at various concentrations.

    • Prepare the sample solution by dissolving the formulation in the mobile phase to achieve a suitable concentration.

    • Inject the standard and sample solutions into the HPLC system.

    • Quantify the amount of doxorubicin and any degradation products by comparing the peak areas to the standard curve.

Visualizations

cluster_degradation This compound Degradation Pathways AQ This compound Derivative Oxidation Oxidized Products (e.g., Quinones) AQ->Oxidation O₂, Light, Metal Ions Hydrolysis Hydrolyzed Products AQ->Hydrolysis H₂O, Acid/Base Photodegradation Photodegradation Products AQ->Photodegradation UV/Visible Light

Chemical degradation pathways of anthraquinones.

cluster_workflow Stability Investigation Workflow start Instability Observed (e.g., color change, precipitation) method_dev Develop Stability-Indicating Analytical Method (e.g., HPLC) start->method_dev fd_study Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) identify_pathways Identify Degradation Pathways and Products fd_study->identify_pathways method_dev->fd_study reformulate Reformulate to Improve Stability (e.g., add antioxidant, adjust pH) identify_pathways->reformulate stability_testing Conduct Long-Term and Accelerated Stability Testing reformulate->stability_testing end Stable Formulation Achieved stability_testing->end

Workflow for investigating formulation instability.

cluster_troubleshooting Troubleshooting Logic for this compound Formulations problem Problem Observed color_change Color Change? problem->color_change precipitation Precipitation? problem->precipitation potency_loss Loss of Potency? problem->potency_loss color_change->precipitation No solution_oxidation Action: - Add Antioxidant - Protect from Light - Optimize pH - Use Chelating Agent color_change->solution_oxidation Yes precipitation->potency_loss No solution_precipitation Action: - Verify Solubility - Optimize Solvent/Stabilizer - Control Temperature precipitation->solution_precipitation Yes solution_potency Action: - Conduct Forced Degradation - Validate Stability-Indicating Method - Check Excipient Compatibility potency_loss->solution_potency Yes

Logic diagram for troubleshooting common stability issues.

References

Validation & Comparative

comparative analysis of anthraquinone vs rifampicin inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Anthraquinone and Rifampicin (B610482) Inhibitors: Mechanisms, Efficacy, and Experimental Insights

Executive Summary

This guide provides a detailed comparative analysis of two distinct classes of inhibitors: anthraquinones and rifampicin. Rifampicin is a cornerstone antibiotic renowned for its specific and potent inhibition of bacterial RNA polymerase.[1][2][3] In contrast, anthraquinones are a broad class of aromatic compounds with diverse biological activities, including anticancer and antimicrobial effects, stemming from their ability to target multiple enzymes such as topoisomerases and, in some cases, bacterial RNA polymerase or enzymes that confer antibiotic resistance.[4][5][6]

This document delves into their respective mechanisms of action, presents comparative quantitative data on their inhibitory activities, and provides detailed experimental protocols for the key assays cited. The information is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and mechanistic differences between these two important classes of molecules.

Mechanism of Action: A Tale of Two Inhibitors

The fundamental difference between rifampicin and anthraquinones lies in their primary molecular targets and their mechanism of inhibition.

Rifampicin: A Specific RNA Polymerase Blocker

Rifampicin's antibacterial efficacy is almost exclusively due to its high-affinity binding to the bacterial DNA-dependent RNA polymerase (RNAP).[7] It is highly selective, meaning it does not significantly affect the corresponding mammalian enzymes, which contributes to its therapeutic window.[2][3][7]

The mechanism involves the following key steps:

  • Binding: Rifampicin binds to a pocket within the β subunit of the bacterial RNAP.[1] This binding site is located deep within the DNA/RNA channel but is situated more than 12 Å away from the enzyme's catalytic active site.[1]

  • Steric Hindrance: The inhibitor acts by directly blocking the path of the elongating RNA transcript.[1]

  • Transcription Arrest: When the nascent RNA chain reaches a length of two to three nucleotides, its further elongation is sterically hindered by the bound rifampicin molecule, causing transcription to halt.[1][2] This effectively prevents the initiation of full-length mRNA synthesis, leading to a bactericidal effect.[3]

Resistance to rifampicin typically arises from specific mutations in the rpoB gene, which encodes the RNAP β subunit, altering the drug's binding site.[7]

Rifampicin_Mechanism cluster_RNAP Bacterial RNA Polymerase (RNAP) beta_subunit β Subunit rna_exit_channel RNA Exit Channel beta_subunit->rna_exit_channel Obstructs active_site Active Site RNA_Transcript Nascent RNA (2-3 nt) active_site->RNA_Transcript Initiates Blocked_RNA Elongation Blocked rna_exit_channel->Blocked_RNA Rifampicin Rifampicin Rifampicin->beta_subunit Binds to pocket DNA_Template DNA Template DNA_Template->active_site Transcription RNA_Transcript->rna_exit_channel No_mRNA No Functional mRNA or Protein Synthesis Blocked_RNA->No_mRNA

Caption: Rifampicin inhibits bacterial transcription by blocking the RNA exit channel.
Anthraquinones: A Class of Multi-Target Agents

Unlike the highly specific action of rifampicin, anthraquinones exhibit a broader range of inhibitory activities by targeting several key cellular enzymes. Their mechanism of action can vary significantly depending on the specific derivative.

  • Topoisomerase Inhibition: Many anthraquinones are known as potent inhibitors of DNA topoisomerases I and II.[5][8] These enzymes are crucial for managing DNA topology during replication and transcription. By stabilizing the transient enzyme-DNA cleavage complex, these inhibitors lead to the accumulation of DNA double-strand breaks, ultimately triggering cell death.[9][10] This is the primary mechanism behind the anticancer activity of anthracycline antibiotics like doxorubicin, which have an this compound core.[10]

  • Bacterial Enzyme Inhibition: Certain anthraquinones possess antibacterial properties by targeting essential bacterial enzymes.

    • DNA Gyrase (Topoisomerase II): Some derivatives can inhibit bacterial DNA gyrase, an enzyme vital for DNA replication in bacteria but absent in humans, offering a selective target.[11][12]

    • RNA Polymerase: A number of this compound derivatives have been shown to inhibit bacterial RNA polymerase, representing a direct parallel to rifampicin's mechanism.[4]

    • Other Targets: The antibacterial effects can also stem from inhibiting biofilm formation, disrupting the cell wall, and interfering with energy metabolism.[6]

  • Inhibition of Resistance Enzymes: In a novel approach, anthraquinones are being evaluated as inhibitors of enzymes that confer antibiotic resistance. For instance, certain anthraquinones show a high binding affinity for Rifampicin Monooxygenase (RIFMO), an enzyme that inactivates rifampicin.[13][14] This suggests a potential role for anthraquinones in combination therapies to overcome rifampicin resistance.

Anthraquinone_Targets cluster_Anticancer Anticancer Activity cluster_Antibacterial Antibacterial Activity cluster_Resistance Overcoming Resistance AQ This compound Derivatives Topoisomerase Topoisomerase I/II AQ->Topoisomerase Inhibits Gyrase DNA Gyrase AQ->Gyrase Inhibits RNAP RNA Polymerase AQ->RNAP Inhibits CellWall Cell Wall Synthesis AQ->CellWall Disrupts RIFMO Rifampicin Monooxygenase (RIFMO) AQ->RIFMO Inhibits DNA_Damage DNA Strand Breaks Topoisomerase->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Anthraquinones exhibit diverse biological activities by targeting multiple enzymes.

Quantitative Performance Data

The efficacy of an inhibitor is quantified by metrics such as the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), or the binding free energy (ΔG). The following tables summarize available quantitative data for rifampicin and select this compound derivatives.

Table 1: Inhibitory Activity of Rifampicin against Bacterial RNA Polymerase
ParameterOrganism/EnzymeValueReference
Binding ConstantE. coli RNAP10⁻⁹ M (at 37°C)[7]
EC50E. coli RNAP~20 nM[15]
Table 2: Inhibitory Activity of Selected this compound Derivatives against Various Targets
CompoundTarget EnzymeOrganismParameterValueReference
Hypericin Rifampicin Monooxygenase (RIFMO)N/A (In Silico)ΔGbinding-12.11 kcal/mol[14]
Ki798.99 pM[14]
Sennidin B Rifampicin Monooxygenase (RIFMO)N/A (In Silico)ΔGbinding< -10 kcal/mol[13]
Pulmatin Rifampicin Monooxygenase (RIFMO)N/A (In Silico)ΔGbinding< -10 kcal/mol[13]
Emodin DNA Gyrase B (Gyr-B)E. coliIC501.5 ± 0.5 µM[11]
D-Ala-D-Ala Ligase (Ddl-B)E. coliIC50216 ± 5.6 µM[11]
Chrysophanol DNA Gyrase B (Gyr-B)E. coliIC500.81 ± 0.3 µM[11]
D-Ala-D-Ala Ligase (Ddl-B)E. coliIC50236 ± 8.9 µM[11]

Experimental Protocols

The data presented above were generated using a variety of experimental and computational techniques. Below are detailed methodologies for key assays.

In Vitro RNA Polymerase Inhibition Assay

This assay measures the ability of a compound to inhibit the transcription of a DNA template by purified RNA polymerase.

  • Objective: To determine the inhibitory effect of a test compound on E. coli RNA polymerase activity.[4]

  • Materials: Purified E. coli RNA polymerase, DNA template (e.g., calf thymus DNA), ribonucleoside triphosphates (ATP, GTP, CTP, UTP), radiolabeled nucleotide (e.g., [³H]-UTP), test compounds (anthraquinones or rifampicin), reaction buffer.

  • Procedure:

    • A reaction mixture is prepared containing the DNA template, four ribonucleoside triphosphates (including one radiolabeled), and reaction buffer.

    • The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the mixture at various concentrations. A control reaction with solvent only is also prepared.

    • The reaction is initiated by adding the E. coli RNA polymerase enzyme.

    • The mixture is incubated at 37°C for a defined period (e.g., 10-20 minutes) to allow RNA synthesis.

    • The reaction is stopped by adding a stop solution (e.g., trichloroacetic acid, TCA) to precipitate the newly synthesized RNA.

    • The precipitated, radiolabeled RNA is collected on a filter membrane via vacuum filtration and washed to remove unincorporated nucleotides.

    • The radioactivity on the filter is quantified using a scintillation counter.

    • The percentage of inhibition is calculated relative to the control, and the IC50 value is determined by plotting inhibition versus compound concentration.

Topoisomerase II DNA Relaxation Assay

This assay assesses a compound's ability to inhibit the catalytic activity of topoisomerase II, which relaxes supercoiled DNA.

  • Objective: To determine if a test compound inhibits the relaxation of supercoiled plasmid DNA by human topoisomerase II.[8]

  • Materials: Human topoisomerase IIα, supercoiled plasmid DNA (e.g., pBR322), ATP, reaction buffer, test compounds, loading dye, agarose (B213101) gel, electrophoresis equipment.

  • Procedure:

    • Reaction mixtures are prepared containing supercoiled plasmid DNA, ATP, and reaction buffer.

    • The test compound is added to the reactions at a range of concentrations. A positive control (e.g., etoposide) and a no-drug negative control are included.

    • The reaction is started by the addition of topoisomerase IIα enzyme.

    • The mixtures are incubated at 37°C for 30-60 minutes.

    • The reaction is terminated by adding a stop solution/loading dye containing a protein-denaturing agent (e.g., SDS) and a DNA intercalating dye.

    • The samples are loaded onto an agarose gel and separated by electrophoresis.

    • The gel is visualized under UV light. Supercoiled DNA migrates faster than relaxed DNA. An effective inhibitor will prevent the conversion of the fast-migrating supercoiled band to the slower-migrating relaxed form.

In Silico Molecular Docking and Dynamics

Computational methods are used to predict the binding affinity and interaction modes of ligands with a protein target. This approach was used to evaluate anthraquinones as RIFMO inhibitors.[13][14]

  • Objective: To predict the binding free energy (ΔG) and binding pose of anthraquinones within the active site of RIFMO.

  • Protocol Workflow:

    • Protein and Ligand Preparation: The 3D crystal structure of the target protein (RIFMO) is obtained from a protein database (e.g., PDB). The structures of the ligands (anthraquinones) are prepared, ensuring correct protonation states and energy minimization.

    • Molecular Docking: A docking program (e.g., AutoDock) is used to predict the preferred binding orientation of each ligand within the catalytic cleft of the protein. The program calculates a binding score or free energy (ΔGbinding) for each pose.[14]

    • Cross-Validation: To ensure the reliability of the results, the docking analysis is often cross-validated using different software (e.g., SwissDock, Schrödinger Maestro).[14]

    • Molecular Dynamics (MD) Simulation: The most promising ligand-protein complexes (based on docking scores) are subjected to MD simulations. This simulates the movement of atoms over time (e.g., 100 ns), providing insights into the stability of the complex and the key interactions (e.g., hydrogen bonds) that maintain binding.[14]

    • Data Analysis: The stability of the complex is assessed by analyzing metrics like the root-mean-square deviation (RMSD) over the simulation time. The final results help identify the most potent potential inhibitors for further experimental validation.[13]

In_Silico_Workflow PDB 1. Obtain Protein Structure (e.g., RIFMO from PDB) Docking 3. Molecular Docking (e.g., AutoDock) PDB->Docking Ligands 2. Prepare Ligand Library (21 Anthraquinones) Ligands->Docking Scoring 4. Rank Ligands by Binding Score (ΔG) Docking->Scoring CrossValidation 5. Cross-Validate with Other Docking Software Scoring->CrossValidation MD_Sim 6. Molecular Dynamics Simulation (Top Candidates, 100 ns) CrossValidation->MD_Sim Analysis 7. Analyze Stability (RMSD) & Interactions MD_Sim->Analysis Identify 8. Identify Most Potent Inhibitor (e.g., Hypericin) Analysis->Identify

Caption: Workflow for the in silico evaluation of anthraquinones as RIFMO inhibitors.

Conclusion

The comparative analysis of anthraquinones and rifampicin reveals a classic trade-off between specificity and breadth of activity.

  • Rifampicin is a highly specialized "magic bullet" that potently and selectively inhibits bacterial RNA polymerase, making it an exceptionally effective antibiotic for its approved indications.[1][7] Its single target, however, also represents its primary vulnerability, as mutations in that target can confer high-level resistance.[7]

  • Anthraquinones are versatile molecular scaffolds that can be derivatized to inhibit a wide array of targets.[5][6] While this multi-target capability can be advantageous, potentially leading to broader applications (e.g., anticancer, antibacterial) and a lower propensity for resistance development, it can also present challenges in achieving the high selectivity and low toxicity required for therapeutic use.

Future research may focus on optimizing this compound derivatives to enhance their specificity for bacterial targets like DNA gyrase and RNA polymerase or to develop them as adjunct therapies that can resensitize resistant bacteria to existing drugs like rifampicin.[12][13]

References

A Comparative Guide to the Validation of Analytical Methods for Anthraquinone Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the determination of anthraquinone, a compound of significant interest in the pharmaceutical and food industries due to its potential therapeutic effects and toxicological concerns. This document outlines key performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry, supported by experimental data to aid in method selection and validation.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for this compound determination depends on various factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. The following table summarizes the quantitative performance data for three commonly employed techniques, providing a clear comparison of their validation parameters.

Validation ParameterHPLCGC-MSUV-Vis Spectrophotometry
Linearity (r²) > 0.998[1][2][3][4]> 0.9984Not explicitly found
Linear Range 0.25 - 50.00 µg/mL[5]3.2 - 30.0 µg/mL[6]Not explicitly found
Limit of Detection (LOD) 0.008 - 0.11 µg/mL[5]3.6 µg/kg[7]Not explicitly found
Limit of Quantification (LOQ) 0.029 - 0.34 µg/mL[5]12 µg/kg[7]2.26 mg/L[8]
Accuracy (% Recovery) 94 - 117%[2][3][5]70 - 120%[7]95.5 - 100%[8]
Precision (%RSD) < 5% (Intra-day & Inter-day)[2][3][4]< 2.9%[6]< 2.01%[8]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods reported in the scientific literature.

High-Performance Liquid Chromatography (HPLC)

This method is widely used for the separation and quantification of anthraquinones in various matrices, including herbal medicines and food products.

Sample Preparation:

  • Accurately weigh 2 grams of the powdered sample (e.g., root powder) and disperse it in 20 mL of dichloromethane.[1]

  • Allow the mixture to stand overnight at room temperature.[1]

  • Filter the solution through a Whatman No. 41 filter paper.[1]

  • Evaporate the filtrate to dryness on a water bath.[1]

  • Reconstitute the extract in a suitable volume of methanol (B129727) for HPLC analysis.[1]

Chromatographic Conditions:

  • Column: Hi-Qsil C18 (250 x 4.6 mm i.d.)[1]

  • Mobile Phase: Methanol: Water (80:20, v/v)[1]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm[2][3]

  • Injection Volume: 20 µL[3]

Validation Parameters:

The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it suitable for the trace analysis of this compound and its impurities, particularly in complex matrices like paper products and food.

Sample Preparation:

  • For solid samples like paper, extract a known amount with methanol or ethyl acetate (B1210297) using ultrasonication.[9]

  • Filter the extract through a 0.2 µm membrane filter.[9]

  • Dry the filtered extract using a rotary evaporator.

  • Redissolve the residue in 1.0 mL of ethyl acetate for GC-MS analysis.[9]

Chromatographic Conditions:

  • Injector Temperature: 280°C

  • Oven Program: Start at 100°C, hold for 1 min, ramp to 300°C at 20°C/min, and hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.[6]

Validation Parameters:

Validation should include linearity, LOD, LOQ, precision, and accuracy to ensure the method is fit for its intended purpose.[9]

UV-Vis Spectrophotometry

This colorimetric method provides a simpler and more rapid approach for the quantification of total anthraquinones.

Sample Preparation and Reaction:

  • Dissolve the sample in a suitable solvent.

  • The method is based on the reaction of this compound with sodium dithionite (B78146) in an alkaline medium, which converts this compound to anthrahydroquinone.[8]

  • A complete conversion can be achieved within 10 minutes at 80°C with a specific molar ratio of sodium hydroxide: sodium dithionite: this compound (50:3:1).[8]

Measurement:

  • Measure the absorbance of the resulting solution at a wavelength of 505 nm.[8]

Validation Parameters:

Key validation parameters to be assessed include repeatability, limit of quantification (LOQ), and recovery.[8]

Visualizing the Validation Workflow

The following diagram illustrates a generalized workflow for the validation of an analytical method for this compound determination, based on the principles outlined in the ICH Q2(R1) guidelines.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Reporting Method_Optimization Method Optimization (e.g., Mobile Phase, Temperature) System_Suitability System Suitability Testing (e.g., Resolution, Tailing Factor) Method_Optimization->System_Suitability Specificity Specificity/ Selectivity System_Suitability->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy (% Recovery) Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Linearity_Range->Precision LOD_LOQ LOD & LOQ Accuracy->LOD_LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Validation Report Generation Robustness->Validation_Report

Caption: A generalized workflow for the validation of an analytical method.

References

A Comparative Guide to the Antioxidant Activity of Anthraquinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant activity of various anthraquinone derivatives, supported by experimental data from peer-reviewed studies. The information is intended to assist researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development in understanding the structure-activity relationships of these compounds and their potential as antioxidant agents.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of this compound derivatives is commonly evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The half-maximal inhibitory concentration (IC50) is a key parameter used to express the antioxidant potency, with lower values indicating higher antioxidant activity.

The following table summarizes the available IC50 values for several common this compound derivatives from various studies. It is important to note that direct comparison of absolute values between different studies may be challenging due to variations in experimental conditions.

This compound DerivativeDPPH Radical Scavenging Activity (IC50)ABTS Radical Scavenging Activity (IC50)Ferric Reducing Antioxidant Power (FRAP)
Purpurin ~15 µM~10 µMHigh activity
Alizarin Strong activityStrong activityHigh reducing power
Emodin Reported to have strong scavenging effect on hydroxyl radicalsVariable resultsModerate activity
Aloe-emodin (B1665711) Moderate activityModerate activityModerate activity
Rhein Higher antioxidative potential than aloe-emodin reportedModerate activityModerate activity
Chrysophanol Reported to accelerate hydroxyl radical formation in some studiesLow to moderate activityLow activity
Physcion Low to moderate activityLow to moderate activityLow activity
Anthrarufin Lower than purpurinLower than purpurinModerate activity
Chrysazin Lower than purpurinLower than purpurinModerate activity

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.

2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The principle of this assay is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, diphenylpicrylhydrazine, which is yellow, in the presence of a hydrogen-donating antioxidant.

Procedure:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695).

  • Various concentrations of the test this compound derivative are added to the DPPH solution.

  • The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Scavenging Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless neutral form.

Procedure:

  • The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at a specific wavelength (e.g., 734 nm).

  • Various concentrations of the test this compound derivative are added to the diluted ABTS•+ solution.

  • The absorbance is measured spectrophotometrically at the same wavelength after a specific incubation time (e.g., 6 minutes).

  • The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.

  • The IC50 value is determined from the plot of percentage inhibition versus sample concentration.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Procedure:

  • The FRAP reagent is prepared by mixing acetate (B1210297) buffer (e.g., 300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a specific ratio (e.g., 10:1:1, v/v/v).

  • A specific volume of the FRAP reagent is mixed with the test this compound derivative solution.

  • The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • The absorbance of the blue-colored ferrous-TPTZ complex is measured spectrophotometrically at a wavelength of approximately 593 nm.

  • The antioxidant capacity is determined by comparing the absorbance of the sample with that of a known standard, typically ferrous sulfate (B86663) (FeSO₄), and is expressed as Fe²⁺ equivalents.

Signaling Pathway Visualization

This compound derivatives can exert their antioxidant effects through various cellular mechanisms, including the modulation of signaling pathways involved in oxidative stress response. One such pathway is the Reactive Oxygen Species (ROS)-mediated c-Jun N-terminal kinase (JNK) signaling pathway. Increased intracellular ROS can lead to the activation of the JNK pathway, which in turn can trigger downstream events leading to apoptosis or cell survival.

ROS_JNK_Pathway Anthraquinones This compound Derivatives ROS Cellular Stress (e.g., ROS) Anthraquinones->ROS Modulates ASK1 ASK1 ROS->ASK1 Activates MKK4_7 MKK4/7 ASK1->MKK4_7 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Antioxidant_Response Antioxidant Response JNK->Antioxidant_Response Can also activate Apoptosis Apoptosis cJun->Apoptosis Promotes

Caption: ROS-mediated JNK signaling pathway modulated by anthraquinones.

A Comparative Guide to the Efficacy of Anthraquinone Anticancer Agents: In Vitro vs. In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo efficacy of prominent anthraquinone-based anticancer agents. This document synthesizes experimental data to offer a comprehensive overview of their therapeutic potential, supported by detailed methodologies and visual representations of key biological pathways.

Anthraquinones are a class of aromatic organic compounds that form the structural backbone of several clinically significant anticancer drugs.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35] Their planar structure allows them to intercalate with DNA, a mechanism that disrupts DNA replication and transcription in rapidly dividing cancer cells. Furthermore, many this compound derivatives are known to generate reactive oxygen species (ROS), which can induce cellular damage and trigger programmed cell death, or apoptosis. This guide will focus on a comparative analysis of key this compound compounds, presenting their efficacy in both controlled laboratory settings (in vitro) and in living organisms (in vivo).

Quantitative Comparison of Anticancer Efficacy

The following tables summarize the quantitative data on the in vitro and in vivo efficacy of selected this compound anticancer agents.

Table 1: In Vitro Cytotoxicity of this compound Derivatives Against Various Cancer Cell Lines
This compound AgentCancer Cell LineAssayIC50 ValueReference
Emodin (B1671224) PC3 (Prostate)MTT4.65 µM[7]
HCT116 (Colon)MTT17.80 µg/mL[17]
HepG2 (Liver)MTT1.23 µM (ED50)
MCF-7 (Breast)MTT-
Rhein (B1680588) HCT116 (Colon)--[4]
HepG2 (Liver)--[5]
Mitoxantrone PaCa44 (Pancreatic)XTT-[24]
This compound Derivative 36 HeLa (Cervical)MTT7.66 µM
This compound Derivative 50 CaSki (Cervical)-0.3 µM[16]
This compound Derivative 26 BGC (Gastric)-4.02 µM[16]
This compound Derivatives 22 & 23 AGS (Gastric)-4.1 & 4.9 µM[16]
This compound Derivatives 34 & 35 K562 (Leukemia)-2.17 & 2.35 µM

IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cancer cell viability. A lower IC50 value indicates a more potent compound.

Table 2: In Vivo Antitumor Efficacy of this compound Derivatives in Xenograft Models
This compound AgentCancer TypeAnimal ModelTreatment RegimenTumor Growth InhibitionReference
Emodin Hepatocellular CarcinomaRat-Reduced number of hepatic nodules[6]
Breast CancerMouse-Attenuated tumor cell-induced metastasis and angiogenesis[29]
Rhein Colorectal CancerMouse (HCT116 xenograft)Intraperitoneal administrationSignificantly inhibited tumor growth[4]
HepatomaMouse (HepG2 xenograft)Intraperitoneal administrationSignificantly inhibited tumor growth[5]
Mitoxantrone Pancreatic CancerMouse (PaCa44 subcutaneous)1.4 mg/kg, twice a week for three weeks (intravenous)Slowed tumor growth and improved overall survival[24]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the presented data.

In Vitro Assays

1. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][12][13][15][22][32]

  • Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.[2]

  • Protocol:

    • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 2,000-5,000 cells/well) and incubated for 24 hours to allow for attachment.[2][22]

    • Compound Treatment: The cells are then treated with various concentrations of the this compound agent for a specified duration (e.g., 24, 48, or 72 hours).[2]

    • MTT Incubation: After treatment, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for 1-4 hours to allow for formazan crystal formation.[2]

    • Formazan Solubilization: The media is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.[2]

    • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 540-590 nm.[2] The IC50 value is then calculated from the dose-response curve.

2. Western Blot Analysis for Apoptosis Markers

Western blotting is a technique used to detect specific proteins in a sample. In the context of cancer research, it is often used to identify markers of apoptosis, such as cleaved caspases and PARP.[10][21][26]

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then incubated with primary antibodies specific to the target proteins (e.g., cleaved caspase-3, PARP), followed by a secondary antibody that is conjugated to an enzyme for detection.[10]

  • Protocol:

    • Protein Extraction: Cells are treated with the this compound agent and then lysed to release their proteins.

    • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading onto the gel.

    • Gel Electrophoresis: The protein lysates are loaded onto a polyacrylamide gel and separated by size using an electric current.

    • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

    • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against apoptotic markers.

    • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

In Vivo Assay

1. Xenograft Mouse Model for Antitumor Efficacy

Xenograft models are commonly used in preclinical cancer research to evaluate the efficacy of potential anticancer compounds in a living organism.[18][19][20][27][33]

  • Principle: Human cancer cells are implanted into immunocompromised mice, where they can grow and form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.[19]

  • Protocol:

    • Cell Implantation: A suspension of human cancer cells (e.g., HCT116, HepG2) is injected subcutaneously into the flank of immunocompromised mice (e.g., BALB/c nude or NSG mice).[19][27]

    • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

    • Treatment: Once the tumors reach a certain size (e.g., 80-100 mm³), the mice are randomized into treatment and control groups. The treatment group receives the this compound agent via a specific route (e.g., intraperitoneal or intravenous injection) and schedule.[24][27]

    • Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the experiment, the tumors are excised and weighed. The efficacy of the treatment is determined by comparing the tumor growth in the treated group to the control group.[27]

Signaling Pathways and Mechanisms of Action

This compound anticancer agents exert their effects through various signaling pathways, primarily leading to apoptosis and cell cycle arrest. The following diagrams, generated using the DOT language for Graphviz, illustrate these key mechanisms.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Western Blot Western Blot Compound Treatment->Western Blot Data Analysis (IC50) Data Analysis (IC50) MTT Assay->Data Analysis (IC50) Efficacy Assessment Efficacy Assessment Data Analysis (IC50)->Efficacy Assessment Inform Xenograft Model Xenograft Model Compound Administration Compound Administration Xenograft Model->Compound Administration Tumor Monitoring Tumor Monitoring Compound Administration->Tumor Monitoring Tumor Monitoring->Efficacy Assessment

A generalized experimental workflow for evaluating anticancer agents.

apoptosis_pathway This compound This compound DNA Intercalation DNA Intercalation This compound->DNA Intercalation ROS Generation ROS Generation This compound->ROS Generation Mitochondrial Stress Mitochondrial Stress ROS Generation->Mitochondrial Stress Caspase Activation Caspase Activation Mitochondrial Stress->Caspase Activation PARP Cleavage PARP Cleavage Caspase Activation->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis

Simplified signaling pathway of this compound-induced apoptosis.

Conclusion

The presented data demonstrates that various this compound derivatives exhibit significant anticancer activity both in vitro and in vivo. The in vitro studies, primarily utilizing cytotoxicity assays like the MTT assay, provide crucial initial screening data and reveal the potency of these compounds against a range of cancer cell lines. The in vivo studies, conducted in xenograft mouse models, offer a more complex biological context and confirm the therapeutic potential of these agents to inhibit tumor growth in a living system.

While a direct correlation between in vitro IC50 values and in vivo efficacy is not always straightforward due to factors like pharmacokinetics and bioavailability, the compounds that show high potency in cell-based assays, such as emodin and rhein, have also demonstrated significant antitumor effects in animal models. The mechanisms of action, primarily involving the induction of apoptosis and inhibition of key signaling pathways, are consistent across both experimental settings.

This comparative guide highlights the importance of a multi-faceted approach in anticancer drug development, where both in vitro and in vivo studies are essential for a comprehensive evaluation of a compound's therapeutic potential. The detailed experimental protocols and visual representations of signaling pathways provided herein aim to facilitate further research and development of this compound-based anticancer agents.

References

A Researcher's Guide to Cross-Validation of Docking Studies for Anthraquinone Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of computational docking studies with experimental data for anthraquinone-based inhibitors. It includes detailed methodologies for key experiments and a comparative analysis of commonly used docking software.

Anthraquinones are a class of aromatic compounds that have garnered significant interest in drug discovery due to their diverse pharmacological activities, including their potential as anticancer agents. Molecular docking is a crucial computational tool used to predict the binding orientation and affinity of these inhibitors to their protein targets. However, the reliability of in silico predictions hinges on rigorous experimental validation. This guide outlines the essential steps for cross-validating molecular docking studies of this compound inhibitors, presenting quantitative data, detailed experimental protocols, and visual workflows to ensure the robustness of research findings.

Data Presentation: Comparing Docking Software Performance

The choice of docking software can significantly influence the outcome of in silico screening and lead optimization. Below is a summary of performance metrics for three widely used docking programs—AutoDock, GOLD, and Glide—in predicting the binding of inhibitors to common this compound targets like Topoisomerase II and various kinases. The data is presented as docking scores, where a more negative value (for AutoDock and Glide) or a higher fitness score (for GOLD) indicates a better predicted binding affinity.

Target ProteinThis compound DerivativeAutoDock (kcal/mol)Glide (kcal/mol)GOLD (Fitness Score)
Topoisomerase II Emodin-7.42-8.1065.32
Chrysophanol-8.25-8.9572.18
Mitoxantrone (control)-9.10-10.2585.60
c-Met Kinase This compound-derivative 1-6.98-7.5460.11
This compound-derivative 2-7.83-8.4168.93
Sunitinib (control)-8.50-9.7879.45
DNA Gyrase B N-(2-hydroxyethyl)-9,10-dioxoanthracene-2-sulfonamide-8.50-9.1070.20
Novobiocin (control)-9.20-10.5088.90

Note: The docking scores presented are representative values collated from various studies and are intended for comparative purposes. Actual scores may vary depending on the specific protein structure, ligand preparation, and software parameters used.

Experimental Protocols for Validation

Robust experimental validation is paramount to confirm the predictions of molecular docking. Below are detailed protocols for two common assays used to determine the inhibitory activity of this compound derivatives against their protein targets.

Topoisomerase II Decatenation Assay

This assay measures the ability of an inhibitor to prevent Topoisomerase II from decatenating (unlinking) kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

Materials:

  • Human Topoisomerase IIα

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II Assay Buffer

  • 10 mM ATP solution

  • This compound inhibitor stock solution (in DMSO)

  • Etoposide (positive control)

  • Sterile deionized water

  • 10% SDS solution

  • Proteinase K

  • 5x DNA Loading Dye

  • Agarose (B213101)

  • Ethidium (B1194527) bromide

  • TAE buffer

Procedure:

  • Reaction Setup: On ice, prepare the reaction mixture in microcentrifuge tubes. For a 20 µL final volume:

    • 13 µL Sterile Water

    • 2 µL 10x Topoisomerase II Assay Buffer

    • 2 µL 10 mM ATP

    • 1 µL kDNA (e.g., 200 ng)

    • 1 µL of the this compound inhibitor at various concentrations (or DMSO for the vehicle control).

    • 1 µL of Etoposide for the positive control.

  • Enzyme Addition: Add 1 µL of human Topoisomerase IIα to each reaction tube, except for the no-enzyme control.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.[1]

  • Reaction Termination: Stop the reaction by adding 2 µL of 10% SDS, followed by 2 µL of Proteinase K. Incubate at 50°C for 30 minutes to digest the enzyme.[2]

  • Gel Electrophoresis: Add 5 µL of 5x DNA Loading Dye to each reaction. Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel in TAE buffer at 80-100V until the dye front has migrated sufficiently.

  • Visualization and Analysis: Visualize the DNA bands under UV light. Decatenated DNA will migrate as a faster-moving band, while catenated kDNA will remain in the well or migrate as a high molecular weight smear. The inhibition is quantified by the reduction in the decatenated DNA band compared to the enzyme-only control.[2]

Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)

This is a fluorescence resonance energy transfer (FRET)-based assay that measures the binding of an inhibitor to the kinase active site.

Materials:

  • Kinase of interest (e.g., c-Met)

  • LanthaScreen® Eu-anti-Tag Antibody

  • Kinase Tracer

  • Assay Buffer

  • This compound inhibitor stock solution (in DMSO)

  • Staurosporine (positive control)

  • 384-well microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare 3x solutions of the this compound inhibitor, kinase/antibody mixture, and tracer in the assay buffer.

  • Assay Plate Setup:

    • Add 5 µL of the 3x this compound inhibitor dilutions to the wells of the 384-well plate.

    • Add 5 µL of the 3x kinase/antibody mixture to each well.

    • Add 5 µL of the 3x tracer solution to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET. Excite at 340 nm and measure emission at 615 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The inhibition is determined by the decrease in the FRET signal in the presence of the inhibitor compared to the DMSO control. The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualization

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of molecular docking studies with in vitro experiments.

Cross-Validation Workflow for Docking Studies cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Validation protein_prep Protein Preparation docking Molecular Docking protein_prep->docking ligand_prep Ligand Preparation ligand_prep->docking scoring Scoring & Ranking docking->scoring synthesis Compound Synthesis scoring->synthesis Select Top Candidates correlation Correlation Analysis scoring->correlation Predicted Affinity inhibition_assay Enzyme Inhibition Assay synthesis->inhibition_assay ic50 IC50 Determination inhibition_assay->ic50 ic50->correlation Experimental Data conclusion Validated Hits correlation->conclusion

Caption: Workflow for cross-validating molecular docking with in vitro experiments.

Signaling Pathways of this compound Inhibitors

This compound derivatives often exert their anticancer effects by targeting key proteins in cellular signaling pathways. The diagram below illustrates the inhibition of the c-Met and Topoisomerase II pathways, two common targets for this class of compounds.

Signaling Pathways Targeted by this compound Inhibitors cluster_met c-Met Pathway cluster_topo Topoisomerase II Pathway HGF HGF cMet c-Met Receptor HGF->cMet PI3K PI3K/Akt Pathway cMet->PI3K RAS RAS/MAPK Pathway cMet->RAS Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation DNA_replication DNA Replication TopoII Topoisomerase II DNA_replication->TopoII DNA_cleavage DNA Double-Strand Breaks TopoII->DNA_cleavage Inhibition leads to Apoptosis Apoptosis DNA_cleavage->Apoptosis This compound This compound Inhibitor This compound->cMet Inhibits This compound->TopoII Inhibits

Caption: Inhibition of c-Met and Topoisomerase II pathways by anthraquinones.

References

A Comparative Analysis of the Bioactivity of Natural and Synthetic Anthraquinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anthraquinones, a class of aromatic compounds with a core 9,10-dioxoanthracene scaffold, have long been a subject of intense scientific scrutiny due to their diverse and potent biological activities. Found in various natural sources such as plants, fungi, and lichens, these compounds have also inspired the synthesis of a vast array of derivatives in the laboratory. This guide provides a comparative overview of the bioactivity of natural versus synthetic anthraquinones, supported by experimental data, to aid researchers in the fields of pharmacology and drug discovery.

Anticancer Activity: A Tale of Two Sources

Both natural and synthetic anthraquinones have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[1][2] The planar structure of the anthraquinone ring allows it to intercalate with DNA, a mechanism famously employed by the clinically used synthetic anthracycline antibiotics like doxorubicin (B1662922) and daunorubicin.[3][4] Beyond DNA intercalation, anthraquinones can inhibit key enzymes involved in cancer progression, such as topoisomerases and protein kinases, and can induce apoptosis through pathways like the reactive oxygen species (ROS)/JNK signaling cascade.[1][5]

Comparative Efficacy of Natural and Synthetic Anticancer Anthraquinones

The following table summarizes the cytotoxic activity (IC50 values) of selected natural and synthetic anthraquinones against various cancer cell lines, providing a quantitative comparison of their potency.

CompoundOriginCancer Cell LineIC50 (µM)Reference
EmodinNaturalHCT116108.1[1]
Aloe-emodinNaturalc-MYC quadruplex binding(2.11 ± 0.33) × 10⁵ M⁻¹[1]
DamnacanthalNaturalK5622.17[1]
Purpurin (B114267)NaturalA549Not specified[3]
1,3-dihydroxy-9,10-anthraquinone derivative (15)SyntheticHepG21.23[1]
This compound-thiosemicarbazone derivative (34)SyntheticK5622.17[1]
This compound-thiosemicarbazone derivative (35)SyntheticK5622.35[1]
Amide this compound derivative (67)SyntheticHCT11617.80 µg/mL[1]
3-(Azidomethyl)-1,8-dihydroxy-6-methoxy anthracene-9,10-dione (93)SyntheticIn vitro/in vivo modelsPotent[1]
This compound derivative (58)SyntheticH12996.9 ± 1.2[1]
This compound derivative (58)SyntheticA54912.7 ± 2.7[1]
This compound derivative (58)SyntheticPC913.8 ± 1.0[1]
1-nitro-2-acyl this compound-leucine (8a)SyntheticHCT11617.80 µg/mL[6]
2'-OH-Torosaol INaturalMelanoma and leukemia cellsPotent[7]
DeoxybostrycinNaturalA5492.44 µg/ml[8]
BostrycinNaturalA5492.64 µg/ml[8]
1,3-dihydroxy-9,10-anthraquinone-2-carboxylic acid (DHAQC)SyntheticMCF-7IC50 obtained[9]

Antimicrobial Activity: A Broad Spectrum of Defense

Anthraquinones also exhibit a wide range of antimicrobial activities against bacteria and fungi, including drug-resistant strains.[10][11] Their mechanisms of action in microbes are varied and can involve the disruption of the cell wall, inhibition of biofilm formation, and interference with nucleic acid and protein synthesis.[12]

Comparative Efficacy of Natural and Synthetic Antimicrobial Anthraquinones

The following table presents the minimum inhibitory concentration (MIC) values of various natural and synthetic anthraquinones against different microbial species.

CompoundOriginMicroorganismMIC (µg/mL)Reference
EmodinNaturalStaphylococcus aureus39[13]
DamnacanthalNaturalMycobacterium tuberculosis13.07[14][15]
Iso bavachalconeNaturalMycobacterium tuberculosis51.77[14]
IsoneorautenolNaturalMycobacterium tuberculosis49.22[14][15]
ChrysophanolNaturalE. coli, MRSA, VRSA2 to 64[16]
EmodinNaturalE. coli, MRSA, VRSA2 to 64[16]
PurpurinNaturalBacteriaConcentration-dependent inhibition[17]
Triazene derivativeSyntheticGram-positive bacteria8.41-11.5 mm (inhibition zone)[18][19]
Triazene derivativeSyntheticGram-negative bacteria5.87-8.18 mm (inhibition zone)[18][19]
Triazene derivativeSyntheticCandida sp.5.81-7.48 mm (inhibition zone)[18][19]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

A common method to evaluate the anticancer activity of anthraquinones is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[20]

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.[5][20]

  • Compound Treatment: The cells are then treated with various concentrations of the this compound compound (typically dissolved in DMSO and diluted in culture medium) for a set period (e.g., 24, 48, or 72 hours).[20]

  • MTT Incubation: After the treatment period, an MTT solution is added to each well and incubated for a few hours. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan (B1609692) product.[20]

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent like DMSO.[5][20]

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 490 nm or 570 nm). The absorbance is directly proportional to the number of viable cells.[5][20]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[20]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of an this compound against a specific microorganism is often determined using the broth microdilution method.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable growth medium.

  • Serial Dilution: The this compound compound is serially diluted in the growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the this compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

ROS/JNK-Mediated Apoptosis in Cancer Cells

Several anthraquinones, particularly synthetic derivatives, have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[5][6]

ROS_JNK_Apoptosis This compound This compound Derivative ROS Increased ROS Production This compound->ROS JNK JNK Phosphorylation ROS->JNK Mitochondria Mitochondrial Stress JNK->Mitochondria Bax Bax JNK->Bax Bcl2 Bcl-2 JNK->Bcl2 CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->CytochromeC Bcl2->CytochromeC Caspase Caspase Activation CytochromeC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: ROS/JNK signaling pathway induced by anthraquinones leading to apoptosis.

Experimental Workflow for Bioactivity Screening

The general workflow for screening and evaluating the bioactivity of novel this compound compounds involves a multi-step process.

Bioactivity_Screening_Workflow Compound Natural or Synthetic This compound Cytotoxicity Initial Cytotoxicity Screening (e.g., MTT Assay) Compound->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) Compound->Antimicrobial Hit Hit Identification Cytotoxicity->Hit Antimicrobial->Hit Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Hit->Mechanism Lead Lead Optimization Mechanism->Lead InVivo In Vivo Studies Lead->InVivo

Caption: General workflow for the bioactivity screening of anthraquinones.

References

A Comparative Guide to the Environmental Impact of Anthraquinone Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental impact of anthraquinone dyes against other major dye classes used in the industry. The information presented herein is supported by experimental data to assist researchers and professionals in making informed decisions regarding dye selection with consideration for environmental sustainability.

This compound dyes, the second-largest class of commercial dyes after azo dyes, are valued for their vibrant colors and excellent lightfastness.[1] However, their complex and stable fused aromatic ring structure makes them resistant to degradation, posing significant environmental challenges.[1][2] Untreated effluents from textile dyeing processes can lead to aesthetic pollution of water bodies, reduce light penetration necessary for photosynthesis, and exhibit toxicity towards aquatic life.[2][3][4]

Quantitative Comparison of Environmental Impact

The following table summarizes key environmental and performance parameters for this compound dyes compared to azo, reactive, vat, and natural dyes. It is important to note that direct comparisons can be challenging due to the wide variety of dyes within each class and variations in experimental conditions across different studies.

ParameterThis compound DyesAzo DyesReactive DyesVat DyesNatural Dyes
Aquatic Toxicity Generally moderate to high toxicity.[2]Lower to moderate toxicity, but degradation can form carcinogenic aromatic amines.[2]Varies; high salt concentrations in effluent contribute to toxicity.[3]Generally lower environmental impact, but process uses hazardous chemicals.[5]Varies; some can be as toxic as synthetic dyes.[6]
Biodegradability Generally resistant to biodegradation.[2]Can be biodegradable under specific conditions, but with risks of toxic byproducts.[2]Varies; hydrolysis can lead to colored, persistent effluent.Not readily biodegradable.Generally biodegradable.
Typical EC50/LC50 Values (Daphnia magna, 48h) Disperse Blue 3: EC50 = 0.5 mg/L[7]Remazol Golden Yellow: EC50 = 46.84 mg/L[8]Reactive Red 120: LC50 = 81.89 mg/L[1]Data not readily available for direct comparison.Erythrostominone: Acutely toxic, with 100-fold lower toxicity than Basic Red 51 (an azo dye).[9]
Mutagenicity (Ames Test) Disperse Blue 3: Mutagenic after metabolic activation.[7]Many azo dyes and their degradation products are known mutagens.[10]Data varies by specific dye.Data not readily available for direct comparison.Dermocybin and Dermorubin: Not mutagenic.[6]
Wastewater COD/BOD Contributes to high Chemical Oxygen Demand (COD).[2]Contributes to high COD and Biological Oxygen Demand (BOD).[3]High COD and BOD, with BOD/COD ratios often between 0.1 and 0.20 for untreated wastewater.[11][12]Lower COD and BOD in effluent compared to conventional methods.[13]Generally lower COD and BOD.
Water Consumption High, typical of textile dyeing.High, similar to other synthetic dyeing processes.High, traditionally around 120 L/kg of cotton fabric.[14][15]Lower than reactive dyeing; estimated at 50 L/kg of cotton.[16]Can be high due to crop cultivation and extraction processes.
Energy Consumption High, especially for disperse dyes requiring high temperatures.Varies with application method.Lower temperature application possible, but extensive washing requires energy.[17]Traditional processes are energy-intensive (90-100°C), but low-temperature options (60-80°C) are emerging.[18][19]Varies; extraction and mordanting processes can be energy-intensive.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Acute Immobilization Test with Daphnia magna (based on ISO 6341)

This test assesses the acute toxicity of a substance to the freshwater crustacean Daphnia magna.

1. Test Organism: Daphnia magna neonates (less than 24 hours old) from a healthy laboratory culture.[20]

2. Test Substance Preparation: A stock solution of the dye is prepared in reconstituted hard water.[20] A geometric series of at least five test concentrations is prepared by diluting the stock solution.[21] A control group with only reconstituted water is also prepared.[20]

3. Test Conditions:

  • Vessels: 100-mL glass beakers containing 80 mL of test solution.[20]
  • Organisms per vessel: 10 daphnids per replicate, with at least two replicates per concentration.[21]
  • Temperature: 20 ± 2°C.[20]
  • Light: 16-hour light / 8-hour dark cycle.
  • Feeding: None during the test.

4. Procedure:

  • Introduce 10 neonates into each test and control vessel.
  • Incubate for 48 hours under the specified conditions.
  • Observe and record the number of immobile daphnids at 24 and 48 hours. Immobilization is defined as the lack of movement for 15 seconds after gentle agitation.[21]

5. Data Analysis: The 48-hour EC50 (median effective concentration) and its 95% confidence limits are calculated using probit analysis or other suitable statistical methods.[22] The EC50 is the concentration estimated to cause immobilization in 50% of the test organisms.[8]

Bacterial Reverse Mutation Test (Ames Test) (based on OECD 471)

This test is used to evaluate the mutagenic potential of a chemical by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[23]

1. Tester Strains: At least five strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used to detect different types of mutations (frameshift and base-pair substitutions).[23]

2. Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in mammals.[23]

3. Test Substance Preparation: The dye is dissolved in a suitable solvent (e.g., water or DMSO) and tested at a range of concentrations.

4. Procedure (Plate Incorporation Method):

  • To a test tube containing molten top agar (B569324), add the bacterial culture, the test solution, and either S9 mix or a buffer.
  • Pour the mixture onto a minimal glucose agar plate (lacking histidine).
  • Incubate the plates at 37°C for 48-72 hours.
  • Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

5. Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control, typically a two- to three-fold increase.[24]

Chemical Oxygen Demand (COD) Test (based on the Dichromate Method)

This test measures the amount of oxygen required to chemically oxidize the organic matter in a water sample.[25]

1. Reagents:

2. Procedure:

  • Pipette a known volume of the wastewater sample into a reflux flask.[26]
  • Add mercury sulfate, potassium dichromate solution, and sulfuric acid with silver sulfate.[26]
  • Connect the flask to a condenser and reflux the mixture for 2 hours at 150°C.[25][26]
  • Cool the solution and rinse the condenser with distilled water.
  • Add a few drops of ferroin indicator.
  • Titrate the excess unreacted potassium dichromate with standardized ferrous ammonium sulfate until the endpoint (a sharp color change from blue-green to reddish-brown).[26]
  • A blank titration is performed using distilled water instead of the sample.

3. Calculation: The COD is calculated based on the difference in the volume of FAS used for the blank and the sample. The result is expressed in milligrams of oxygen per liter (mg/L).

Visualizations

The following diagrams illustrate key pathways and workflows related to the environmental assessment of this compound dyes.

cluster_lifecycle Lifecycle of this compound Dyes synthesis Chemical Synthesis application Dyeing Process synthesis->application Dye Production effluent Wastewater Effluent application->effluent Unfixed Dye & Auxiliaries treatment Wastewater Treatment effluent->treatment Collection discharge Discharge to Environment treatment->discharge Treated Effluent degradation Environmental Degradation treatment->degradation Sludge Disposal discharge->degradation Persistence/Transformation

Caption: Lifecycle of this compound dyes from synthesis to environmental fate.

Dye This compound Dye Aquatic_Env Aquatic Environment Dye->Aquatic_Env Effluent Discharge Toxicity Aquatic Toxicity Aquatic_Env->Toxicity Persistence High Persistence Aquatic_Env->Persistence Light_Block Reduced Light Penetration Aquatic_Env->Light_Block Organisms Aquatic Organisms Toxicity->Organisms Affects Photosynthesis Aquatic Plants Light_Block->Photosynthesis Inhibits Impact Ecosystem Impact Organisms->Impact Photosynthesis->Impact

Caption: Environmental impact pathways of this compound dyes in aquatic ecosystems.

start Select Dye for Assessment biodegradability Ready Biodegradability Test (OECD 301) start->biodegradability ecotoxicity Aquatic Ecotoxicity Testing (e.g., Daphnia, Fish) start->ecotoxicity mutagenicity Mutagenicity Assay (Ames Test) start->mutagenicity wastewater_char Wastewater Characterization (COD, BOD, TDS) start->wastewater_char data_analysis Data Analysis & Comparison biodegradability->data_analysis ecotoxicity->data_analysis mutagenicity->data_analysis wastewater_char->data_analysis risk_assessment Environmental Risk Assessment data_analysis->risk_assessment end Conclusion on Environmental Impact risk_assessment->end

Caption: Experimental workflow for assessing the environmental impact of a dye.

References

A Comparative Guide to Anthraquinone-Based Kidney Radio-Imaging Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of anthraquinone-based radio-imaging agents for kidney scintigraphy against established clinical alternatives. The following sections present quantitative data, detailed experimental methodologies, and visual representations of renal handling pathways to facilitate an objective evaluation of these novel compounds.

Comparative Data of Renal Radio-Imaging Agents

The performance of a kidney radio-imaging agent is determined by several key parameters, including its mechanism of renal clearance, the efficiency of radiolabeling, and its in vivo distribution. The following tables summarize the available quantitative data for two promising this compound-based agents and compare them with clinically established radiopharmaceuticals.

Table 1: General Characteristics and Labeling Efficiency

RadiopharmaceuticalRadioisotopeProposed UseLabeling ChemistryRadiochemical Yield (%)
This compound-Based
Ga-68 Alizarin Red S⁶⁸GaKidney ImagingChelation of ⁶⁸Ga by dihydroxythis compoundNot explicitly stated, but "complete labeling" is reported[1]
99mTc-Anthraquinone⁹⁹ᵐTcKidney ImagingComplexation of ⁹⁹ᵐTc with this compound pigment92.70 ± 0.89[2]
Conventional Agents
99mTc-DTPA⁹⁹ᵐTcGlomerular Filtration Rate (GFR) MeasurementChelation of ⁹⁹ᵐTc by DTPA> 95
99mTc-MAG3⁹⁹ᵐTcEffective Renal Plasma Flow (ERPF) MeasurementChelation of ⁹⁹ᵐTc by MAG3> 90[3]
99mTc-DMSA⁹⁹ᵐTcStatic Renal Cortical ImagingChelation of ⁹⁹ᵐTc by DMSA> 95

Table 2: In Vivo Performance and Biodistribution

RadiopharmaceuticalPrimary Renal Handling MechanismRenal Uptake (%ID/g or %ID)Time to Peak Activity (Tmax)Renal Clearance Rate (mL/min)Target-to-Background Ratio (TBR)
This compound-Based
Ga-68 Alizarin Red SLikely Tubular Secretion/Cortical Binding~70% of administered dose in renal parenchyma at 2 hr[1]Not specifiedNot specifiedNot specified
99mTc-AnthraquinoneLikely Tubular Secretion/Cortical Binding34% ID/g in kidney at 60 min post-injection[2]Not specifiedNot specifiedNot specified
Conventional Agents
99mTc-DTPAGlomerular Filtration[4]~5% of injected activity in each kidney at 3 minutes[3]~3-5 minutes~110 ± 28 (urine clearance)Lower than ⁹⁹ᵐTc-MAG3
99mTc-MAG3Tubular Secretion[4]High first-pass extraction~3 minutes[3]~320 (decreases with age)[5]High
99mTc-DMSACortical Binding[1]40-50% bound within the renal cortex at 2-3 hours[6]4-5 hours[1]SlowHigh (for cortical imaging)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. This section outlines the typical experimental protocols for the synthesis and evaluation of both this compound-based and conventional renal radio-imaging agents.

Radiolabeling of this compound Derivatives

2.1.1. ⁶⁸Ga-labeling of Dihydroxyanthraquinones (e.g., Alizarin Red S)

This protocol is based on the method described by Schuhmacher et al.[1].

  • Preparation of ⁶⁸Ga: ⁶⁸Ga is eluted from a ⁶⁸Ge/⁶⁸Ga generator using hydrochloric acid.

  • Labeling Reaction: An aqueous solution of the dihydroxythis compound derivative (e.g., 100 µg of Alizarin Red S) is added to the ⁶⁸Ga eluate.

  • Incubation: The reaction mixture is incubated at a specific temperature and pH to facilitate the chelation of ⁶⁸Ga by the this compound ligand.

  • Quality Control: The radiochemical purity of the final product is assessed using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

2.1.2. ⁹⁹ᵐTc-labeling of this compound Pigment

This protocol is based on the study by Hasanien et al.[2].

  • Preparation of ⁹⁹ᵐTc: Sodium pertechnetate (B1241340) (Na⁹⁹ᵐTcO₄) is obtained from a ⁹⁹Mo/⁹⁹ᵐTc generator.

  • Labeling Reaction: A solution of the purified this compound pigment is mixed with a reducing agent (e.g., stannous chloride) to reduce the technetium to a lower oxidation state, allowing it to form a complex with the this compound. The Na⁹⁹ᵐTcO₄ is then added to this mixture.

  • Incubation: The reaction is carried out at a controlled pH and temperature for a specified duration.

  • Quality Control: Radiochemical yield is determined using radio-TLC or radio-HPLC.

In Vivo Biodistribution Studies
  • Animal Models: Studies are typically conducted in rodents (e.g., rats or mice).

  • Administration: The radiolabeled compound is administered intravenously (i.v.) via the tail vein.

  • Time Points: Animals are euthanized at various time points post-injection (e.g., 5, 30, 60, 120 minutes).

  • Organ Harvesting and Counting: Major organs and tissues (kidneys, liver, spleen, heart, lungs, muscle, blood, etc.) are excised, weighed, and the radioactivity is measured using a gamma counter.

  • Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ to determine the biodistribution of the radiopharmaceutical.

Scintigraphic Imaging
  • Imaging Equipment: A gamma camera or a single-photon emission computed tomography (SPECT) scanner is used for ⁹⁹ᵐTc-labeled agents, while a positron emission tomography (PET) scanner is used for ⁶⁸Ga-labeled agents.

  • Image Acquisition: Dynamic or static images are acquired following the administration of the radiopharmaceutical. For dynamic studies, a series of images are taken over time to visualize the uptake and clearance of the agent by the kidneys.

  • Image Analysis: Regions of interest (ROIs) are drawn over the kidneys and a background area to generate time-activity curves (renograms) and calculate quantitative parameters such as Tmax and target-to-background ratios.

Visualizing Renal Handling and Experimental Workflow

Understanding the biological pathways and experimental procedures is facilitated by visual diagrams. The following are Graphviz (DOT language) representations of the renal handling of different classes of radio-imaging agents and a typical experimental workflow.

Renal Handling of Radiopharmaceuticals

The kidneys employ distinct mechanisms to process and excrete different types of radiopharmaceuticals.

Renal_Handling_Mechanisms cluster_glomerular Glomerular Filtration cluster_tubular Tubular Secretion cluster_cortical Cortical Binding GF_Agent Glomerular Filtration Agent (e.g., 99mTc-DTPA) Glomerulus Glomerulus GF_Agent->Glomerulus Freely Filtered Urine_GF Excretion in Urine Glomerulus->Urine_GF TS_Agent Tubular Secretion Agent (e.g., 99mTc-MAG3, Anthraquinones) OATs Organic Anion Transporters (OATs) TS_Agent->OATs Basolateral Uptake Proximal_Tubule Proximal Tubule Cells MATEs Multidrug and Toxin Extrusion Proteins (MATEs) Proximal_Tubule->MATEs Apical Efflux OATs->Proximal_Tubule Urine_TS Excretion in Urine MATEs->Urine_TS CB_Agent Cortical Binding Agent (e.g., 99mTc-DMSA) Cortical_Cells Renal Cortical Cells CB_Agent->Cortical_Cells Uptake and Binding Retention Prolonged Retention Cortical_Cells->Retention

Caption: Renal handling pathways for different classes of radio-imaging agents.

Experimental Workflow for Validation

The validation of a new kidney radio-imaging agent involves a series of systematic steps from synthesis to in vivo evaluation.

Experimental_Workflow cluster_synthesis Radiopharmaceutical Preparation cluster_invivo In Vivo Evaluation cluster_comparison Comparative Analysis Ligand This compound Derivative or Conventional Ligand Radiolabeling Radiolabeling Reaction Ligand->Radiolabeling Radioisotope Radioisotope (e.g., 99mTc, 68Ga) Radioisotope->Radiolabeling QC Quality Control (Radiochemical Purity) Radiolabeling->QC Injection Intravenous Injection QC->Injection Animal_Model Animal Model (e.g., Rat, Mouse) Animal_Model->Injection Imaging Dynamic/Static Imaging (SPECT or PET) Injection->Imaging Biodistribution Biodistribution Study (Organ Harvesting) Injection->Biodistribution Data_Analysis Data Analysis (%ID/g, Renogram, TBR) Imaging->Data_Analysis Biodistribution->Data_Analysis Comparison Comparison with Established Agents Data_Analysis->Comparison

Caption: A typical experimental workflow for the validation of a new kidney radio-imaging agent.

Discussion and Future Directions

The preliminary data on this compound-based radio-imaging agents, particularly ⁶⁸Ga-Alizarin Red S and ⁹⁹ᵐTc-Anthraquinone, demonstrate their potential for kidney imaging. The high renal uptake observed for both compounds is a promising characteristic for a kidney-specific imaging agent. The use of ⁶⁸Ga, a positron emitter, offers the advantage of higher resolution and sensitivity with PET imaging compared to the SPECT imaging typically used for ⁹⁹ᵐTc-based agents.

However, a direct and comprehensive comparison with established agents like ⁹⁹ᵐTc-DTPA and ⁹⁹ᵐTc-MAG3 is currently limited by the lack of detailed quantitative data for the this compound derivatives. Key performance indicators such as renal clearance rates and target-to-background ratios have not been extensively reported. Furthermore, the precise mechanisms of renal uptake and excretion for these this compound-based agents require further investigation. While their structure suggests a potential interaction with organic anion transporters (OATs) in the proximal tubules, dedicated studies are needed to confirm this and identify the specific transporters involved.

Future research should focus on:

  • Detailed Pharmacokinetic Studies: Comprehensive studies to determine the renal clearance rates, plasma protein binding, and metabolic stability of radiolabeled this compound derivatives.

  • Quantitative Imaging Analysis: Systematic evaluation of image quality, including the determination of target-to-background ratios and comparison with conventional agents in standardized animal models.

  • Mechanism of Renal Uptake: In vitro and in vivo studies to elucidate the specific transporters and cellular pathways responsible for the renal accumulation of this compound-based radiopharmaceuticals.

  • Toxicology and Safety Assessment: Thorough evaluation of the short-term and long-term toxicity of these novel imaging agents to ensure their safety for potential clinical translation.

By addressing these research gaps, the full potential of this compound derivatives as a new class of kidney radio-imaging agents can be realized, potentially offering improved diagnostic tools for a range of renal pathologies.

References

quantitative structure-activity relationship (QSAR) analysis of anthraquinones

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Analysis of Anthraquinones

The following guide provides a comparative overview of quantitative structure-activity relationship (QSAR) analyses of anthraquinone derivatives, focusing on their anticancer and antibacterial activities. This document is intended for researchers, scientists, and professionals in the field of drug development, offering an objective comparison of different QSAR models supported by experimental data.

Two notable studies highlight the application of 3D-QSAR in elucidating the anticancer properties of this compound derivatives. The first focuses on the inhibition of Phosphoglycerate Mutase 1 (PGAM1), a key enzyme in cancer cell metabolism, while the second investigates the cytotoxicity of novel this compound compounds against colon cancer cells.

Study 1: this compound Derivatives as PGAM1 Inhibitors

A comprehensive 3D-QSAR study was conducted on a series of 62 this compound derivatives to explore their structure-activity relationships as PGAM1 inhibitors.[1][2][3] The study employed Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to develop predictive models.

Biological Activity Assay: The inhibitory activity of the this compound derivatives against PGAM1 was determined, and the IC50 values were converted to pIC50 (-logIC50) for the QSAR analysis.[1] The dataset was divided into a training set of 62 compounds and a test set of 16 compounds.[1]

Computational Modeling (CoMFA & CoMSIA): The 3D structures of the compounds were optimized, and a common scaffold was used for alignment. CoMFA calculates steric and electrostatic fields, while CoMSIA evaluates five different fields: steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor. The resulting models were validated using various statistical methods.[1]

Table 1: Statistical Parameters of CoMFA and CoMSIA Models for PGAM1 Inhibitors

ParameterCoMFA ModelCoMSIA Model
q² (cross-validated correlation coefficient)0.810.82
r² (non-cross-validated correlation coefficient)0.970.96
Number of Components55

Data sourced from a 3D-QSAR study on this compound derivatives as PGAM1 inhibitors.[1][2][3]

Table 2: Sample Biological Activity Data for this compound Derivatives against PGAM1

CompoundSubstituentsIC50 (µM)pIC50
1 R1=H, R2=OH, R3=H, R4=H, R5=H, R6=H, X=O10.105.00
... .........
62 .........

A comprehensive list of the 62 compounds and their activities can be found in the source publication.[1]

G cluster_data Data Preparation cluster_model 3D-QSAR Modeling cluster_validation Model Validation & Interpretation DataCollection 62 this compound Derivatives and IC50 Values DataSplit Training Set (62) Test Set (16) DataCollection->DataSplit Alignment Molecular Alignment DataSplit->Alignment CoMFA CoMFA Analysis (Steric, Electrostatic) Alignment->CoMFA CoMSIA CoMSIA Analysis (Multiple Fields) Alignment->CoMSIA Validation Statistical Validation (q², r²) CoMFA->Validation CoMSIA->Validation ContourMaps Contour Map Analysis Validation->ContourMaps G This compound This compound Derivative ROS Reactive Oxygen Species (ROS) Generation This compound->ROS DNA_Damage DNA Damage This compound->DNA_Damage Enzyme_Inhibition Enzyme Inhibition (e.g., Topoisomerase) This compound->Enzyme_Inhibition Cell_Death Bacterial Cell Death ROS->Cell_Death DNA_Damage->Cell_Death Enzyme_Inhibition->Cell_Death

References

A Comparative Guide to Anthraquinone Extraction Techniques for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient extraction of anthraquinones from natural sources is a critical first step. This guide provides an objective comparison of various extraction techniques, supported by experimental data, to aid in the selection of the most suitable method for your research needs.

The choice of extraction technique significantly impacts the yield, purity, and ultimately the biological activity of the extracted anthraquinones. This comparison covers both traditional and modern methods, offering insights into their relative performance.

Quantitative Comparison of Extraction Techniques

The following table summarizes quantitative data from various studies, comparing the yields of different anthraquinone extraction techniques. It is important to note that the plant sources and specific anthraquinones analyzed may differ between studies, which can influence the results.

Extraction MethodPlant SourceTarget AnthraquinonesYield (mg/g of dry material)Key Observations
Maceration Rheum emodiTotal 1,8-dihydroxyanthraquinones (DHAQs)21.86 (native), 37.31 (acid hydrolysed)[1]A simple but time-consuming method. Acid hydrolysis prior to extraction can significantly increase the yield.[1]
Heat-Reflux Rheum emodiTotal DHAQs45.63 (native), 83.14 (acid hydrolysed)[1]Higher temperatures enhance solubility and extraction rate, resulting in higher yields compared to maceration.[1]
Soxhlet Extraction Cassia fistulaTotal Anthraquinones (as rhein)Not specified, but lower than decoction and maceration[2]A continuous extraction method that is thorough but can be lengthy and may degrade heat-sensitive compounds.
Ultrasound-Assisted Extraction (UAE) Rheum emodiTotal DHAQs30.34[2]A modern technique that uses ultrasonic waves to enhance extraction efficiency, often with shorter extraction times than conventional methods.[2][3]
Microwave-Assisted Extraction (MAE) Aloe veraTotal Anthraquinones12.29[4]Utilizes microwave energy for rapid heating of the solvent and plant material, leading to a very fast extraction process.[4]
Pressurized Hot Water Extraction (PHWE) Morinda citrifoliaTotal Anthraquinones43.6[5]An environmentally friendly method using hot, pressurized water as the solvent. Yield increases with temperature.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific experiments. The following are generalized protocols for the key extraction methods discussed. Researchers should optimize these protocols based on their specific plant material and target compounds.

Maceration

Maceration is a simple technique involving the soaking of plant material in a solvent.

Protocol:

  • Weigh 1 gram of the powdered plant material.

  • Suspend the powder in 20 mL of ethanol (B145695) in a suitable flask.[1]

  • Shake the mixture intermittently every 15 minutes for the first 2 hours.[1]

  • Allow the mixture to stand undisturbed for 24 hours at room temperature.[1]

  • Centrifuge the extract to separate the supernatant from the solid residue.

  • Collect the supernatant for further analysis.

Heat-Reflux Extraction

This method involves boiling the plant material in a solvent to increase extraction efficiency.

Protocol:

  • Place a known amount of powdered plant material (e.g., 1 gram) into a round-bottom flask.

  • Add a suitable solvent (e.g., 20 mL of ethanol) to the flask.[1]

  • Connect the flask to a condenser and heat the mixture to the boiling point of the solvent.

  • Maintain the reflux for a specified period (e.g., 45 minutes).[1]

  • After cooling, filter the mixture to separate the extract from the solid residue.

  • The filtrate contains the extracted anthraquinones.

Soxhlet Extraction

Soxhlet extraction is a continuous method that allows for the repeated washing of the plant material with fresh solvent.

Protocol:

  • Place 10 grams of the powdered plant material into a thimble.[2]

  • Position the thimble inside the main chamber of the Soxhlet extractor.[2]

  • Add 300 mL of 70% ethanol to the distillation flask.[2]

  • Heat the solvent to reflux. The solvent vapor will travel up the distillation arm and flood the chamber containing the thimble.[2]

  • Once the chamber is full, the solvent will siphon back into the distillation flask, carrying the extracted compounds.

  • This process is repeated for a set number of cycles or a specific duration.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to disrupt cell walls and enhance the release of intracellular compounds.

Protocol:

  • Place a known amount of powdered plant material into an extraction vessel.

  • Add a specific volume of solvent (e.g., ethanol-water mixture) to achieve the desired solid-to-liquid ratio.[3]

  • Place the vessel in an ultrasonic bath.

  • Set the extraction temperature (e.g., 55°C) and sonication time (e.g., 30 minutes) at a specific frequency (e.g., 40 kHz).[3]

  • After sonication, filter or centrifuge the mixture to separate the extract from the solid residue.

  • Collect the supernatant for analysis.

Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and plant material, resulting in a rapid extraction process.

Protocol:

  • Place a known amount of powdered Aloe vera peel into a microwave-safe extraction vessel.[4]

  • Add 80% ethanol to achieve a solid-to-liquid ratio of 1:19 g/mL.[4]

  • Seal the vessel and place it in the microwave extractor.

  • Set the microwave power to 406 W and the extraction time to 60 seconds.[4]

  • After extraction, allow the vessel to cool before opening.

  • Filter or centrifuge the mixture to obtain the extract.

Visualizing the Process and Pathways

To better understand the experimental process and the biological context of anthraquinones, the following diagrams have been generated.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing plant Plant Material grind Drying & Grinding plant->grind maceration Maceration grind->maceration soxhlet Soxhlet grind->soxhlet uae UAE grind->uae mae MAE grind->mae filter Filtration / Centrifugation maceration->filter soxhlet->filter uae->filter mae->filter extract Crude this compound Extract filter->extract purify Purification extract->purify analysis Analysis (HPLC, etc.) purify->analysis

Caption: General experimental workflow for this compound extraction.

cluster_rhein Rhein (B1680588) cluster_pathway NF-κB Signaling Pathway rhein Rhein nfkb NF-κB Activation rhein->nfkb Inhibition lps LPS tlr4 TLR4 lps->tlr4 tlr4->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nfkb->cytokines inflammation Inflammation cytokines->inflammation

Caption: Rhein inhibits the NF-κB inflammatory signaling pathway.

This compound Signaling Pathways

Anthraquinones exert their biological effects by modulating various cellular signaling pathways. For instance, rhein, a common this compound, has been shown to exhibit anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6][7][8][9][10] This pathway is a crucial regulator of the inflammatory response, and its inhibition by rhein leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6][7]

Other anthraquinones, such as emodin (B1671224) and aloe-emodin, have been demonstrated to induce apoptosis (programmed cell death) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][11][12] These compounds can influence the expression of key proteins involved in apoptosis, such as Bcl-2 family proteins and caspases.[2][12] Furthermore, anthraquinones like chrysophanol (B1684469) have been shown to modulate signaling pathways such as PI3K/Akt and MAPK, which are critical for cell survival and proliferation.[4][13][14]

The ability of anthraquinones to interact with these fundamental cellular processes underscores their potential as therapeutic agents and highlights the importance of selecting an extraction method that preserves their bioactivity.

References

Safety Operating Guide

Proper Disposal of Anthraquinone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe management and disposal of anthraquinone are crucial for ensuring laboratory safety and environmental protection. This compound is a substance that may cause skin sensitization and is suspected of being a carcinogen, mandating strict adherence to disposal protocols.[1] This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to handle and dispose of this compound waste in compliance with regulations.

Immediate Safety and Handling

Before handling this compound, it is imperative to use appropriate Personal Protective Equipment (PPE) to minimize exposure through inhalation, skin contact, or eye contact.[1]

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves should be worn.[1]

  • Eye Protection: Chemical safety goggles or a face shield are necessary.[1][2]

  • Body Protection: A lab coat or other protective clothing is required to prevent skin exposure.[1][2]

  • Respiratory Protection: If working in an area with poor ventilation or where dust may be generated, a NIOSH-approved respirator is essential.[1]

Safe Handling Practices:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or vapors.[1][3]

  • Avoid the formation of dust and aerosols.[2][3]

  • After handling, thoroughly wash hands and any exposed skin.[1]

  • Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[4]

Spill Management Protocol

In the event of an this compound spill, immediate and correct action is crucial to prevent contamination and exposure.

  • Evacuate the Area: Evacuate all non-essential personnel from the spill area until the cleanup is complete.[5]

  • Ensure Proper Ventilation: Make sure the area is well-ventilated.[1][5]

  • Wear Appropriate PPE: Before beginning cleanup, put on all required personal protective equipment.[1]

  • Contain the Spill: To minimize dust, dampen the spilled solid material with 60-70% ethanol (B145695).[1]

  • Collect the Material: Use non-sparking tools to collect the dampened material and place it into a suitable, closed container for disposal.[1][3]

  • Clean the Area: Use absorbent paper dampened with 60-70% ethanol to clean any remaining residue.[1] Place the used absorbent paper and any contaminated clothing into a vapor-tight plastic bag for disposal.[1]

  • Decontaminate Surfaces: Wash the contaminated surface first with 60-70% ethanol, followed by a thorough wash with soap and water.[1]

This compound Disposal Workflow

AnthraquinoneDisposalWorkflow A Generation of This compound Waste B Segregate as Hazardous Waste A->B C Collect in a Labeled, Sealed Container B->C D Store in a Designated Hazardous Waste Area C->D E Arrange for Pickup by a Licensed Disposal Company D->E F Transport to a Certified Disposal Facility E->F G Final Disposal via Chemical Incineration F->G

Caption: A workflow diagram illustrating the proper disposal procedure for this compound waste.

Waste Collection, Storage, and Disposal

This compound must be disposed of as hazardous waste.[1] This process involves careful collection, storage, and transfer to a certified disposal facility, in accordance with federal and local regulations.[1]

Collection and Labeling:

  • Do not mix this compound waste with other waste.[4]

  • Collect waste in its original container or a suitable, closed container.[2][3][4]

  • Label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of its hazards (e.g., "Toxic," "Carcinogen Hazard").[1]

Storage:

  • Store waste containers in a cool, well-ventilated, and designated hazardous waste area.[3][5]

  • The storage area should be clearly marked as "Hazardous Waste."[1]

  • Store containers in a locked location.[4]

Disposal Procedures:

  • Waste material must be disposed of in accordance with national and local regulations.[4]

  • Engage a licensed disposal company for the collection and disposal of this compound waste.[3]

  • One recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Do not let the product enter drains.[2][3][4]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, providing a quick reference for safety and handling procedures.

PropertyValue
Molecular Formula C₁₄H₈O₂
Molecular Weight 208.21 g/mol [4]
Appearance Yellow-green solid[6]
Melting Point 284 - 286 °C (543.2 - 546.8 °F)[7]
Boiling Point 377 °C (710.6 °F)[7]
Flash Point 185 °C (365 °F)[2][7]
Auto-ignition Temperature 650 °C (1,202 °F)[2][7]
Water Solubility < 1 mg/mL at 23°C (73°F)
Specific Gravity 1.44

First Aid Measures

  • After Inhalation: Move the person to fresh air. If breathing has stopped, give artificial respiration. Consult a physician.[2][3]

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[2][3][4]

  • In Case of Eye Contact: Rinse eyes with water as a precaution.[2][3] Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6]

  • If Swallowed: Do not induce vomiting.[6] Never give anything by mouth to an unconscious person.[2][3][6] Rinse mouth with water and consult a physician.[2][3]

References

Safeguarding Your Research: A Comprehensive Guide to Handling Anthraquinone

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, ensuring a safe environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of Anthraquinone, with a focus on operational and disposal plans to directly address your procedural questions. Adherence to these guidelines will help you safely manage this compound from receipt to disposal, fostering a culture of safety and trust in your laboratory operations.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended protective equipment when handling this compound.[1]

Protection TypeEquipment SpecificationPurpose
Eye and Face Protection Chemical safety goggles or eyeglasses compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2][3][4] A face shield may also be appropriate.[3][5]To protect eyes from dust particles and potential splashes.[1]
Skin and Body Protection Chemical-resistant gloves (e.g., Nitrile or Natural Rubber) and a lab coat or other protective clothing to prevent skin exposure.[1][5][6][7] Impervious clothing is recommended.[2]To prevent skin contact with the chemical.[1]
Respiratory Protection A NIOSH-approved respirator is necessary if working in an area with insufficient ventilation or where dust formation is likely.[2][5] A particle filter respirator is recommended if dust is generated.[1]To prevent inhalation of dust particles.[1]

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound is crucial to minimize risks. The following step-by-step protocol outlines the safe handling process from preparation to post-handling procedures.

1. Preparation:

  • Ensure that an emergency eye wash station and a safety shower are readily accessible.[1][4]

  • Work in a well-ventilated area, preferably a chemical fume hood, to minimize dust accumulation.[1][2][4][8][9]

  • Before beginning work, ensure all required personal protective equipment is readily available and in good condition.[1]

2. Handling:

  • Avoid the formation and accumulation of dust.[1][2][3][9]

  • Prevent contact with skin, eyes, and clothing.[1][2]

  • Do not eat, drink, or smoke in the handling area.[1][6]

  • Use appropriate tools to handle the substance, avoiding methods that could generate dust.

3. Post-Handling:

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[1][5]

  • Decontaminate all surfaces and equipment that may have come into contact with this compound.

  • Store this compound in a cool, dry, and well-ventilated place in a tightly closed container.[1][3][6]

Emergency Procedures: Spills and Exposure

In the event of an accidental release or exposure, immediate and appropriate action is critical.

  • Spills:

    • Evacuate the area of all non-essential personnel.[6]

    • Wearing appropriate PPE, dampen the spilled solid material with 60-70% ethanol (B145695) to minimize dust generation.[5][10]

    • Carefully collect the spilled material using non-sparking tools and place it in a suitable, labeled container for disposal.[5][6]

    • Clean the spill area with absorbent paper dampened with 60-70% ethanol, followed by a thorough wash with soap and water.[5][10]

    • Place all contaminated materials, including cleaning supplies and protective clothing, into a sealed, vapor-tight plastic bag for disposal.[5][10]

  • Exposure:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3][11] Remove contaminated clothing and wash it before reuse.[4][11] If skin irritation or a rash occurs, get medical advice.[11]

    • Inhalation: Move the person to fresh air.[2][3] If breathing is difficult, provide oxygen. Seek medical attention.[4]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, give 2-4 cupfuls of milk or water.[4] Never give anything by mouth to an unconscious person.[2][4] Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound is essential to prevent environmental contamination and comply with regulations.[1]

  • Waste Collection:

    • Collect all this compound waste, including contaminated materials, in a designated and properly labeled hazardous waste container.[5] The label should include the words "Hazardous Waste," the full chemical name "this compound," and a clear description of its hazards.[5]

  • Storage:

    • Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials. The storage area should be clearly marked as "Hazardous Waste."[5]

  • Disposal:

    • Dispose of the hazardous waste through a licensed and certified hazardous waste disposal company.[12] Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[6][11] Do not dispose of this compound down the drain or in the regular trash.[2][11]

Safety and Handling Workflow

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency prep_start Start: Receive this compound check_sds Review Safety Data Sheet (SDS) prep_start->check_sds ppe_check Verify Availability of Required PPE check_sds->ppe_check env_check Ensure Fume Hood and Emergency Equipment are Operational ppe_check->env_check wear_ppe Don Appropriate PPE env_check->wear_ppe handle_in_hood Handle this compound in Fume Hood wear_ppe->handle_in_hood avoid_dust Minimize Dust Generation handle_in_hood->avoid_dust spill_event Spill or Exposure Occurs? handle_in_hood->spill_event decontaminate Decontaminate Work Area and Equipment avoid_dust->decontaminate After Use wash_hands Wash Hands and Exposed Skin decontaminate->wash_hands store_properly Store this compound in a Designated Area wash_hands->store_properly collect_waste Collect Waste in Labeled Hazardous Waste Container store_properly->collect_waste dispose_waste Dispose of Waste via Certified Vendor collect_waste->dispose_waste spill_event->decontaminate No spill_protocol Follow Spill Cleanup Protocol spill_event->spill_protocol Yes exposure_protocol Follow First Aid/Exposure Protocol spill_event->exposure_protocol Yes spill_protocol->collect_waste exposure_protocol->prep_start Seek Medical Attention, then Re-evaluate

Caption: Workflow for the Safe Handling of this compound.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Anthraquinone
Reactant of Route 2
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。